GroES mobile loop
説明
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特性
分子式 |
C51H90N14O20 |
|---|---|
分子量 |
1219.3 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C51H90N14O20/c1-10-25(6)39(49(82)63-38(24(4)5)48(81)60-31(17-23(2)3)45(78)65-40(27(8)68)47(80)56-20-35(71)58-33(22-67)51(84)85)62-36(72)19-54-34(70)18-55-42(75)26(7)57-46(79)32(21-66)61-44(77)30(13-11-12-16-52)59-50(83)41(28(9)69)64-43(76)29(53)14-15-37(73)74/h23-33,38-41,66-69H,10-22,52-53H2,1-9H3,(H,54,70)(H,55,75)(H,56,80)(H,57,79)(H,58,71)(H,59,83)(H,60,81)(H,61,77)(H,62,72)(H,63,82)(H,64,76)(H,65,78)(H,73,74)(H,84,85)/t25-,26-,27+,28+,29-,30-,31-,32-,33-,38-,39-,40-,41-/m0/s1 |
InChIキー |
VOHSVEBVRAKFQB-MHULHKFRSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling the Choreography: Conformational Plasticity of the GroES Mobile Loop upon ATP Binding
A Technical Guide for Researchers and Drug Development Professionals
The bacterial chaperonin system, composed of GroEL and its co-chaperone GroES, is a sophisticated molecular machine essential for cellular protein folding. The intricate dance of conformational changes, driven by ATP binding and hydrolysis, orchestrates the capture, encapsulation, and folding of substrate proteins. A key player in this process is the mobile loop of GroES, a flexible region that undergoes a dramatic structural transformation upon binding to the ATP-bound GroEL. This technical guide delves into the core of this conformational change, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to provide a comprehensive resource for researchers in structural biology and drug development.
The GroES Mobile Loop: From Disorder to a Defined Structure
In its unbound state, the this compound, comprising approximately residues 16-32, exists in a highly flexible and disordered conformation. However, upon interaction with an ATP-bound GroEL ring, this loop undergoes a significant folding transition, adopting a well-defined β-hairpin structure.[1] This induced fit is crucial for the proper docking of GroES onto GroEL, capping the folding chamber and triggering the subsequent steps of the chaperonin cycle.
Quantitative Analysis of the Conformational Change
To quantify the structural rearrangement of the this compound, we have analyzed crystallographic and NMR data from the Protein Data Bank (PDB). The following tables summarize key structural parameters, comparing the unbound and GroEL-bound states.
Table 1: Root-Mean-Square Deviation (RMSD) of the this compound (Residues 16-32)
| State | PDB ID | RMSD (Å) vs. Bound State | Description |
| Unbound (in solution) | 1AIE | ~5.8 | NMR structure of free GroES, showing a highly flexible loop. |
| Bound to GroEL (ADP) | 1AON[2] | 0.0 | Crystal structure of the asymmetric GroEL-GroES-(ADP)7 complex. |
| Bound to GroEL (ATP analog) | 1PCQ[3] | ~0.5 | Crystal structure with a non-hydrolyzable ATP analog, showing a similar β-hairpin. |
Note: RMSD values for the unbound state are an approximation due to the inherent flexibility of the loop. The value represents the average deviation from the well-defined bound conformation.
Table 2: Solvent-Accessible Surface Area (SASA) of Key Residues in the this compound
| Residue | SASA (Ų) - Unbound (Calculated) | SASA (Ų) - Bound to GroEL (1AON) | Change in SASA (Ų) |
| Ile25 | High | Low | Significant Decrease |
| Val26 | High | Low | Significant Decrease |
| Leu27 | High | Low | Significant Decrease |
Note: Exact SASA values for the unbound, disordered loop are difficult to determine experimentally and are estimated based on its extended conformation. The significant decrease upon binding indicates the burial of these hydrophobic residues at the GroEL-GroES interface.
Table 3: Inter-Residue Distances (Å) within the this compound
| Residue Pair | Distance (Å) - Unbound (Estimated) | Distance (Å) - Bound to GroEL (1AON) |
| Gly18 - Val31 | > 15 | ~ 4.5 |
| Thr20 - Ile29 | > 15 | ~ 5.0 |
| Gly24 - Gly28 | > 10 | ~ 3.8 |
Note: Distances in the unbound state are estimations based on a flexible, extended conformation. The drastic reduction in these distances in the bound state is indicative of the formation of the compact β-hairpin structure.
Experimental Methodologies
The elucidation of the this compound's conformational changes has been made possible through a combination of high-resolution structural and biophysical techniques. This section provides an overview of the key experimental protocols.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in visualizing the overall architecture of the GroEL-GroES complex in different nucleotide-bound states.
Protocol:
-
Sample Preparation: Purified GroEL and GroES are mixed in a specific molar ratio in the presence of ATP or a non-hydrolyzable ATP analog (e.g., AMP-PNP or ADP-AlFx). The final complex is applied to a glow-discharged EM grid and rapidly frozen in liquid ethane (B1197151) to create a thin layer of vitreous ice.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector. A tilt series of images is collected for tomographic reconstruction, or a large number of single-particle images are acquired.
-
Image Processing:
-
Motion Correction: Movie frames are aligned to correct for beam-induced motion.
-
CTF Estimation and Correction: The contrast transfer function of the microscope is determined and corrected for each micrograph.
-
Particle Picking: Individual GroEL-GroES complexes are automatically or semi-automatically selected from the micrographs.
-
2D Classification: Particles are classified into different views to assess sample quality and heterogeneity.
-
3D Reconstruction: An initial 3D model is generated, which is then refined iteratively using the classified 2D images to achieve a high-resolution 3D map of the complex.
-
Model Building and Refinement: An atomic model of the GroEL-GroES complex is fitted into the cryo-EM density map and refined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly transferred Nuclear Overhauser Effect (trNOE) experiments, has been crucial in defining the solution structure of the this compound when bound to GroEL.
Protocol:
-
Sample Preparation: Isotopically labeled (¹⁵N or ¹³C) GroES is prepared. Unlabeled GroEL is used in large excess.
-
NMR Titration: The labeled GroES is titrated with increasing concentrations of unlabeled GroEL in the presence of ATP or ADP.
-
trNOE Experiment:
-
A 2D NOESY experiment is performed on the mixture.
-
Due to the large size of the GroEL-GroES complex, the rotational correlation time is long, leading to negative NOEs for the bound this compound.
-
The observed NOEs provide distance restraints between protons within the mobile loop in its bound conformation.
-
-
Structure Calculation: The distance restraints obtained from the trNOE experiment are used in molecular dynamics simulations to calculate the three-dimensional structure of the this compound when bound to GroEL.[1]
Fluorescence Resonance Energy Transfer (FRET)
FRET is a powerful technique to study the dynamics of the GroEL-GroES interaction in real-time.
Protocol:
-
Protein Labeling: Cysteine mutations are introduced at specific sites in GroEL and GroES. These proteins are then labeled with donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores.
-
FRET Measurement:
-
The labeled proteins are mixed in a stopped-flow apparatus to initiate the binding reaction by adding ATP.
-
The sample is excited at the donor's excitation wavelength, and the emission of both the donor and acceptor fluorophores is monitored over time.
-
An increase in the acceptor's emission and a corresponding decrease in the donor's emission indicate that the two fluorophores are in close proximity, signifying the binding of GroES to GroEL.
-
-
Data Analysis: The change in FRET efficiency over time is used to determine the kinetics of the GroEL-GroES association.
Visualizing the Molecular Machinery
To better understand the complex interplay of events during the chaperonin cycle, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Conclusion
The ATP-induced conformational change of the this compound is a critical event in the chaperonin-mediated protein folding cycle. This transition from a disordered loop to a stable β-hairpin structure is essential for the formation of a functional GroEL-GroES folding chamber. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers seeking to understand the intricate mechanisms of this molecular machine and to explore its potential as a target for therapeutic intervention. The combination of structural, biophysical, and computational approaches will continue to unravel the complexities of the GroEL-GroES system, offering deeper insights into the fundamental processes of protein folding and cellular homeostasis.
References
The Pivotal Role of GroES Mobile Loop Flexibility in Chaperonin-Mediated Protein Folding
An In-depth Technical Guide for Researchers and Drug Development Professionals
The GroEL/GroES chaperonin system is a vital molecular machine essential for cellular proteostasis, assisting the proper folding of a wide array of substrate proteins. The functional cycle of this machine is a complex, ATP-driven process involving large-scale conformational changes regulated by the intricate interplay between the chaperonin GroEL and its co-chaperonin, GroES. A critical, yet often understated, element in this mechanism is the structural plasticity of the GroES "mobile loop." This 16-amino acid segment (residues 17-33) is intrinsically disordered in solution but adopts a defined β-hairpin structure upon binding to the apical domain of GroEL.[1][2] This transition is not merely a binding event; it is a key mechanistic trigger for substrate encapsulation and the creation of a folding-permissive environment. This technical guide synthesizes key findings on the importance of this flexibility, presenting quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular processes.
The Mobile Loop: A Flexible Gatekeeper for Protein Folding
The primary function of the GroEL/GroES system is to sequester non-native substrate proteins within its central cavity, preventing their aggregation and facilitating their folding in an isolated environment. The binding of the GroES heptameric ring acts as a "lid," capping the GroEL cavity. This binding is mediated by the mobile loops of each GroES subunit, which interact with the hydrophobic apical domains of the GroEL subunits.[3][4]
Crucially, the inherent flexibility of these loops is required for efficient chaperonin function.[5] This plasticity allows GroES to effectively "capture" a GroEL ring that may already be occupied by a bound, non-native substrate protein. Research indicates that restricting the loop's flexibility, for instance through engineered disulfide cross-links, leads to the inefficient formation of the stable GroEL-substrate-GroES ternary complex and a marked reduction in folding assistance.[5] This suggests that the loop must be able to dynamically adapt its conformation to engage with GroEL binding sites that are distorted or partially obstructed by the substrate polypeptide. Thermodynamic analyses further suggest that the flexible, disordered nature of the free loops moderates their binding affinity for GroEL, a feature essential for the rapid cycling of binding and release required for the chaperonin's overall function.
Quantitative Impact of Mobile Loop Flexibility
To quantify the impact of mobile loop flexibility, studies have employed site-directed mutagenesis to introduce cysteine residues at strategic positions within the loop (e.g., positions 18 and 30). These cysteines can form a disulfide bond under oxidizing conditions, thereby restricting the loop's conformational freedom. The function of this constrained GroES can then be compared to the wild-type and the reduced (non-cross-linked) mutant.
| Parameter | Wild-Type GroES | GroES Mutant (Reduced) | GroES Mutant (Oxidized/Cross-linked) | Reference |
| GroEL-GroES Binding Affinity (Kd) | ~15 nM | Similar to Wild-Type | Significantly Reduced Affinity (Higher Kd) | [5][6] |
| Single-Turnover ATPase Rate (kcat) | ~0.12 s-1 per subunit | ~0.12 s-1 per subunit | Markedly Decreased | [5][7][8] |
| Rhodanese Folding Yield (at 60 min) | ~75% | ~70% | ~15% | [5][9] |
| GFP Folding Rate (kobs) | 0.041 s-1 (slow phase) | Similar to Wild-Type | Significantly Reduced | [5][10] |
Note: The values presented are approximate and synthesized from multiple studies for comparative purposes. The exact values can vary based on specific experimental conditions.
The data clearly demonstrates that while the introduction of cysteine residues alone (in the reduced state) has a minimal effect on function, the restriction of loop flexibility via oxidation (cross-linking) severely impairs all critical aspects of the chaperonin cycle: co-chaperonin binding, ATP hydrolysis, and substrate folding.
Signaling and Experimental Workflows
The precise sequence of events in the chaperonin cycle highlights the central role of the GroES mobile loop. The following diagrams illustrate the functional pathway and a typical experimental workflow designed to investigate the loop's properties.
Key Experimental Protocols
Site-Directed Mutagenesis of this compound
This protocol is for introducing cysteine codons into the GroES gene to enable disulfide cross-linking studies. The method is based on inverse PCR of the entire plasmid.[11][12][13]
Objective: To create a GroES mutant with cysteines at positions 18 and 30.
Materials:
-
Plasmid DNA containing the wild-type GroES gene.
-
High-fidelity DNA polymerase (e.g., Pfu or Q5).
-
Custom-designed mutagenic primers (forward and reverse for each mutation site).
-
dNTPs, PCR buffer.
-
DpnI restriction enzyme.
-
Chemically competent E. coli cells (e.g., DH5α).
-
LB agar (B569324) plates with appropriate antibiotic.
Procedure:
-
Primer Design: Design two pairs of complementary primers. Each pair should contain the desired codon change (e.g., GGT to TGT for Glycine to Cysteine) and be flanked by ~15-20 bases of correct sequence on both sides.
-
PCR Amplification: Set up a PCR reaction using the wild-type GroES plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to replicate the entire plasmid, incorporating the desired mutations.
-
Cycling Conditions (Typical):
-
Initial Denaturation: 98°C for 30s.
-
25-30 Cycles:
-
Denaturation: 98°C for 10s.
-
Annealing: 55-65°C for 20s (optimize based on primer Tm).
-
Extension: 72°C for 30s per kb of plasmid length.
-
-
Final Extension: 72°C for 2 minutes.
-
-
-
Template Digestion: Add DpnI enzyme directly to the PCR product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, unmethylated (mutant) plasmid.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells using a standard heat-shock protocol.
-
Selection and Verification: Plate the transformed cells on selective antibiotic plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutations via DNA sequencing.
Disulfide Cross-linking of Mutant GroES
This protocol describes how to induce the formation of a disulfide bond in the purified Cys-mutant GroES to restrict mobile loop flexibility.[5][14]
Objective: To create the oxidized (cross-linked) state of the GroES Cys-mutant.
Materials:
-
Purified GroES Cys-mutant protein in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Oxidizing agent: Copper(II) chloride (CuCl2) solution.
-
Reducing agent (for control): Dithiothreitol (DTT).
-
Quenching agent: EDTA.
-
SDS-PAGE equipment.
Procedure:
-
Preparation: Prepare three samples of the purified GroES Cys-mutant:
-
Reduced Control: Add 5 mM DTT.
-
Oxidation Sample: No initial additions.
-
Wild-Type Control: Purified WT-GroES.
-
-
Oxidation Reaction: To the oxidation sample, add CuCl2 to a final concentration of 250 µM. Incubate at 25°C for 30 minutes.
-
Quenching: Stop the reaction by adding EDTA to a final concentration of 1 mM.
-
Verification: Analyze all three samples (WT, reduced, oxidized) on a non-reducing SDS-PAGE gel. The cross-linked (oxidized) monomer should migrate faster than the reduced monomer due to its more compact structure. The formation of the intramolecular disulfide bond can be confirmed.
Chaperonin-Assisted Rhodanese Refolding Assay
This assay measures the ability of the chaperonin system to refold a denatured substrate protein, in this case, mitochondrial rhodanese.[9][15][16]
Objective: To compare the folding efficiency of GroEL in the presence of WT-GroES, reduced mutant-GroES, and oxidized mutant-GroES.
Materials:
-
Purified GroEL, and the three GroES variants.
-
Bovine mitochondrial rhodanese.
-
Denaturation buffer: 8 M Urea, 50 mM Tris-HCl, pH 7.5.
-
Refolding buffer: 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, pH 7.5.
-
ATP solution.
-
Rhodanese activity assay reagents: KCN, Na2S2O3, formaldehyde, ferric nitrate.
Procedure:
-
Denaturation: Denature rhodanese by incubating in denaturation buffer for at least 1 hour at room temperature.
-
Complex Formation: In the refolding buffer, mix GroEL with the denatured rhodanese (e.g., 1 µM GroEL tetradecamer with 0.5 µM rhodanese). Incubate for 5 minutes to allow the formation of the GroEL-rhodanese binary complex.
-
Initiate Refolding: Start the refolding reaction by adding one of the GroES variants (to 2 µM) and ATP (to 2 mM). Start a timer immediately.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Activity Measurement: Immediately dilute the aliquot into the rhodanese activity assay mixture. The assay measures the rate of thiocyanate (B1210189) (SCN-) formation from thiosulfate (B1220275) and cyanide, which is catalyzed by active rhodanese. The amount of thiocyanate is determined colorimetrically after adding ferric nitrate.
-
Data Analysis: Plot the percentage of recovered rhodanese activity against time for each of the three GroES variants. Compare the final folding yields and initial rates.
Conclusion and Future Directions
The flexibility of the this compound is a finely tuned feature that is indispensable for the efficient functioning of the GroEL/GroES chaperonin machine. Quantitative studies robustly show that restricting this flexibility severely hampers GroES binding, allosterically regulated ATP hydrolysis, and, most critically, the ability to assist in substrate protein folding. This dynamic property allows the co-chaperonin to engage with a substrate-laden GroEL ring, a crucial step that gates entry into the protective folding chamber.
For drug development professionals, these findings highlight a potential therapeutic target. Molecules designed to bind to the GroEL apical domain and restrict the binding or conformational change of the this compound could effectively inhibit the chaperonin cycle. Given the essential role of GroEL/GroES in bacteria, such inhibitors could represent a novel class of antibiotics. Future research should focus on high-resolution structural studies of the ternary complex in transient states to further elucidate how the mobile loop navigates the substrate-occupied GroEL surface and on screening for small molecules that can modulate this critical, flexible interface.
References
- 1. Revisiting the GroEL-GroES Reaction Cycle via the Symmetric Intermediate Implied by Novel Aspects of the GroEL(D398A) Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The disordered mobile loop of GroES folds into a defined beta-hairpin upon binding GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GroEL-Mediated Protein Folding: Making the Impossible, Possible - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flexibility of this compound is required for efficient chaperonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Triggering Protein Folding within the GroEL-GroES Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chaperonins facilitate the in vitro folding of monomeric mitochondrial rhodanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-molecule Observation of Protein Folding in Symmetric GroEL-(GroES)2 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. neb.com [neb.com]
- 13. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intermediates in the chaperonin-assisted refolding of rhodanese are trapped at low temperature and show a small stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The chaperonin assisted and unassisted refolding of rhodanese can be modulated by its N-terminal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Gatekeeper: A Technical Guide to the Discovery and History of the GroES Mobile Loop
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of protein folding, essential for all life, is often aided by a class of molecular machines known as chaperonins. Among the most studied is the bacterial GroEL/GroES system, a nanomachine that provides a safe environment for proteins to adopt their correct three-dimensional structures. Central to this mechanism is the GroES co-chaperonin, and specifically, its highly dynamic "mobile loop." This in-depth technical guide explores the pivotal discovery and extensive history of the GroES mobile loop, a key player in the allosteric regulation of the chaperonin complex. We will delve into its structural transitions, the experimental methodologies that unraveled its function, and the quantitative data that underpins our current understanding.
The Discovery of a Disordered yet Functional Element
The this compound, a stretch of approximately 16-34 amino acids, was initially identified as a region of high flexibility and disorder in the free GroES heptamer.[1][2] Early structural studies of GroES revealed a dome-like structure, but the mobile loop's conformation remained elusive in many subunits, hinting at its intrinsic dynamism.[3] This inherent flexibility is not a sign of non-functionality but rather a critical feature for its role in the chaperonin cycle.[4] The loop was pinpointed as the primary determinant for the interaction between GroES and the apical domain of the GroEL ring.[3][5]
A seminal breakthrough came with the determination of the crystal structure of the asymmetric GroEL-GroES-(ADP)7 complex.[6] This revealed that upon binding to GroEL, the mobile loop undergoes a dramatic conformational change, transitioning from a disordered state to a well-defined β-hairpin structure.[1][7] This folding-upon-binding mechanism is crucial for capping the GroEL chamber, sequestering a substrate protein, and triggering the allosteric changes necessary for protein folding.[1][8][9]
Structural and Functional Data Summary
The following tables summarize key quantitative data from pivotal studies on the this compound and the GroEL/GroES complex.
| Parameter | Value | Method | Reference |
| Length of Mobile Loop | ~16-34 residues | Sequence Analysis, NMR | [1][2] |
| Conformation in free GroES | Disordered | X-ray Crystallography, NMR | [1][3] |
| Conformation when bound to GroEL | β-hairpin with a Type I, G1 Bulge turn | NMR, Molecular Dynamics | [1] |
| Resolution of GroES structure | 2.8 Å | X-ray Crystallography | [3] |
| Resolution of GroEL-GroES complex | 3.6 Å (cryo-EM), 2.4 Å (X-ray Crystallography) | Cryo-EM, X-ray Crystallography | [6][10] |
Table 1: Structural Properties of the this compound
| Experiment | Key Finding | Quantitative Data | Reference |
| Disulfide cross-linking of the mobile loop | Restricted flexibility leads to inefficient formation of the GroEL-GroES complex and reduced folding efficiency. | - | [4] |
| ATP binding to GroEL | Induces conformational changes that facilitate GroES binding. | ATP binding rate: ~100 s⁻¹ and 4 s⁻¹ (two phases) | [11] |
| GroES binding to GroEL | Triggers large-scale movements in GroEL's apical domains, releasing the substrate into the folding chamber. | Apical domain elevation of ~60° and twist of ~120° | [11] |
| Single-molecule FRET of GroEL conformational dynamics | GroEL subunits interconvert between four microstates on a submillisecond timescale. | Transitions at ~300–500 μs | [12] |
Table 2: Functional and Kinetic Data
Key Experimental Protocols
The elucidation of the this compound's function has been driven by a combination of structural biology, biophysics, and biochemistry. Below are detailed methodologies for key experiments.
X-ray Crystallography of the GroES Heptamer
-
Protein Expression and Purification: The E. coli groES gene is overexpressed in a suitable E. coli strain. The protein is purified using a series of chromatography steps, including ion exchange and size exclusion chromatography.
-
Crystallization: Purified GroES is concentrated to 10-20 mg/mL and subjected to vapor diffusion crystallization trials with a range of precipitants, pH, and temperature conditions.
-
Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using a known chaperonin structure as a search model, followed by model building and refinement.[3]
Cryo-Electron Microscopy of the GroEL-GroES Complex
-
Complex Formation: Purified GroEL and GroES are incubated in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 10 mM MgCl2, and 3 mM ATP for 20 minutes at 20°C to form the bullet-shaped GroEL-GroES complex.[10]
-
Grid Preparation: 3 µL of the complex solution is applied to a glow-discharged cryo-EM grid, blotted, and plunge-frozen in liquid ethane (B1197151) using a vitrification robot.[10]
-
Data Acquisition: Automated data collection is performed on a high-end transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Movie frames are motion-corrected, and the contrast transfer function is estimated. Particles are picked, subjected to 2D and 3D classification, and a final 3D reconstruction is generated.[10][13]
NMR Spectroscopy of the this compound
-
Sample Preparation: ¹⁵N-labeled GroES is produced by growing the expression strain in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source. The protein is purified as described for X-ray crystallography.
-
NMR Data Acquisition: Transferred Nuclear Overhauser Effect (trNOE) NMR experiments are performed on a sample containing a low concentration of ¹⁵N-labeled GroES and a higher concentration of unlabeled GroEL. This allows for the observation of NOEs from the GroEL-bound state of the mobile loop.[1]
-
Data Analysis: The observed NOEs are used to calculate distance restraints, which are then used in molecular dynamics simulations to determine the three-dimensional structure of the bound mobile loop.[1]
Visualizing the Chaperonin Cycle and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes and experimental workflows discussed.
Caption: The GroEL/GroES chaperonin cycle for protein folding.
References
- 1. The disordered mobile loop of GroES folds into a defined beta-hairpin upon binding GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The crystal structure of the GroES co-chaperonin at 2.8 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flexibility of this compound is required for efficient chaperonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The crystal structure of the asymmetric GroEL-GroES-(ADP)7 chaperonin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interplay of structure and disorder in cochaperonin mobile loops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-Triggered Conformational Changes Delineate Substrate-Binding and -Folding Mechanics of the GroEL Chaperonin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of chaperonin action: GroES binding and release can drive GroEL-mediated protein folding in the absence of ATP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
key amino acid residues in the GroES mobile loop
An In-depth Technical Guide on the Key Amino Acid Residues in the GroES Mobile Loop
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The GroES cochaperonin plays an indispensable role in the GroEL/GroES chaperonin system, which is essential for mediating protein folding in bacteria. A key structural feature of GroES is its "mobile loop," a flexible region of approximately 16 amino acids that directly interacts with the apical domain of GroEL. This interaction is fundamental to the chaperonin mechanism, leading to the encapsulation of substrate proteins within a protected folding chamber. This technical guide provides a comprehensive overview of the functionally critical amino acid residues within the this compound. It synthesizes structural data, mutagenesis studies, and biochemical analyses to elucidate the roles of specific residues in GroEL binding, allosteric regulation of the chaperonin cycle, and overall protein folding efficiency. This document also provides detailed methodologies for key experimental procedures and visual representations of the relevant biological pathways and workflows.
The this compound: Structure and Function
The mobile loop of E. coli GroES comprises approximately residues 16 to 32. In its unbound state, this loop is characterized by a high degree of conformational flexibility.[1] Upon binding to the ATP-bound GroEL ring, the mobile loop undergoes a significant conformational change, folding into a well-defined β-hairpin structure with a Type I, G1 bulge turn.[2][3] This induced-fit mechanism is critical for the stable association of the GroES cap with the GroEL folding chamber.
The primary functions of the this compound include:
-
GroEL Binding: The loop directly contacts the apical domain of the GroEL subunits, serving as the primary binding interface.
-
Allosteric Regulation: The binding of the mobile loop to GroEL is a key allosteric signal that triggers conformational changes in GroEL, leading to the displacement of the unfolded substrate protein into the folding cavity.
-
Formation of the Folding Chamber: The seven mobile loops of the heptameric GroES oligomer collectively bind to the seven subunits of a GroEL ring, forming a stable cap that encloses the folding chamber.
The flexibility of the mobile loop is essential for its function. Studies have shown that restricting the loop's flexibility, for instance through disulfide cross-linking, leads to inefficient formation of the GroEL-polypeptide-GroES ternary complex and impairs the folding of substrate proteins.[1] This flexibility likely allows the GroES heptamer to efficiently capture the GroEL binding sites, which may be partially occupied by the substrate polypeptide in various binding modes.[1]
Key Amino Acid Residues in the this compound
The Hydrophobic Patch: Ile25 and Leu27
A key region within the β-hairpin structure of the bound mobile loop is a hydrophobic patch, notably involving Isoleucine 25 (Ile25) and Leucine 27 (Leu27). This hydrophobic cluster is crucial for the interaction with a complementary hydrophobic surface on the apical domain of GroEL. NMR studies have indicated that upon binding, this hydrophobic region of the mobile loop becomes sequestered through direct contact with GroEL.[4]
While specific quantitative data from peer-reviewed literature detailing the effects of mutations at these exact sites on binding affinity and ATPase activity are not available in the aggregated search results, the functional importance of this hydrophobic interaction is well-established. Mutations that disrupt this hydrophobicity would be expected to significantly weaken the GroEL-GroES interaction, leading to a "low-affinity" phenotype and consequently impairing the chaperonin's protein folding capacity.
Quantitative Analysis of this compound Function
A systematic quantitative analysis of site-directed mutants within the this compound is essential for a complete understanding of its structure-function relationship. Such an analysis would typically involve measuring the equilibrium dissociation constant (Kd) for GroEL binding, the rate of ATP hydrolysis (kcat) by the GroEL/GroES complex, and the yield of refolded substrate protein.
Table 1: Representative Quantitative Data for this compound Mutants
| GroES Variant | Mutation | Kd for GroEL (µM) | GroEL ATPase Activity (kcat, s⁻¹) | Rhodanese Refolding Yield (%) |
| Wild-Type | None | 0.1 | 0.08 | 85 |
| Mutant 1 | I25A | 5.2 | 0.03 | 15 |
| Mutant 2 | L27A | 6.8 | 0.02 | 10 |
| Mutant 3 | G24P | 2.5 | 0.05 | 30 |
Note: The data presented in this table are representative examples based on established principles of GroEL-GroES interaction and are intended for illustrative purposes. The precise values would need to be determined experimentally.
Experimental Protocols
Site-Directed Mutagenesis of the groES Gene
This protocol describes a general method for introducing point mutations into the groES gene using PCR-based site-directed mutagenesis.
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., Pfu or Q5 polymerase) to minimize secondary mutations.
-
Use a plasmid containing the wild-type groES gene as the template.
-
The PCR cycle parameters should be optimized for the specific polymerase and primers used. A typical protocol would involve an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.
-
-
Template Digestion: Following PCR, the reaction mixture is treated with the restriction enzyme DpnI. This enzyme specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select for transformed cells on appropriate antibiotic-containing media. Isolate plasmid DNA from several colonies and sequence the groES gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
GroEL-GroES Binding Assay using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for quantifying the binding affinity between GroEL and GroES variants.
-
Chip Preparation: Covalently immobilize purified GroEL onto a carboxymethylated dextran (B179266) sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of the purified GroES variant (the analyte) over the GroEL-immobilized surface.
-
Use a running buffer such as HBS-EP (HEPES-buffered saline with EDTA and P20 surfactant).
-
Monitor the change in the SPR signal (measured in response units, RU) over time.
-
-
Data Analysis:
-
Fit the sensorgrams (plots of RU versus time) to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd to ka.
-
GroEL ATPase Activity Assay
This protocol describes a colorimetric assay to measure the rate of ATP hydrolysis by the GroEL/GroES complex.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified GroEL (e.g., 0.5 µM)
-
Purified GroES variant (e.g., 1.0 µM)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
-
Initiation: Initiate the reaction by adding ATP to a final concentration of 1 mM. Incubate at a constant temperature (e.g., 25°C).
-
Time Points: At various time points, remove aliquots of the reaction and stop the reaction by adding a solution that will be used for phosphate (B84403) detection (e.g., a malachite green-molybdate solution).
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is determined by measuring the absorbance of the colorimetric product (e.g., at 660 nm for the malachite green assay).
-
Calculation: Generate a standard curve using known concentrations of inorganic phosphate. Use this curve to determine the amount of phosphate produced in the enzymatic reaction at each time point. The ATPase activity (kcat) is calculated from the initial linear rate of phosphate production.
Visualizing the GroEL/GroES Functional Cycle and Experimental Workflows
The GroEL/GroES Chaperonin Cycle
Caption: The ATP-dependent functional cycle of the GroEL/GroES chaperonin.
Site-Directed Mutagenesis Workflow
Caption: A typical workflow for site-directed mutagenesis.
Logical Relationship of Mobile Loop Function
Caption: The causal chain of events involving the this compound.
References
- 1. Flexibility of this compound is required for efficient chaperonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Residues in chaperonin GroEL required for polypeptide binding and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The disordered mobile loop of GroES folds into a defined beta-hairpin upon binding GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GroEL Recognizes an Amphipathic Helix and Binds to the Hydrophobic Side - PMC [pmc.ncbi.nlm.nih.gov]
The GroES Mobile Loop: A Linchpin in the Hsp60/Hsp10 Chaperonin System
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Hsp60/Hsp10 chaperonin system, with its iconic double-ring structure, is a cornerstone of cellular proteostasis, ensuring the correct folding of a myriad of substrate proteins. In bacteria, the well-studied homologues GroEL (Hsp60) and GroES (Hsp10) orchestrate a complex, ATP-dependent cycle of substrate binding, encapsulation, and folding. Central to this intricate mechanism is the GroES mobile loop, a highly flexible region that acts as a crucial interface and allosteric regulator. This technical guide provides an in-depth exploration of the this compound, detailing its structure, function, and the experimental methodologies used to elucidate its critical role.
Structure and Function of the this compound
The GroES co-chaperonin is a heptameric ring that binds to one of the GroEL rings, capping its central cavity and creating a secluded folding chamber. The interaction between GroES and GroEL is primarily mediated by the "mobile loops" of the GroES subunits.
In its unbound state, the this compound, a sequence of approximately 16-19 amino acids, is largely disordered and highly flexible.[1][2] This intrinsic flexibility is believed to be crucial for its function, allowing it to efficiently search for and bind to the apical domains of the GroEL subunits.[3][4]
Upon binding to ATP-bound GroEL, the mobile loop undergoes a significant conformational change, folding into a well-defined β-hairpin structure.[1][2] This induced fit is a key event in the chaperonin cycle, triggering a cascade of allosteric changes within the GroEL-GroES complex. The hydrophobic residues at the tip of the mobile loop play a critical role in this interaction, inserting into a hydrophobic groove on the GroEL apical domain.[5]
The binding of the seven GroES mobile loops to the seven GroEL apical domains is a cooperative process that leads to:
-
Encapsulation of the Substrate: The binding of GroES displaces the unfolded substrate protein from the hydrophobic binding sites on the GroEL apical domains, releasing it into the now-enclosed and hydrophilic folding chamber.
-
Allosteric Regulation of ATPase Activity: The interaction of the mobile loop with GroEL modulates the ATPase activity of the cis ring (the ring to which GroES is bound) and communicates allosteric signals to the trans ring (the opposite ring).[6]
Quantitative Data on this compound Interactions
The dynamics of the this compound's interaction with GroEL are tightly regulated and can be quantified through various biophysical techniques. The following tables summarize key quantitative data, providing a comparative overview of binding affinities and kinetic parameters.
Table 1: Binding Affinity of GroES for GroEL
| Condition | Dissociation Constant (Kd) | Technique Used | Reference(s) |
| GroES + GroEL (ADP) | ~0.9 nM - 24 nM | Surface Plasmon Resonance | [7] |
| GroES + GroEL (ATP) | ~30 nM | Fluorescence Anisotropy | [8] |
| SBP Peptide + GroEL Apical Domain | 1.4 µM | Isothermal Titration Calorimetry | [9] |
| SBP Peptide + apo-GroEL | 1.2 µM | Isothermal Titration Calorimetry | [9] |
SBP (Strongly Binding Peptide) is a peptide mimic of the this compound.
Table 2: Kinetic Parameters of the GroEL-GroES Interaction
| Parameter | Value | Condition | Technique Used | Reference(s) |
| GroES Association Rate (kon) | 1-2 s-1 | ATP-bound GroEL | Fluorescence Measurements | [10] |
| Substrate Protein Binding Rate | ~5-10 s-1 | ATP-bound GroEL | Fluorescence Measurements | [10] |
Table 3: ATPase Activity of the GroEL-GroES Complex
| Condition | kcat (s-1 per subunit) | Reference(s) |
| GroEL alone | ~0.02 - 0.04 | [11] |
| GroEL-GroES cis complex | ~0.11 - 0.13 | [11] |
Experimental Protocols
A comprehensive understanding of the this compound's function relies on a suite of specialized experimental techniques. Detailed methodologies for key experiments are provided below.
Purification of GroEL and GroES
Objective: To obtain highly pure and functional GroEL and GroES proteins for in vitro assays.
Methodology:
-
Expression: Overexpress GroEL and GroES genes, typically from E. coli, using an expression vector such as pRE under the control of an inducible promoter (e.g., λ PL).[12]
-
Cell Lysis: Harvest the cells and lyse them using sonication or high-pressure homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Initial Purification:
-
For GroEL, a common initial step is precipitation with streptomycin (B1217042) sulfate (B86663) to remove nucleic acids, followed by ammonium (B1175870) sulfate precipitation.[13]
-
For GroES, its heat stability can be exploited by heating the cell lysate to denature and precipitate most other proteins.[12]
-
-
Chromatography:
-
Ion Exchange Chromatography: Use an anion exchange column (e.g., Q-Sepharose) to separate GroEL and GroES from other proteins based on charge.
-
Size Exclusion Chromatography: Further purify the proteins using a gel filtration column (e.g., Sephacryl S-300) to separate them based on size and remove any remaining contaminants.[13]
-
-
Acetone Treatment (for GroEL): To remove tightly bound substrate proteins, a crucial step is to treat the purified GroEL with 45% acetone, which denatures and precipitates the contaminants while leaving the GroEL tetradecamer intact.[1][14]
-
Final Purification Steps:
-
For His-tagged GroES, use a nickel-sepharose affinity column for purification.[13]
-
A final benzamidine (B55565) column can be used to remove any residual thrombin if used for tag cleavage.[13]
-
-
Purity and Functional Assessment: Assess the purity of the proteins by SDS-PAGE. Confirm the functionality of GroEL by measuring its ATPase activity and its ability to assist in the refolding of a model substrate protein like rhodanese.[1][12]
ATPase Activity Assay
Objective: To measure the rate of ATP hydrolysis by GroEL under various conditions.
Methodology (Malachite Green Assay): [15]
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM triethanolamine, pH 7.5, 50 mM KCl, 20 mM MgCl₂).
-
Add GroEL (e.g., 0.125 µM tetradecamer) and, if required, GroES (e.g., 0.3 µM heptamer) to the buffer.
-
Incubate at 25°C for 10 minutes to allow for complex formation.
-
-
Initiation of Reaction: Initiate the ATP hydrolysis by adding ATP to a final concentration of 2 mM.
-
Time Points: At regular intervals (e.g., every 2 minutes for 12 minutes), take aliquots of the reaction mixture.
-
Phosphate (B84403) Detection:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric reagent.
-
Prepare a standard curve using known concentrations of phosphate.
-
-
Data Analysis:
-
Plot the concentration of Pi released over time.
-
The slope of the linear portion of the graph represents the steady-state rate of ATP hydrolysis.
-
In Vitro Protein Refolding Assay
Objective: To assess the ability of the GroEL/GroES system to assist in the refolding of a denatured substrate protein.
Methodology (using Malate Dehydrogenase - MDH): [16]
-
Denaturation of Substrate: Denature the substrate protein (e.g., MDH) in a high concentration of a denaturant like guanidinium (B1211019) hydrochloride (GdnHCl).
-
Refolding Reaction:
-
Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
Dilute the denatured substrate into the refolding buffer containing GroEL (e.g., 0.5 µM) to initiate the formation of a GroEL-substrate complex.
-
Initiate the folding cycle by adding GroES (e.g., 1 µM) and ATP (e.g., 2.5 mM).
-
-
Monitoring Refolding:
-
At various time points, take aliquots from the refolding mixture.
-
Measure the enzymatic activity of the refolded substrate protein. The regained activity is a direct measure of the amount of correctly folded protein.
-
-
Controls: Perform control experiments including:
-
Spontaneous refolding (substrate alone).
-
Refolding with GroEL alone.
-
Refolding with GroEL and ATP.
-
Transferred Nuclear Overhauser Effect (trNOE) NMR Spectroscopy
Objective: To determine the conformation of the this compound when bound to GroEL.
-
Sample Preparation: Prepare a sample containing a synthetic peptide corresponding to the this compound and a high concentration of GroEL. The molar ratio of peptide to GroEL should be high to ensure that a significant fraction of the peptide is in the bound state.
-
NMR Experiment: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.
-
Principle of trNOE: In the case of a small peptide binding to a large protein, the peptide in its bound state will tumble at the slow rate of the large protein. This results in negative NOEs, which are characteristic of large molecules. Because the peptide is in fast exchange between its free and bound states, the negative NOEs from the bound state are "transferred" to the free state and can be observed in the NMR spectrum of the free peptide.
-
Data Analysis:
-
The presence of negative cross-peaks in the NOESY spectrum indicates that the peptide is binding to the protein.
-
The intensities of the NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. By analyzing the pattern and intensities of the NOEs, distance restraints can be derived.
-
These distance restraints are then used in molecular modeling programs to calculate the three-dimensional structure of the peptide in its bound conformation.
-
Visualizations of Key Processes
To further illustrate the intricate workings of the this compound within the Hsp60/Hsp10 system, the following diagrams, generated using the DOT language, depict the chaperonin cycle and a typical experimental workflow.
The GroEL/GroES Chaperonin Cycle
Caption: The allosteric cycle of the GroEL/GroES chaperonin system.
Experimental Workflow for In Vitro Protein Refolding Assay
References
- 1. Purification and Handling of the Chaperonin GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The disordered mobile loop of GroES folds into a defined beta-hairpin upon binding GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divergent effects on Escherichia coli chaperonin function by mutations in the this compound - ProQuest [proquest.com]
- 4. Flexibility of this compound is required for efficient chaperonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATP-Triggered Conformational Changes Delineate Substrate-Binding and -Folding Mechanics of the GroEL Chaperonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate protein dependence of GroEL–GroES interaction cycle revealed by high-speed atomic force microscopy imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Peptides and Proteins in Their Binding to GroEL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Stable expression and rapid purification of Escherichia coli GroEL and GroES chaperonins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Disassembly/Reassembly Strategy for the Production of Highly Pure GroEL, a Tetradecameric Supramolecular Machine, Suitable for Quantitative NMR, EPR and Mutational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stimulating the Substrate Folding Activity of a Single Ring GroEL Variant by Modulating the Cochaperonin GroES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chaperones GroEL/GroES Accelerate the Refolding of a Multidomain Protein through Modulating On-pathway Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. purdue.edu [purdue.edu]
Unraveling the Choreography: Theoretical Models of GroES Mobile Loop Dynamics
A Technical Guide for Researchers and Drug Development Professionals
The intricate dance of protein folding, essential for cellular function, is often aided by molecular chaperones. Among the most crucial is the GroEL-GroES system, a nanomachine that provides a safe environment for proteins to adopt their native conformations. Central to this mechanism is the highly dynamic and flexible mobile loop of the co-chaperone GroES. This in-depth technical guide explores the theoretical models governing the dynamics of this critical element, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex molecular interactions that underpin its function.
The GroES Mobile Loop: From Disorder to Defined Structure
In its unbound state, the this compound, a sequence of approximately 16-19 amino acids (residues ~17-33), exists in a highly flexible and disordered state.[1] This intrinsic plasticity is not a lack of structure but rather a functional necessity, allowing it to efficiently recognize and bind to the apical domain of the GroEL chaperonin.
Upon binding to an ATP-bound GroEL ring, the mobile loop undergoes a dramatic conformational change, transitioning from a disordered state to a well-defined β-hairpin structure.[1][2] This induced fit is a critical step in the encapsulation of a substrate protein within the GroEL cavity. The β-hairpin conformation is stabilized by a Type I, G1 Bulge turn.[1] This structural transition is a key allosteric signal, contributing to the cascade of conformational changes within the GroEL-GroES complex that ultimately leads to the creation of a hydrophilic, folding-conducive chamber for the substrate protein.[3][4]
Quantitative Insights into this compound Dynamics
The dynamics of the this compound and its interaction with GroEL have been quantified through various biophysical techniques. The following tables summarize key kinetic and structural parameters, providing a comparative overview of the current understanding.
| Parameter | Value | Method | Reference |
| Mobile Loop Length | ~16 amino acids | Sequence Analysis | [1] |
| Residue Range | 17-33 | Structural Biology | [3] |
| GroES Binding Rate to GroEL (ATP-bound) | 1-2 s⁻¹ | Stopped-flow Fluorescence | [5] |
| ATP Binding Rate to GroEL | >100 s⁻¹ | Stopped-flow Fluorescence | [5] |
| Substrate Binding Rate to GroEL | ≈5–10 s⁻¹ | Stopped-flow Fluorescence | [5] |
Table 1: Key Parameters of the this compound and Chaperonin Cycle
Experimental Protocols for Studying GroES Loop Dynamics
A multi-faceted approach combining several advanced experimental techniques has been essential to elucidate the dynamic nature of the this compound.
Transferred Nuclear Overhauser Effect (trNOE) NMR Spectroscopy
This technique is pivotal for determining the conformation of a flexible ligand, such as the this compound, when bound to a larger macromolecule like GroEL.
Methodology:
-
Sample Preparation: Isotopically labeled (e.g., ¹⁵N, ¹³C) this compound peptide and unlabeled GroEL are prepared in a suitable buffer (e.g., phosphate (B84403) buffer at physiological pH).
-
NMR Data Acquisition: A series of 2D ¹H-¹H NOESY experiments are performed on the mixture. The NOE (Nuclear Overhauser Effect) is a through-space interaction, and for a small peptide bound to a large protein, the NOE is transferred from the protein to the peptide, resulting in negative NOE cross-peaks.
-
Data Analysis: The pattern and intensity of the trNOE cross-peaks are used to calculate inter-proton distances within the bound peptide. These distance restraints are then used as input for molecular modeling software to determine the three-dimensional structure of the GroEL-bound mobile loop.[1]
Molecular Dynamics (MD) Simulations
MD simulations provide a computational lens to visualize the dynamic behavior of the this compound at an atomic level and over time.
Methodology:
-
System Setup: A starting structure of the GroEL-GroES complex, often derived from crystal or cryo-EM data, is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.
-
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic forces.
-
Simulation Protocol: The system is first minimized to remove steric clashes, followed by a gradual heating phase to the desired temperature (e.g., 310 K). The production run is then carried out for a significant duration (nanoseconds to microseconds), during which the trajectory of all atoms is saved at regular intervals.
-
Trajectory Analysis: The resulting trajectories are analyzed to study the conformational landscape of the mobile loop, its flexibility, interactions with GroEL, and the energetics of the binding process.[1][6]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in visualizing the overall architecture of the GroEL-GroES complex in different nucleotide states. While resolving highly flexible regions like the mobile loop is challenging, advanced image processing techniques can provide insights into its average conformation and location.[7][8]
Methodology:
-
Sample Vitrification: A small aliquot of the purified GroEL-GroES complex is applied to an EM grid, blotted, and rapidly plunged into liquid ethane (B1197151) to create a thin layer of vitrified ice, preserving the native structure.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and classified to generate 2D class averages. These are then used to reconstruct a 3D density map of the complex. Focused classification and refinement can be used to improve the resolution of specific, more flexible regions.[8]
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)
smFRET is a powerful technique to probe the real-time conformational dynamics of individual molecules, including the movements of the this compound relative to GroEL.[9][10][11]
Methodology:
-
Fluorophore Labeling: A donor and an acceptor fluorophore are site-specifically attached to the this compound and a region on the GroEL apical domain, respectively. The choice of labeling sites is crucial to ensure that the distance between the fluorophores is sensitive to the conformational change of interest.
-
Immobilization and Imaging: The labeled GroEL molecules are typically immobilized on a passivated surface for observation using Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Data Acquisition: The fluorescence intensity of the donor and acceptor fluorophores for individual molecules is recorded over time. Changes in the distance between the fluorophores result in corresponding changes in the FRET efficiency.
-
Data Analysis: The time traces of FRET efficiency are analyzed to identify different conformational states and the kinetics of transitions between them, providing direct information on the dynamics of the mobile loop.[9][10]
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound dynamics.
Caption: Conformational change of the this compound upon binding to ATP-bound GroEL.
Caption: The GroEL-GroES chaperonin cycle highlighting the role of the mobile loops.
Caption: Simplified workflow for a single-molecule FRET experiment to study loop dynamics.
Conclusion and Future Directions
The mobile loop of GroES is a paradigm of functional disorder, where inherent flexibility is harnessed to drive a complex biological process. Theoretical models, supported by a growing body of quantitative experimental data, have painted a detailed picture of its dynamic behavior. The transition from a disordered ensemble to a structured β-hairpin upon binding to GroEL is a key allosteric trigger in the chaperonin cycle.
Future research will likely focus on higher-resolution characterization of the conformational landscape of the mobile loop in different functional states of the GroEL-GroES complex. The development of novel computational methods and advancements in single-molecule techniques will be crucial in capturing the transient intermediate states and understanding the precise role of individual residues in the mobile loop. For drug development professionals, a deeper understanding of the allosteric regulation mediated by the this compound could unveil new strategies for modulating chaperone activity, with potential therapeutic applications in protein misfolding diseases.
References
- 1. The disordered mobile loop of GroES folds into a defined beta-hairpin upon binding GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interplay of structure and disorder in cochaperonin mobile loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GroEL Recognizes an Amphipathic Helix and Binds to the Hydrophobic Side - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Mimicking the action of GroEL in molecular dynamics simulations: Application to the refinement of protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric signalling of ATP hydrolysis in GroEL-GroES complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Substrate polypeptide presents a load on the apical domains of the chaperonin GroEL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Single-molecule FRET methods to study the dynamics of proteins at work - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Probing the Choreography of Life: Techniques for Studying GroES Mobile Loop Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The GroEL-GroES chaperonin system is a vital molecular machine essential for protein folding in prokaryotes and in the mitochondria and chloroplasts of eukaryotes. Central to its function is the dynamic interplay between the heptameric GroEL rings and the dome-like GroES co-chaperone. A key element in this interaction is the GroES "mobile loop," a flexible region of approximately 16-20 amino acids that undergoes a significant conformational change upon binding to GroEL, transitioning from a disordered state to a structured β-hairpin.[1] This transition is critical for the encapsulation of substrate proteins within the GroEL folding chamber and the subsequent allosteric regulation of the chaperonin cycle.
Understanding the dynamics of the GroES mobile loop is paramount for elucidating the mechanism of chaperonin-assisted protein folding and for the development of novel therapeutics targeting this essential cellular process. This document provides detailed application notes and protocols for a range of biophysical and computational techniques employed to study the intricate dynamics of the this compound.
I. Structural and Dynamic Techniques: A Comparative Overview
A variety of powerful techniques can be employed to investigate the structure and dynamics of the this compound. Each method offers unique insights, and a multi-pronged approach often yields the most comprehensive understanding.
| Technique | Information Gained | Resolution/Timescale | Key Advantages | Limitations |
| NMR Spectroscopy | Atomic-resolution structure of the bound loop, backbone and side-chain dynamics (order parameters), kinetics of binding.[1][2] | Atomic / ps-s | Provides detailed information on flexibility and conformational exchange. | Limited to smaller protein complexes or requires isotopic labeling for larger systems. |
| X-ray Crystallography | High-resolution static structure of the GroEL-GroES complex, including the conformation of the bound mobile loop.[3][4] | Atomic / Static | Provides a precise snapshot of the bound state. | Crystal packing forces may influence loop conformation; dynamic information is limited. |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic resolution structures of different conformational states of the GroEL-GroES complex, revealing heterogeneity.[5][6][7][8][9][10][11] | Near-atomic / Snapshots of states | Can capture multiple co-existing conformations in solution. | Resolution can be lower than X-ray crystallography; highly flexible regions may be poorly resolved. |
| Fluorescence Spectroscopy (FRET) | Real-time monitoring of GroES binding to GroEL, conformational changes, and kinetics of the interaction.[12][13][14][15] | Nanometer / ms-s | High sensitivity, suitable for studying dynamic processes in solution. | Requires site-specific labeling with fluorescent probes; provides distance information, not detailed structure. |
| Molecular Dynamics (MD) Simulations | Atomistic details of loop dynamics, conformational transitions, and free energy landscapes.[1][16] | Atomic / fs-μs | Provides a dynamic view of the system and allows for the exploration of conformational space. | Computationally expensive; accuracy is dependent on the force field used. |
II. Experimental and Computational Protocols
Here, we provide detailed methodologies for the key experiments cited in the study of this compound dynamics.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool to study the structure and dynamics of the this compound both in its free and GroEL-bound states. Transferred Nuclear Overhauser Effect (trNOE) experiments are particularly useful for determining the conformation of the flexible loop when bound to the large GroEL complex.
-
Protein Expression and Purification:
-
Express and purify GroES and GroEL separately. GroES can be expressed in E. coli using standard protocols. Isotopic labeling of GroES (e.g., with ¹⁵N or ¹³C) is not strictly necessary for basic trNOE experiments but can be beneficial for more detailed studies.
-
Ensure high purity of both proteins, as impurities can interfere with the NMR measurements.
-
-
Sample Preparation:
-
Prepare the NMR sample in a suitable buffer, typically a phosphate (B84403) or HEPES buffer at a physiological pH (e.g., 7.0-7.5), containing D₂O for the deuterium (B1214612) lock.
-
The concentration of GroES should be in the range of 0.1-1 mM.
-
The concentration of GroEL should be substoichiometric to GroES (e.g., a 1:20 to 1:50 molar ratio of GroEL to GroES) to ensure that the observed signals are dominated by the bound state of GroES.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹H NOESY spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Use a relatively short mixing time (e.g., 50-150 ms) to minimize spin diffusion effects.
-
Acquire a control spectrum of GroES alone under the same conditions to confirm that the observed NOEs are indeed transferred from the bound state. In the absence of GroEL, the flexible mobile loop of GroES should not show significant NOEs.
-
-
Data Analysis:
-
Process the NOESY spectra using appropriate software (e.g., NMRPipe, Sparky).
-
Identify cross-peaks in the spectrum acquired in the presence of GroEL that are absent in the control spectrum. These are the transferred NOEs.
-
Use the intensities of the trNOE cross-peaks to derive distance restraints between protons in the mobile loop.
-
These distance restraints can then be used in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate the three-dimensional structure of the GroEL-bound this compound.
-
B. X-ray Crystallography
X-ray crystallography provides a high-resolution static picture of the GroEL-GroES complex, revealing the precise conformation of the mobile loop when engaged with GroEL.
-
Protein Complex Formation and Purification:
-
Mix purified GroEL and GroES in a slight molar excess of GroES in the presence of a non-hydrolyzable ATP analog (e.g., ADP-AlF₃) or ADP to form the stable "bullet" or "football" complexes.
-
Purify the GroEL-GroES complex using size-exclusion chromatography to separate it from unbound components.
-
-
Crystallization:
-
Screen for crystallization conditions using commercially available screens or by designing custom screens based on previously reported conditions. A common method is hanging-drop or sitting-drop vapor diffusion.
-
A typical crystallization condition might involve a precipitant like polyethylene (B3416737) glycol (PEG) of a certain molecular weight and concentration, a buffer to maintain pH, and salts.
-
Optimize the initial hits by varying the concentrations of the protein, precipitant, and other additives.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during freezing in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source. The high intensity and collimation of synchrotron radiation are necessary for obtaining high-resolution data from large macromolecular complexes.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using software like HKL2000 or XDS to obtain integrated intensities.
-
Determine the initial phases using molecular replacement, with a previously determined GroEL-GroES structure as a search model.
-
Build the atomic model into the electron density map using programs like Coot. Pay careful attention to the mobile loop region, which may have weaker electron density due to residual flexibility.
-
Refine the model using software like Phenix or Refmac to improve the fit to the experimental data and to ensure good stereochemistry.
-
C. Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful technique to visualize different conformational states of large and dynamic complexes like GroEL-GroES at near-atomic resolution.
-
Sample Preparation and Vitrification:
-
Prepare the GroEL-GroES complex as described for X-ray crystallography.
-
Apply a small volume (3-4 µL) of the purified complex to a glow-discharged EM grid.
-
Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
-
Data Collection:
-
Collect a large dataset of images (micrographs) using a transmission electron microscope equipped with a direct electron detector.
-
Automated data collection software is typically used to acquire thousands of micrographs.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw movie frames to correct for beam-induced motion.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Use automated particle picking software to select individual particle images from the micrographs.
-
Perform 2D classification to sort the particles into different views and to remove junk particles.
-
Generate an initial 3D model.
-
Perform 3D classification to separate particles belonging to different conformational states of the GroEL-GroES complex.
-
Refine the 3D maps for each class to high resolution.
-
-
Model Building and Analysis:
-
Build an atomic model into the high-resolution cryo-EM map, often starting with a crystal structure and refining it to fit the density.
-
Analyze the different conformational states to understand the dynamics of the complex, including the mobile loop.
-
D. Fluorescence Resonance Energy Transfer (FRET)
FRET is a sensitive technique to monitor the binding of GroES to GroEL and the associated conformational changes in real-time.
-
Protein Labeling:
-
Introduce single cysteine mutations at specific sites on GroES (e.g., within or near the mobile loop) and GroEL (e.g., on the apical domain) for site-specific labeling.
-
Label the cysteine-mutated proteins with donor (e.g., Alexa Fluor 488) and acceptor (e.g., Alexa Fluor 594) fluorescent dyes.
-
Remove excess dye by size-exclusion chromatography or dialysis.
-
-
FRET Measurements:
-
Perform fluorescence measurements in a fluorometer.
-
Mix the labeled GroEL (donor) and GroES (acceptor) in a cuvette.
-
Excite the donor fluorophore and measure the emission spectrum.
-
In the presence of binding (induced by ATP or a non-hydrolyzable analog), energy will be transferred from the donor to the acceptor, resulting in a decrease in donor fluorescence and an increase in acceptor fluorescence.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
By monitoring the change in FRET efficiency over time, the kinetics of GroES binding to GroEL can be determined.
-
E. Molecular Dynamics (MD) Simulations
MD simulations provide an in-silico microscope to visualize the dynamics of the this compound at an atomistic level.
-
System Setup:
-
Start with a high-resolution crystal structure or cryo-EM structure of the GroEL-GroES complex.
-
If studying the free GroES, use a structure of GroES alone. The mobile loop will likely be disordered, so an extended conformation can be used as a starting point.
-
Solvate the system in a water box with appropriate ions to mimic physiological conditions.
-
-
Simulation Parameters:
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).
-
Perform energy minimization to remove any steric clashes in the initial structure.
-
Gradually heat the system to the desired temperature (e.g., 300 K).
-
Equilibrate the system under constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
-
Production Run:
-
Run the production simulation for as long as computationally feasible (nanoseconds to microseconds) to sample the conformational space of the mobile loop.
-
-
Analysis:
-
Analyze the trajectory to study the dynamics of the mobile loop.
-
Calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), dihedral angles, and hydrogen bonds to characterize the loop's flexibility and conformational changes.
-
Use clustering algorithms to identify dominant conformational states of the loop.
-
III. Conclusion
The study of this compound dynamics is a fascinating area of research with significant implications for our understanding of protein folding and cellular homeostasis. The techniques outlined in this document provide a powerful toolkit for researchers to dissect the intricate choreography of this essential molecular machine. By combining structural, dynamic, and computational approaches, we can continue to unravel the secrets of the GroEL-GroES system and pave the way for new therapeutic interventions.
References
- 1. The disordered mobile loop of GroES folds into a defined beta-hairpin upon binding GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing dynamics and conformational change of the GroEL-GroES complex by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The crystal structure of the asymmetric GroEL-GroES-(ADP)7 chaperonin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and structures of GroEL:GroES2 chaperonin footballs, the protein-folding functional form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Visualizing GroEL/ES in the Act of Encapsulating a Folding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EMDB-13308: Cryo-EM structure of the GroEL-GroES complex with ADP bound to bo... - Yorodumi [pdbj.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Application of fluorescence resonance energy transfer to the GroEL-GroES chaperonin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Fluorescence Resonance Energy Transfer to the GroEL–GroES Chaperonin Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. GroEL/GroES cycling: ATP binds to an open ring before substrate protein favoring protein binding and production of the native state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mimicking the action of GroEL in molecular dynamics simulations: Application to the refinement of protein structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy Analysis of GroES Mobile Loop Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction: The chaperonin system GroEL/GroES is essential for mediating protein folding in bacteria. A key feature of the co-chaperonin GroES is a highly flexible "mobile loop," comprising approximately 16 amino acids (residues ~17-32), which is intrinsically disordered in the free protein.[1][2] This loop plays a critical role in the interaction with GroEL, undergoing a significant conformational change upon binding to cap the GroEL folding chamber.[1][2][3] Understanding the structural dynamics of this mobile loop is crucial for elucidating the mechanism of chaperonin-assisted protein folding and for the development of potential therapeutic interventions that target this system.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of flexible and transient protein interactions at atomic resolution.[4] This document provides detailed application notes and protocols for the NMR analysis of the GroES mobile loop structure and its interaction with GroEL.
Data Presentation
Table 1: Thermodynamic Parameters of GroES-GroEL Interaction
The interaction between GroES and the single-ring mutant of GroEL (SR1) has been characterized by various biophysical techniques, including NMR titration and Isothermal Titration Calorimetry (ITC). The thermodynamic parameters highlight the entropic nature of this binding event.
| System | Nucleotide | Temperature (°C) | Kd (μM) | ΔH (kcal/mol) | ΔS (cal/mol/K) | Method | Reference |
| GroES-SR1 | ADP | 25 | 5.3 | +8.4 | +65.4 | NMR Titration | [2] |
| GroES-SR1 | ATP | 25 | ~0.43 | - | - | NMR Titration | [2] |
| α-lactalbumin-GroEL | - | 20 | 0.027 | +4.76 | +50.8 | ITC | [5] |
| SBP-GroEL | - | 20 | 1.2 | - | - | ITC | [1] |
Note: SBP (Strongly Binding Peptide) is a model peptide that mimics the binding of substrate proteins to GroEL.[1] The binding affinity of GroES to SR1 is significantly stronger in the presence of ATP compared to ADP.[2]
Table 2: Key Residues of the this compound Involved in GroEL Interaction
NMR studies have identified the specific residues within the this compound that undergo significant chemical shift perturbations upon binding to GroEL, indicating their direct involvement in the interaction.
| Residue Range | Key Interacting Residues (from NMR) | Structural Motif in Bound State | PDB ID of Bound Structure |
| 17-34 | 17-32 | β-hairpin with a Type I, G1 Bulge turn | 1EGS |
The mobile loop of free GroES is disordered but folds into a defined β-hairpin structure upon binding to GroEL.[1][2] This induced folding is a critical aspect of the chaperonin mechanism.
Experimental Protocols
Protocol 1: Expression and 15N-Labeling of GroES for NMR Studies
This protocol describes the expression and isotopic labeling of GroES in E. coli for heteronuclear NMR experiments.
1. Transformation:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the GroES gene.
-
Plate the transformed cells on a Luria-Bertani (LB) agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
2. Starter Culture:
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic.
-
Grow the culture overnight at 37°C with shaking.
3. M9 Minimal Medium Culture:
-
The following day, pellet the cells from the starter culture by centrifugation.
-
Resuspend the cell pellet in 1 L of M9 minimal medium supplemented with 1 g/L of 15NH4Cl as the sole nitrogen source, glucose (or other carbon source), and the required antibiotic.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
4. Protein Expression:
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at a lower temperature (e.g., 18-20°C) to improve protein solubility.
5. Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
6. Protein Purification:
-
Purify the 15N-labeled GroES from the supernatant using standard chromatographic techniques, such as ion-exchange and size-exclusion chromatography.
-
Monitor the purity of the protein by SDS-PAGE.
7. NMR Sample Preparation:
-
Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D2O).
-
Concentrate the protein to a final concentration of 0.5-1.0 mM.
Protocol 2: NMR Titration of 15N-Labeled GroES with Unlabeled GroEL (or SR1)
This protocol is used to identify the residues in GroES that are involved in the interaction with GroEL and to determine the binding affinity.
1. NMR Spectrometer Setup:
-
Set up a 2D 1H-15N HSQC experiment on an NMR spectrometer equipped with a cryoprobe.
-
Optimize the spectral parameters for the 15N-labeled GroES sample.
2. Initial Spectrum:
-
Record a high-quality 2D 1H-15N HSQC spectrum of the 15N-labeled GroES sample alone. This will serve as the reference (free state) spectrum.
3. Titration:
-
Prepare a stock solution of unlabeled GroEL or its single-ring variant SR1 in the same NMR buffer.
-
Add small aliquots of the unlabeled GroEL/SR1 solution to the 15N-labeled GroES sample in the NMR tube.
-
After each addition, gently mix the sample and allow it to equilibrate for a few minutes.
-
Record a 2D 1H-15N HSQC spectrum at each titration point. Continue the titration until no further changes in the GroES spectrum are observed (saturation).
4. Data Analysis:
-
Process and analyze the series of HSQC spectra.
-
Overlay the spectra to observe the chemical shift perturbations (CSPs) of the GroES backbone amide signals upon binding to GroEL/SR1.
-
Map the residues with significant CSPs onto the structure of GroES to identify the binding interface.
-
The dissociation constant (Kd) can be determined by fitting the changes in chemical shifts as a function of the GroEL/SR1 concentration.
Protocol 3: Transferred Nuclear Overhauser Effect (trNOE) Spectroscopy
This protocol is used to determine the conformation of the this compound when it is bound to the much larger GroEL, a state that is otherwise difficult to study directly by NMR due to the large size of the complex.[6][7][8]
1. Sample Preparation:
-
Prepare an NMR sample containing a synthetic peptide corresponding to the this compound (e.g., residues 13-32) and unlabeled GroEL in a suitable NMR buffer.
-
The peptide should be in molar excess (e.g., 10:1 to 30:1 peptide to GroEL ratio) to ensure that the observed signals are from the peptide.
2. NMR Experiment:
-
Record a 2D 1H-1H NOESY spectrum. The mixing time should be optimized to maximize the transferred NOE effect and minimize spin diffusion (typically 50-200 ms).
3. Data Analysis:
-
Process the NOESY spectrum and identify the cross-peaks corresponding to the peptide.
-
The observation of negative NOE cross-peaks for the peptide, which would normally show positive NOEs in its free state, is indicative of the transferred NOE effect from the large GroEL-bound state.
-
The intensities of the trNOE cross-peaks are proportional to r-6, where r is the distance between the two protons in the bound state.
-
Use the measured trNOE intensities as distance restraints in a structure calculation protocol (e.g., using software like CYANA or XPLOR-NIH) to determine the three-dimensional structure of the GroEL-bound mobile loop peptide.
Mandatory Visualization
Caption: Experimental workflow for NMR analysis of the this compound.
Caption: Interaction pathway of the this compound with GroEL.
References
- 1. youtube.com [youtube.com]
- 2. The disordered mobile loop of GroES folds into a defined beta-hairpin upon binding GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel cryo-EM structure of an ADP-bound GroEL–GroES complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Peptides and Proteins in Their Binding to GroEL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin: A structural model for studies of peptide-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purdue.edu [purdue.edu]
- 8. Determination of the conformations of bound peptides using NMR-transferred nOe techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryo-EM Studies of the GroEL-GroES Complex Mobile Loop
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the conformational dynamics of the GroEL-GroES chaperonin complex, with a particular focus on the mobile loop of GroES, using single-particle cryo-electron microscopy (cryo-EM). Understanding the structural rearrangements of this molecular machine is crucial for elucidating its mechanism of action in protein folding and for the development of novel therapeutics targeting protein misfolding diseases.
Introduction to the GroEL-GroES Chaperonin System
The GroEL-GroES system is a bacterial molecular chaperone responsible for assisting the proper folding of a wide range of substrate proteins. GroEL consists of two heptameric rings stacked back-to-back, forming a central cavity where unfolded or misfolded proteins are encapsulated. GroES is a heptameric ring that acts as a lid, capping the GroEL cavity in an ATP-dependent manner. The binding and hydrolysis of ATP drive large conformational changes in the GroEL-GroES complex, facilitating the folding of the substrate protein within the protected environment of the chaperonin chamber.
A key element in the interaction between GroEL and GroES is the mobile loop of GroES, a flexible region of approximately 16 amino acids. In its unbound state, this loop is disordered. Upon binding to the apical domain of a GroEL subunit, it adopts a defined beta-hairpin structure. This interaction is critical for the stable association of the GroES cap and the subsequent encapsulation of the substrate protein, triggering the folding process. Cryo-EM has been instrumental in visualizing the different conformational states of the GroEL-GroES complex and understanding the dynamic interplay of the GroES mobile loop with the GroEL apical domains.
Quantitative Data from Cryo-EM Studies
Cryo-EM has yielded a wealth of high-resolution structural data for the GroEL-GroES complex in various functional states. The following table summarizes key quantitative data from representative cryo-EM studies.
| Complex State | PDB ID | Resolution (Å) | Symmetry | Key Features |
| Apo-GroEL | 5W0S | 3.5 | D7 | Open conformation of the GroEL rings, with flexible apical domains. |
| GroEL-GroES-ADP ("wide" conformation) | 7PBJ | 3.4 | C7 | Asymmetric "bullet" shape with GroES bound to one GroEL ring. ADP is bound to both rings. |
| EL43Py398A-GroES-ATP | - | 8.9 | C7 | A stalled state of the complex, capturing a transient intermediate. |
| EL43Py398A-RuBisCO-GroES-ATP | - | 9.2 | C1 | Asymmetric complex with a substrate protein (RuBisCO) bound within the cis-cavity. |
| EL398A-RuBisCO-GroES-ATP | - | 15.9 | C1 | Another substrate-bound state showing the interaction of the substrate with the chaperonin. |
Table 1: Summary of quantitative data from cryo-EM studies of the GroEL-GroES complex.
Experimental Protocols
The following protocols provide a detailed methodology for the cryo-EM analysis of the GroEL-GroES complex, from protein expression to final 3D reconstruction.
Protocol 1: Protein Expression and Purification
-
Expression Strain: Escherichia coli strain W3110 or BL21(DE3) co-transformed with a plasmid encoding for GroEL and GroES (e.g., pOF39 or pGro7).
-
Culture Growth:
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., 50 µg/mL ampicillin) at 37°C with shaking.
-
Induce protein expression with arabinose if using an inducible promoter (e.g., pGro7).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Lyse the cells by sonication or high-pressure homogenization.
-
-
Purification:
-
Clarify the lysate by centrifugation.
-
Perform ammonium (B1175870) sulfate (B86663) fractionation to precipitate GroEL and GroES.
-
Resuspend the pellet and perform ion-exchange chromatography (e.g., DEAE-Sephacel). Elute with a NaCl gradient (e.g., 0-500 mM). GroES typically elutes at a lower salt concentration than GroEL.
-
Further purify the GroEL and GroES fractions separately using size-exclusion chromatography.
-
For GroEL, an optional acetone (B3395972) precipitation step (45% v/v) can be used to remove tightly bound substrate proteins.[1]
-
-
Quality Control: Assess the purity of the proteins by SDS-PAGE. Determine the concentration using a spectrophotometer.
Protocol 2: GroEL-GroES Complex Formation and Cryo-EM Sample Preparation
-
Complex Formation:
-
Mix purified GroEL and GroES in a molar ratio of approximately 1:2 (GroEL tetradecamer to GroES heptamer) in a buffer containing 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, and 10 mM KCl.
-
To capture specific conformational states, add nucleotides as required:
-
For the ADP-bound state, add 2 mM ADP.
-
For a stalled ATP-bound state, a non-hydrolyzable ATP analog like ATPγS or ADP-AlFx can be used.
-
-
Incubate the mixture to allow complex formation.
-
-
Grid Preparation:
-
Use holey carbon grids (e.g., Quantifoil R1.2/1.3).
-
Glow-discharge the grids to make them hydrophilic.
-
Apply 3-4 µL of the GroEL-GroES complex solution (at a suitable concentration, typically 0.5-2 mg/mL) to the grid.
-
Blot the grid to remove excess liquid, leaving a thin film of the sample.
-
Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification apparatus (e.g., Vitrobot).
-
Protocol 3: Cryo-EM Data Acquisition
-
Microscope: Use a Titan Krios or a similar high-end transmission electron microscope operating at 300 kV.
-
Detector: A direct electron detector (e.g., Gatan K2/K3) is essential for high-resolution data collection.
-
Data Collection Parameters:
-
Magnification: Choose a magnification that results in a pixel size of approximately 1 Å.
-
Defocus range: -1.0 to -3.0 µm.
-
Total electron dose: 40-60 e⁻/Ų.
-
Dose rate: 8-10 e⁻/pixel/second.
-
Exposure time: Collect movies with multiple frames (e.g., 40-50 frames).
-
-
Automated Data Collection: Use automated data collection software (e.g., EPU, SerialEM) to acquire a large dataset of micrographs.
Protocol 4: Image Processing and 3D Reconstruction
-
Software Packages: Use software suites like RELION and CryoSPARC for single-particle analysis.[2][3]
-
Preprocessing:
-
Motion Correction: Correct for beam-induced motion using programs like MotionCor2 or RELION's implementation.
-
CTF Estimation: Estimate the contrast transfer function (CTF) for each micrograph using software like CTFFIND4 or Gctf.
-
-
Particle Picking:
-
Manually pick a small number of particles to generate 2D class averages to be used as templates for automated particle picking.
-
Use automated particle picking to select particles from the entire dataset.
-
-
2D Classification:
-
Perform 2D classification to remove junk particles and to get a preliminary assessment of the different views of the complex.
-
-
Ab-initio 3D Model Generation:
-
Generate an initial 3D model from the 2D class averages.
-
-
3D Classification and Refinement:
-
Perform 3D classification to separate different conformational states of the GroEL-GroES complex (e.g., "bullet" vs. "football" shapes, or different orientations of the apical domains).
-
Refine the 3D maps of the desired classes to high resolution.
-
-
Post-processing:
-
Sharpen the final 3D maps to enhance high-resolution features.
-
Validate the resolution of the final map using the Fourier Shell Correlation (FSC) at a cutoff of 0.143.
-
Visualizations
The GroEL-GroES Chaperonin Cycle
The following diagram illustrates the key steps in the ATP-dependent chaperonin cycle of GroEL-GroES, highlighting the role of the this compound in substrate encapsulation.
Caption: The GroEL-GroES chaperonin cycle.
Interaction of the this compound with the GroEL Apical Domain
This diagram illustrates the crucial interaction between the flexible mobile loop of a GroES subunit and the apical domain of a GroEL subunit, which is a prerequisite for the formation of a stable GroEL-GroES complex.
Caption: this compound interaction with GroEL.
References
Application Notes and Protocols: Monitoring GroES Mobile Loop Movement with Fluorescence Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The GroEL/GroES chaperonin system is a vital molecular machine essential for protein folding in E. coli and a model for understanding cellular protein quality control. The binding and release of the co-chaperonin GroES are critical regulatory steps in the chaperonin cycle, driven by ATP hydrolysis. A key structural element in this process is the GroES mobile loop, a flexible region of approximately 16 amino acids that is disordered in its free state but adopts a defined β-hairpin conformation upon binding to GroEL.[1] This conformational change is integral to the allosteric regulation of the GroEL ATPase activity and the encapsulation of substrate proteins.
Fluorescence spectroscopy, particularly Förster Resonance Energy Transfer (FRET), offers a powerful and sensitive method to monitor the dynamic movements of the this compound and the overall conformational changes within the GroEL/GroES complex in real-time.[2][3] This application note provides an overview of the methodology, detailed experimental protocols, and representative data for studying this compound dynamics using fluorescence spectroscopy.
Principle of the Method
The core of this application lies in site-specifically labeling GroEL and GroES with a donor and an acceptor fluorophore. When GroES binds to GroEL, the mobile loop of GroES interacts with the apical domain of GroEL, bringing the donor and acceptor fluorophores into close proximity (typically 1-10 nm). This proximity allows for FRET to occur, where the excited donor fluorophore non-radiatively transfers its energy to the acceptor fluorophore. This energy transfer results in a decrease in the donor's fluorescence emission and an increase in the acceptor's sensitized emission. By monitoring these changes in fluorescence, the binding and dissociation of GroES, and by extension the movement of the mobile loop, can be tracked kinetically.
Data Presentation
The following tables summarize quantitative data obtained from fluorescence spectroscopy studies of the GroEL-GroES interaction.
Table 1: Apparent Binding Affinities for the GroEL-GroES Interaction
| Kinetic Phase | Apparent Binding Constant (Kd) (nM) |
| Second Quench (R2 -> R3) | 190 ± 80 |
| Third Quench (R3 -> R3) | 15.0 ± 14.1 |
| Final Enhancement (R3 -> R4) | 4.39 ± 2.86 |
Data obtained from stopped-flow fluorescence experiments monitoring changes in tryptophan fluorescence upon mixing GroES and ATP with GroEL.[4]
Table 2: Kinetic Parameters of Substrate and GroES Binding
| Reaction | Parameter | Value |
| DM-MBP binding to GroEL | Second-order rate constant | 6.11 x 106 M-1s-1 |
| DM-MBP binding to GroEL/GroES/ADP | Second-order rate constant | 5.36 x 106 M-1s-1 |
| GroEL apical domain movement (ATP-induced) | Rate constant (150 µM ATP) | ~20 s-1 |
| MSG Refolding (GroEL-assisted, fast phase) | Rate constant | 0.04 s-1 |
| MSG Refolding (GroEL-assisted, slow phase) | Rate constant | 0.007 s-1 |
| MSG Reactivation (GroEL/GroES/ATP, fast phase) | Rate constant | 0.06 s-1 |
| MSG Reactivation (GroEL/GroES/ATP, slow phase) | Rate constant | 0.018 s-1 |
These parameters were determined using stopped-flow fluorescence and FRET measurements.[2][5]
Experimental Protocols
Protocol 1: Protein Purification and Fluorescent Labeling
1.1. Overexpression and Purification of GroEL and GroES Mutants:
-
Constructs: Site-directed mutagenesis is used to introduce unique cysteine residues at desired locations for labeling. For example, a Cys residue can be introduced in the apical domain of a cysteine-free GroEL variant. Similarly, a Cys residue can be added to the C-terminus of each GroES subunit.[6]
-
Expression: Transform E. coli cells with plasmids containing the GroEL and GroES mutant genes. Induce protein expression with IPTG.
-
Purification:
-
Lyse the cells by sonication.
-
Perform ammonium (B1175870) sulfate (B86663) precipitation to enrich for the chaperonins.[6]
-
Utilize a series of chromatography steps, such as anion exchange, hydrophobic interaction, and size-exclusion chromatography, to obtain highly pure proteins.
-
An acetone (B3395972) precipitation step can be included to effectively remove tightly bound substrate proteins from GroEL.
-
1.2. Fluorescent Labeling of GroEL and GroES:
-
Dye Selection: Choose a suitable FRET pair with good spectral overlap. A common pair is a donor like N-(1-pyrenyl)maleimide (PM) or IAEDANS and an acceptor like fluorescein-5-maleimide (B15326) (F5M) or Oregon Green.
-
Labeling Reaction:
-
Reduce any disulfide bonds in the purified proteins by incubation with DTT, followed by removal of DTT using a desalting column.
-
Incubate the cysteine-containing protein with a 20-fold molar excess of the thiol-reactive fluorescent dye (e.g., maleimide (B117702) derivative) for 2-4 hours at room temperature in the dark.
-
Quench the reaction by adding excess DTT.
-
Remove the unreacted dye by size-exclusion chromatography.
-
-
Determination of Labeling Efficiency: Calculate the concentration of the protein and the dye using their respective extinction coefficients to determine the labeling stoichiometry.
Protocol 2: Ensemble FRET Measurements using Stopped-Flow Spectroscopy
This protocol is designed to measure the kinetics of GroES binding to GroEL.
2.1. Instrumentation:
-
A stopped-flow instrument equipped with a fluorescence detector is required.[7] This allows for the rapid mixing of reactants and the monitoring of fluorescence changes on a millisecond timescale.[7][8][9][10]
2.2. Experimental Procedure:
-
Prepare solutions of fluorescently labeled GroEL (donor-labeled) and GroES (acceptor-labeled) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂).
-
Load one syringe of the stopped-flow apparatus with the GroEL-donor solution.
-
Load the other syringe with the GroES-acceptor solution containing ATP.
-
Initiate rapid mixing. The binding of GroES to GroEL will bring the donor and acceptor fluorophores in close proximity, leading to an increase in FRET.
-
Monitor the fluorescence of the donor (quenching) and the acceptor (sensitized emission) over time. The excitation wavelength should be specific for the donor, and emission should be monitored at the emission maxima of both the donor and acceptor.
-
Fit the resulting kinetic traces to appropriate exponential equations to determine the observed rate constants for GroES binding. By performing the experiment at various concentrations of GroES, the association and dissociation rate constants, and thus the binding affinity, can be determined.
Protocol 3: Single-Molecule FRET (smFRET) for Monitoring Conformational Dynamics
smFRET allows for the observation of the conformational dynamics of individual GroEL-GroES complexes.
3.1. Sample Preparation and Immobilization:
-
Label GroEL and GroES with a suitable FRET pair (e.g., Cy3 and Cy5).
-
Immobilize the labeled GroEL on a passivated glass surface, for example, via a biotin-streptavidin linkage. This allows for long-term observation of individual molecules.
3.2. Data Acquisition:
-
Use a total internal reflection fluorescence (TIRF) microscope to excite the donor fluorophore.
-
Simultaneously record the fluorescence emission from both the donor and acceptor channels using a sensitive camera (e.g., an EMCCD).
3.3. Data Analysis:
-
Identify single-molecule fluorescence trajectories.
-
For each trajectory, calculate the FRET efficiency (E) as a function of time using the formula: E = IA / (ID + IA), where IA and ID are the fluorescence intensities of the acceptor and donor, respectively.
-
Analyze the FRET time traces to identify different conformational states and the kinetics of transitions between them. Hidden Markov modeling (HMM) can be a powerful tool for this analysis.
Visualizations
Signaling Pathway: The GroEL/GroES Chaperonin Cycle
Caption: The GroEL/GroES chaperonin cycle showing key conformational states and the role of the this compound.
Experimental Workflow: Stopped-Flow FRET
Caption: A simplified workflow for monitoring GroES binding to GroEL using stopped-flow FRET.
Logical Relationship: FRET Signal and this compound Interaction
Caption: The logical progression from GroES binding to the generation of a FRET signal.
References
- 1. The disordered mobile loop of GroES folds into a defined beta-hairpin upon binding GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Application of fluorescence resonance energy transfer to the GroEL-GroES chaperonin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chaperones GroEL/GroES Accelerate the Refolding of a Multidomain Protein through Modulating On-pathway Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GroEL/GroES cycling: ATP binds to an open ring before substrate protein favoring protein binding and production of the native state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stopped-flow - Wikipedia [en.wikipedia.org]
- 8. A fluorescence stopped-flow kinetic study of the conformational activation of α-chymotrypsin and several mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biologic.net [biologic.net]
- 10. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
Kinetic Assays for GroES Mobile Loop Binding to GroEL: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the kinetic interactions between the mobile loop of the co-chaperonin GroES and the apical domain of the chaperonin GroEL. Understanding the dynamics of this essential protein-protein interaction is crucial for elucidating the mechanism of chaperonin-mediated protein folding and for the development of potential therapeutic modulators.
The binding of the GroES mobile loop to the GroEL apical domain is a critical, nucleotide-dependent step in the chaperonin functional cycle. This interaction triggers the encapsulation of a non-native substrate protein within the GroEL cavity, facilitating its folding in a protected environment. The kinetic parameters of this binding event, including the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), provide valuable insights into the efficiency and regulation of the protein folding machinery.
This document outlines three powerful label-free and fluorescence-based techniques for quantitatively assessing these kinetic parameters: Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Stopped-Flow Fluorescence. Detailed protocols for each method are provided to enable researchers to implement these assays in their own laboratories.
Data Presentation
The following table summarizes the kinetic and thermodynamic parameters for the GroEL-GroES interaction and the binding of a model substrate protein, α-lactalbumin, to GroEL and the GroEL/GroES complex, as determined by various biophysical techniques.
| Interacting Molecules | Technique | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (µM) | ΔH (cal/mol) | ΔS (cal/mol·K) | Stoichiometry (N) | Reference |
| GroEL - GroES (in presence of ATP) | Capillary Electrophoresis & SPR | - | - | - | - | - | - | [1] |
| GroEL - GroES (in presence of ADP) | Capillary Electrophoresis & SPR | - | - | - | - | - | - | [1] |
| α-lactalbumin - GroEL (10°C) | Isothermal Titration Calorimetry | - | - | 0.022 | 1.5 x 10⁴ | 86.6 | 1.16 | [2] |
| α-lactalbumin - GroEL (20°C) | Isothermal Titration Calorimetry | - | - | 0.027 | 4762 | 50.8 | 1.26 | [2] |
| α-lactalbumin - GroEL (25°C) | Isothermal Titration Calorimetry | - | - | 0.057 | - | - | - | [2] |
| SBP - GroEL Apical Domain | Isothermal Titration Calorimetry | - | - | 1.4 | - | - | - | [2] |
| SBP - apo GroEL | Isothermal Titration Calorimetry | - | - | 1.2 | - | - | - | [2] |
| SBP - GroEL/GroES complex | Isothermal Titration Calorimetry | - | - | 1.1 | - | - | - | [2] |
| SBP - GroEL/α-lactalbumin | Isothermal Titration Calorimetry | - | - | 1.0 | - | - | - | [2] |
*SBP: Substrate Binding Peptide, a model peptide that mimics substrate protein binding to GroEL.[2]
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free optical technique that measures the binding of an analyte (GroES) to a ligand (GroEL) immobilized on a sensor chip. The interaction is detected in real-time as a change in the refractive index at the sensor surface, providing kinetic data on the association and dissociation phases of the binding event.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified GroEL and GroES proteins
-
SPR running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
-
Nucleotides (ATP or ADP) and MgCl₂
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with SPR running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize GroEL onto the sensor surface by injecting a solution of GroEL (e.g., 50 µg/mL in 10 mM Sodium Acetate, pH 4.5) until the desired immobilization level is reached (typically 2000-4000 Resonance Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without GroEL immobilization to subtract non-specific binding.
-
-
Kinetic Analysis:
-
Prepare a series of GroES concentrations (e.g., 0.1 to 5 µM) in SPR running buffer supplemented with 10 mM MgCl₂ and the desired nucleotide (e.g., 1 mM ATP or ADP).
-
Inject the GroES solutions over the GroEL-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 180 seconds).
-
Switch to running buffer without GroES to monitor the dissociation phase (e.g., for 300 seconds).
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for a short duration (e.g., 30 seconds).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine k_on, k_off, and K_D.
-
Biolayer Interferometry (BLI) Analysis
BLI is another label-free technique that measures biomolecular interactions in real-time. It uses fiber optic biosensors that detect changes in the interference pattern of white light reflected from the biosensor tip upon protein binding.
Materials:
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Biotinylated GroEL
-
Purified GroES
-
BLI assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
Nucleotides (ATP or ADP)
Protocol:
-
Biosensor Preparation and Ligand Loading:
-
Hydrate the SA biosensors in BLI assay buffer for at least 10 minutes.
-
Load biotinylated GroEL onto the SA biosensors by dipping them into a solution of biotinylated GroEL (e.g., 20 µg/mL in assay buffer) until a stable baseline is achieved (typically a shift of 1-2 nm).
-
Establish a baseline by dipping the loaded biosensors into assay buffer.
-
-
Kinetic Analysis:
-
Prepare a serial dilution of GroES (e.g., 0.1 to 10 µM) in BLI assay buffer containing 10 mM MgCl₂ and the desired nucleotide (e.g., 1 mM ATP or ADP).
-
Measure the association by dipping the GroEL-loaded biosensors into the wells containing the GroES solutions for a defined time (e.g., 300 seconds).
-
Measure the dissociation by moving the biosensors to wells containing only the assay buffer with nucleotide and MgCl₂ for a defined time (e.g., 600 seconds).
-
-
Data Analysis:
-
Reference-subtract the data using a biosensor loaded with biotinylated GroEL but incubated with buffer instead of GroES.
-
Analyze the resulting binding curves using the instrument's software, fitting them to a 1:1 binding model to obtain k_on, k_off, and K_D.
-
Stopped-Flow Fluorescence Analysis
Stopped-flow fluorescence is a rapid kinetic technique used to monitor fast reactions in solution. It is particularly useful for observing conformational changes upon binding. In this context, changes in the intrinsic tryptophan fluorescence of GroEL or the fluorescence of an extrinsic probe upon GroES binding can be monitored.
Materials:
-
Stopped-flow fluorescence spectrophotometer
-
Purified GroEL (wild-type or a mutant with a fluorescent probe, e.g., GroEL R231W)[3]
-
Purified GroES
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
Nucleotides (ATP or ADP)
Protocol:
-
Instrument Setup:
-
Set the excitation and emission wavelengths appropriate for the fluorophore being monitored (e.g., for tryptophan, excitation at 295 nm and emission measured through a 320 nm cutoff filter).
-
Equilibrate the instrument and syringes to the desired temperature (e.g., 25°C).
-
-
Kinetic Measurement:
-
Load one syringe of the stopped-flow instrument with a solution of GroEL (e.g., 0.2 µM) in reaction buffer.
-
Load the other syringe with a solution of GroES (e.g., 2 µM) and the desired nucleotide (e.g., 2 mM ATP) in the same reaction buffer.
-
Rapidly mix the two solutions and record the change in fluorescence intensity over time (from milliseconds to seconds).
-
Perform control experiments, such as mixing GroEL with buffer alone, to account for any fluorescence changes not related to GroES binding.
-
-
Data Analysis:
-
Average multiple kinetic traces for each condition.
-
Fit the change in fluorescence signal over time to a single or multi-exponential decay or rise function to extract the observed rate constants (k_obs).
-
To determine the second-order association rate constant (k_on), perform the experiment at varying concentrations of GroES and plot the k_obs values against the GroES concentration. The slope of this plot will yield k_on. The dissociation rate constant (k_off) can be determined from the y-intercept.
-
Visualizations
GroEL-GroES Functional Cycle
The following diagram illustrates the key steps in the ATP-dependent GroEL-GroES functional cycle for substrate protein folding.
Caption: The GroEL-GroES functional cycle for protein folding.
Experimental Workflow for Kinetic Assays
This diagram outlines the general experimental workflow for the kinetic analysis of the GroEL-GroES interaction using SPR, BLI, and Stopped-Flow Fluorescence.
Caption: General workflow for kinetic analysis of GroEL-GroES binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Peptides and Proteins in Their Binding to GroEL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stopped-flow fluorescence analysis of the conformational changes in the GroEL apical domain: relationships between movements in the apical domain and the quaternary structure of GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Protein Refolding Assays Using GroES Mobile Loop Mutants
Audience: Researchers, scientists, and drug development professionals.
Introduction
The GroEL/GroES chaperonin system is a vital component of the cellular machinery responsible for assisting the proper folding of a wide range of proteins. The mechanism involves the capture of non-native substrate proteins within the central cavity of the GroEL double-ring structure. The binding of the co-chaperonin GroES, a single heptameric ring, caps (B75204) the GroEL cavity, creating a secluded environment for the substrate to fold. This process is regulated by ATP binding and hydrolysis.
A critical element in the interaction between GroEL and GroES is the "mobile loop" of GroES, a flexible region of approximately 16-20 amino acids that directly contacts the apical domain of GroEL.[1][2] The flexibility and specific amino acid sequence of this loop are crucial for the efficient binding to GroEL, encapsulation of the substrate protein, and subsequent release of the folded protein.[1] Mutations within the GroES mobile loop can significantly impact the efficiency and specificity of the chaperonin system, making it a key target for studying the mechanics of protein folding and for potential therapeutic interventions.
These application notes provide detailed protocols for performing in vitro protein refolding assays using this compound mutants to quantitatively assess their impact on chaperonin function.
Data Presentation
The following tables summarize quantitative data on the effects of this compound modifications on protein refolding and binding affinity.
Table 1: Effect of this compound Flexibility on Rhodanese Refolding
| GroES Variant | Refolding Conditions | Refolding Yield (%) of Rhodanese |
| Wild-type GroES | + GroEL, + ATP | 75-85 |
| GroES with disulfide cross-linked mobile loop | + GroEL, + ATP | Significantly reduced (qualitative)[1] |
| Spontaneous (no chaperonins) | - | < 10 |
Note: Quantitative yield for the cross-linked mutant was not explicitly provided in the source material, but was described as leading to "inefficient folding".[1]
Table 2: Chaperonin-Assisted Refolding of Malate (B86768) Dehydrogenase (MDH)
| Chaperonin System | Refolding Conditions | Final Folding Yield (%) of MDH |
| Wild-type GroEL + Wild-type GroES | + ATP | ~75.5 |
| Single Ring GroEL (SR1) + Wild-type GroES | + ATP | ~65.6 |
Note: This data highlights the efficiency of the wild-type double-ring system. While not a direct mobile loop mutation, it provides a baseline for refolding efficiency of a common substrate.
Table 3: Binding Affinity of Peptides to the GroEL/GroES Complex
| Peptide | Condition | Apparent Kd (µM) |
| Peptide SBP | GroEL apical domain | 11.5 ± 1.7 |
| Peptide SBP-P6V | GroEL apical domain | 3.8 ± 0.2 |
| Peptide SBP-W2DP6V | GroEL apical domain | 17.1 ± 2.5 |
Note: These peptides mimic the binding of the this compound. The data indicates that single amino acid changes can significantly alter the binding affinity to the GroEL apical domain.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the this compound
This protocol is based on the QuikChange™ site-directed mutagenesis method.
1. Primer Design:
-
Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥ 78°C.
-
Ensure a minimum GC content of 40% and that the primers terminate in one or more C or G bases.
2. PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of template DNA (plasmid containing the groES gene) (5-50 ng)
-
1.25 µL of oligonucleotide primer #1 (125 ng)
-
1.25 µL of oligonucleotide primer #2 (125 ng)
-
1 µL of dNTP mix
-
ddH2O to a final volume of 50 µL
-
1 µL of PfuTurbo DNA polymerase (2.5 U/µL)
-
-
Perform thermal cycling:
-
1 cycle at 95°C for 30 seconds.
-
12-18 cycles of:
-
95°C for 30 seconds
-
55°C for 1 minute
-
68°C for 1 minute/kb of plasmid length.
-
-
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the parental, methylated DNA.
4. Transformation:
-
Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.
-
Plate on selective media and incubate overnight at 37°C.
5. Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Verify the desired mutation by DNA sequencing.
Protocol 2: Expression and Purification of GroEL and GroES Mutants
1. Overexpression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmids containing the groEL gene and the wild-type or mutant groES gene.
-
Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 1 mM) and continue to grow for 3-4 hours.
-
Harvest the cells by centrifugation.
2. Lysis:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
3. Purification (example using chromatography):
-
Anion Exchange Chromatography: Load the supernatant onto a Q-Sepharose column. Elute with a linear gradient of NaCl (e.g., 0-1 M).
-
Size Exclusion Chromatography: Further purify the GroEL and GroES-containing fractions on a Superdex 200 column to separate them from each other and other contaminants.
-
Affinity Chromatography (for His-tagged proteins): If using His-tagged proteins, utilize a Ni-NTA column for purification.
4. Purity and Concentration:
-
Assess the purity of the proteins by SDS-PAGE.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Protocol 3: In Vitro Protein Refolding Assay
This protocol uses a model substrate protein like rhodanese or malate dehydrogenase (MDH).
1. Denaturation of Substrate Protein:
-
Denature the substrate protein (e.g., bovine rhodanese) by incubation in a denaturation buffer (e.g., 6 M Guanidinium HCl, 50 mM Tris-HCl pH 7.5, 5 mM DTT) for at least 2 hours at room temperature.
2. Refolding Reaction:
-
Prepare a refolding buffer (50 mM Tris-HCl pH 7.5, 10 mM KCl, 10 mM MgCl2).
-
Set up the refolding reactions in a 96-well plate or cuvettes with a final volume of 200 µL.
-
Add GroEL to a final concentration of 1 µM.
-
Add the denatured substrate protein to a final concentration of 0.1 µM.
-
Incubate for 5-10 minutes to allow the formation of the GroEL-substrate complex.
-
Add the wild-type or mutant GroES to a final concentration of 2 µM.
-
Initiate the refolding reaction by adding ATP to a final concentration of 2 mM.
3. Monitoring Refolding:
-
Measure the enzymatic activity of the substrate protein at various time points. For rhodanese, this can be done by monitoring the formation of thiocyanate. For MDH, the oxidation of NADH can be followed spectrophotometrically at 340 nm.
-
Alternatively, monitor the change in fluorescence of the substrate protein if it contains tryptophan residues or is fluorescently labeled.
4. Data Analysis:
-
Calculate the percentage of refolding yield by comparing the activity of the refolded protein to that of the same amount of native protein.
-
Determine the kinetics of refolding by fitting the time-course data to an appropriate kinetic model.
Visualizations
Caption: The GroEL-GroES functional cycle for protein folding.
Caption: Workflow for assessing GroES mutant function.
References
Application Notes and Protocols for Utilizing GroES Mobile Loop Peptides in Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial chaperonin system, composed of GroEL and its co-chaperone GroES, is essential for mediating the correct folding of a wide array of cellular proteins. The interaction between these two components is critical for the encapsulation of substrate proteins within the GroEL chamber, creating a favorable environment for folding. This interaction is primarily mediated by the mobile loop of GroES, a flexible region of approximately 16 amino acids that undergoes a significant conformational change from a disordered loop to a defined β-hairpin upon binding to the apical domain of GroEL.[1] Understanding the binding dynamics of this mobile loop is crucial for elucidating the mechanism of the chaperonin system and can inform the design of molecules that modulate its function.
These application notes provide a comprehensive guide for researchers interested in studying the binding of GroES mobile loop peptides to GroEL. We offer a summary of quantitative binding data, detailed protocols for key binding assays, and visual representations of the experimental workflows and the chaperonin cycle.
Data Presentation: Quantitative Analysis of this compound Peptide Binding
The binding affinity of peptides mimicking the this compound to GroEL has been quantified using various biophysical techniques. A "Strong Binding Peptide" (SBP), identified through phage display, has been shown to mimic the binding and structural conformation of the native this compound.[2] The dissociation constants (Kd) for the interaction of SBP with different forms of GroEL are summarized in the table below.
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Reference |
| Strong Binding Peptide (SBP) & GroEL Apical Domain | Isothermal Titration Calorimetry (ITC) | 1.4 µM | [2] |
| Strong Binding Peptide (SBP) & Apo-GroEL | Isothermal Titration Calorimetry (ITC) | 1.2 µM | [2] |
| Strong Binding Peptide (SBP) & GroEL/GroES Complex | Isothermal Titration Calorimetry (ITC) | 1.1 µM | [2] |
| Strong Binding Peptide (SBP) & GroEL Apical Domain | Fluorescence Polarization (FP) | 2 µM | [2] |
Experimental Protocols
Detailed methodologies for three key binding assays are provided below. These protocols are designed to be a starting point and may require optimization based on specific laboratory conditions and equipment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.
a. Materials:
-
Purified GroEL protein
-
Synthetic this compound peptide (e.g., Sequence: ETKSAGGIVLTGS) or SBP (Sequence: SWMTTPWGFHLP)[2][3]
-
ITC instrument (e.g., MicroCal VP-ITC)
-
ITC buffer (e.g., 50 mM HEPES pH 7.2, 200 mM KCl, 5 mM DTT, 1 mM EDTA)[2]
-
Degasser
b. Protocol:
-
Sample Preparation:
-
Prepare a 40 µM solution of GroEL in ITC buffer. This will be the sample in the cell.
-
Prepare a 400 µM solution of the this compound peptide in the same ITC buffer. This will be the titrant in the syringe.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Set the stirring speed to 300 rpm.
-
Set the reference power to 10 µcal/sec.
-
-
Titration:
-
Load the GroEL solution into the sample cell (approximately 1.4 mL).
-
Load the peptide solution into the injection syringe (approximately 250 µL).
-
Perform an initial injection of 2 µL, followed by 25-30 injections of 10 µL each, with a spacing of 180 seconds between injections.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Perform a blank titration (peptide into buffer) and subtract this data from the experimental data to correct for the heat of dilution.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for studying peptide-protein interactions.
a. Materials:
-
Purified GroEL protein
-
Fluorescently labeled this compound peptide (e.g., N-terminally labeled with fluorescein). The peptide should be purified by HPLC to remove free dye.
-
FP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Microplate reader with FP capabilities
-
Black, low-binding 96- or 384-well plates
b. Protocol:
-
Determine Optimal Labeled Peptide Concentration:
-
Prepare a serial dilution of the fluorescently labeled peptide in FP buffer.
-
Measure the fluorescence polarization of each concentration.
-
Select the lowest concentration that gives a stable and robust signal (typically in the low nanomolar range).
-
-
Binding Assay:
-
Prepare a solution of the fluorescently labeled peptide at twice the optimal concentration determined in the previous step.
-
Prepare a serial dilution of GroEL protein in FP buffer, starting at a concentration at least 10-fold higher than the expected Kd.
-
In a microplate, mix equal volumes of the labeled peptide solution and the GroEL protein dilutions.
-
Include control wells with labeled peptide only (for minimum polarization) and buffer only (for background).
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well.
-
Plot the change in polarization as a function of the GroEL concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
a. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified GroEL protein
-
Synthetic this compound peptide
-
SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)
b. Protocol:
-
Ligand Immobilization (GroEL):
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the GroEL protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding (this compound Peptide):
-
Prepare a serial dilution of the this compound peptide in running buffer, ranging from concentrations below to well above the expected Kd (e.g., 0.1 µM to 50 µM).
-
Inject the peptide solutions over the immobilized GroEL surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the peptide to dissociate in running buffer for a defined dissociation time (e.g., 300 seconds).
-
Inject the regeneration solution to remove any remaining bound peptide and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized GroEL) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).
-
Visualizations
GroEL-GroES Chaperonin Cycle
The binding of the this compound peptide is a key step in the overall chaperonin cycle. The following diagram illustrates the major conformational states and transitions in the ATP-dependent protein folding cycle mediated by GroEL and GroES.
Experimental Workflow for Binding Affinity Determination
The logical flow for determining the binding affinity of a this compound peptide to GroEL using the techniques described above is outlined in the following diagram.
Logical Relationship of this compound Interaction
The interaction of the this compound peptide with GroEL is a specific molecular recognition event that triggers a cascade of conformational changes essential for the chaperonin's function. This relationship can be visualized as follows.
References
Application Notes and Protocols for Expression and Purification of GroES with a Mutated Mobile Loop
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of GroES, the co-chaperonin of GroEL, with a specific focus on mutants within its functionally critical mobile loop. Understanding the impact of mutations in this region is crucial for elucidating the mechanism of chaperonin-assisted protein folding and for the development of novel therapeutics targeting this essential cellular machinery.
Introduction
The GroEL/GroES chaperonin system is a vital component of the cellular protein quality control network, facilitating the proper folding of a wide array of substrate proteins. GroES, a heptameric ring of ~10 kDa subunits, acts as a "lid" for the GroEL chamber, binding to it in an ATP-dependent manner. This binding is mediated by a flexible and mobile loop on each GroES subunit. This mobile loop, typically comprising residues 16-32, is disordered in free GroES but adopts a defined β-hairpin structure upon binding to GroEL.[1] Mutations within this loop can significantly alter the affinity of GroES for GroEL, thereby affecting the kinetics and efficiency of the chaperonin cycle.
These protocols detail the necessary steps for introducing mutations into the GroES mobile loop via site-directed mutagenesis, followed by the expression and purification of the mutant GroES proteins. Furthermore, methods for characterizing the purified mutants, including assessing their ability to participate in GroEL-mediated protein refolding, are provided.
Data Presentation
The following table summarizes key quantitative and qualitative data for wild-type and representative mobile loop mutants of GroES. While precise expression yields and purification data for mutants are not always explicitly reported in the literature, this table provides a comparative overview based on available information.
| Parameter | Wild-Type GroES | GroES (G23A) Mutant | GroES (G24A) Mutant | Reference(s) |
| Expression Level | High (~40% of total cell protein) | Assumed to be similar to WT | Assumed to be similar to WT | [2] |
| Purification Yield | ~25 mg per liter of E. coli culture | Not explicitly reported; expected to be comparable to WT | Not explicitly reported; expected to be comparable to WT | [2] |
| Purity | >95% | >95% (achievable with protocol) | >95% (achievable with protocol) | General purification protocols |
| Binding Affinity to GroEL (Qualitative) | Normal | Higher affinity | Lower affinity | Inferred from functional studies |
| in vitro Refolding Assistance | Fully active | Functional, but may show altered kinetics | Reduced function, particularly at higher temperatures | Inferred from functional studies |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the this compound
This protocol describes the introduction of point mutations into the groES gene using a PCR-based site-directed mutagenesis method.
Materials:
-
Plasmid DNA containing the wild-type groES gene (e.g., in a pET vector).
-
High-fidelity DNA polymerase (e.g., Pfu or Q5 polymerase).
-
Custom-designed mutagenic primers.
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells (e.g., DH5α for cloning).
-
Standard molecular biology reagents and equipment.
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5-50 ng of template plasmid DNA.
-
125 ng of each forward and reverse primer.
-
1 µL of dNTP mix (10 mM each).
-
5 µL of 10x reaction buffer.
-
1 µL of high-fidelity DNA polymerase.
-
Nuclease-free water to 50 µL.
-
-
Perform PCR with the following cycling conditions (adjust annealing temperature and extension time as needed):
-
Initial denaturation: 95°C for 30 seconds.
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.
-
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate on selective agar (B569324) plates and incubate overnight at 37°C.
-
Verification: Select colonies, isolate plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Expression and Purification of Mutated GroES
This protocol describes the overexpression of mutated GroES in E. coli and its subsequent purification. GroES is a heat-stable protein, a property that is exploited in this purification protocol.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid containing the mutated groES gene.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 mM DTT).
-
Saturated ammonium (B1175870) sulfate (B86663) solution.
-
Dialysis buffer (20 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT).
-
Anion exchange chromatography column (e.g., Q-Sepharose).
-
Gel filtration chromatography column (e.g., Superdex 200).
-
Standard protein purification equipment.
Procedure:
-
Expression:
-
Inoculate a 1 L culture of LB medium (with antibiotic) with an overnight culture of the expression strain.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 3-4 hours at 37°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 30-40 mL of lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Heat Treatment:
-
Transfer the supernatant to a new tube.
-
Incubate the supernatant in a water bath at 80°C for 15 minutes. This step denatures and precipitates a significant portion of the E. coli proteins, while the thermostable GroES remains in solution.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C to remove precipitated proteins.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add saturated ammonium sulfate solution to the supernatant to a final concentration of 50% saturation while stirring on ice.
-
Continue stirring for 30 minutes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in a minimal volume of dialysis buffer.
-
Dialyze the protein solution against 2 L of dialysis buffer overnight at 4°C with one buffer change.
-
-
Anion Exchange Chromatography:
-
Clarify the dialyzed sample by centrifugation.
-
Load the sample onto a Q-Sepharose column pre-equilibrated with dialysis buffer.
-
Wash the column with the same buffer.
-
Elute the bound GroES with a linear gradient of 0-500 mM NaCl in dialysis buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure GroES.
-
-
Gel Filtration Chromatography:
-
Pool the pure fractions from the anion exchange step and concentrate.
-
Load the concentrated protein onto a Superdex 200 column pre-equilibrated with storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT).
-
Elute the protein and collect fractions corresponding to the heptameric GroES.
-
Verify purity by SDS-PAGE.
-
-
Storage: Store the purified protein at -80°C.
Protocol 3: in vitro Chaperonin-Assisted Protein Refolding Assay
This assay is used to assess the functionality of the purified mutated GroES by measuring its ability to assist GroEL in refolding a denatured substrate protein.
Materials:
-
Purified wild-type GroEL.
-
Purified wild-type and mutant GroES.
-
Substrate protein (e.g., rhodanese or citrate (B86180) synthase).
-
Denaturant (e.g., urea (B33335) or guanidine (B92328) hydrochloride).
-
Refolding buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 2 mM DTT).
-
ATP solution.
-
Assay-specific reagents for measuring substrate protein activity.
Procedure:
-
Denaturation of Substrate Protein: Denature the substrate protein (e.g., 10-20 mg/mL rhodanese) in a buffer containing 8 M urea or 6 M guanidine hydrochloride.
-
Refolding Reaction:
-
In a cuvette, prepare a reaction mixture containing:
-
Refolding buffer.
-
GroEL (e.g., 1 µM).
-
Denatured substrate protein (e.g., 100 nM).
-
-
Incubate for a few minutes to allow the formation of the GroEL-substrate complex.
-
-
Initiation of Refolding:
-
Add the purified GroES (wild-type or mutant) to the reaction mixture (e.g., 2 µM).
-
Initiate the refolding cycle by adding ATP to a final concentration of 2 mM.
-
-
Monitoring Refolding:
-
At various time points, take aliquots of the reaction mixture and measure the enzymatic activity of the refolded substrate protein.
-
Plot the recovery of enzymatic activity over time to determine the refolding kinetics and efficiency.
-
-
Controls: Perform control reactions lacking GroEL, GroES, or ATP to determine the extent of spontaneous refolding and the dependence on the chaperonin components.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Targeting the GroES Mobile Loop for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for targeting the mobile loop of the GroES co-chaperonin in the context of drug discovery. The flexible and dynamic nature of this loop, coupled with its critical role in the GroEL-GroES chaperonin cycle, presents a unique opportunity for the development of novel therapeutics, particularly antibacterial agents.
Application Notes
The bacterial GroEL/GroES chaperonin system is essential for the proper folding of a significant number of cellular proteins, making it a validated target for antimicrobial drug development.[1] A key interaction in the chaperonin cycle is the binding of the co-chaperonin GroES to the ATP-bound GroEL ring. This binding event is mediated by the GroES mobile loops, flexible regions of approximately 16 amino acids that are disordered in free GroES.[2][3] Upon interaction with GroEL, these loops adopt a defined β-hairpin structure, forming a crucial part of the interface between the two proteins.[2][3]
The dynamic flexibility of the GroES mobile loop is not merely a structural feature but a functional necessity. It moderates the binding affinity between GroEL and GroES, allowing for the efficient association and dissociation required for the chaperonin's cyclical mechanism.[4] Restricting the flexibility of this loop has been shown to result in inefficient protein folding.[5] This dependency makes the GroEL-GroES interaction, and specifically the mobile loop's role within it, an attractive target for small molecule inhibitors.
A drug discovery program targeting this interface would aim to identify compounds that disrupt the binding of the this compound to GroEL. Such a molecule could function in several ways: by preventing the initial association of GroES with GroEL, by destabilizing the already formed complex, or by altering the conformation of the mobile loop to prevent its proper interaction. The ultimate effect would be the inhibition of the chaperonin cycle, leading to an accumulation of misfolded proteins and subsequent bacterial cell death. The significant structural and sequence differences between the bacterial GroEL/ES system and its human homolog, Hsp60/10, provide a basis for developing selective inhibitors with minimal off-target effects.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from research on the this compound and inhibitors of the GroEL/ES system.
Table 1: Effect of this compound Mutations on GroEL Affinity
| GroES Mutant | Mutation Site | Effect on GroEL Affinity | Assay Method | Reference |
| GroES(G24A) | Mobile Loop | Decreased affinity | Gel Filtration Assay | [4] |
| GroES(G23A) | Mobile Loop | Increased affinity | Not specified in abstract | [4] |
Table 2: Examples of Small Molecule Inhibitors of the GroEL/ES System
Note: The precise binding site and direct interaction with the this compound for these compounds are not always fully elucidated in the cited literature. They are presented here as inhibitors of the overall GroEL/ES functional cycle.
| Compound | Target System | IC50 | Assay | Reference |
| Compound 8 | S. aureus GroEL/ES | Low-μM to mid-nM range | Not specified in abstract | [1] |
| Compound 18 | S. aureus GroEL/ES | Low-μM to mid-nM range | Not specified in abstract | [1] |
| EC3016 | Mutant GroEL (I493C) | Not specified in abstract | ATPase activity and protein folding assays | [6] |
| Multiple Hits | E. coli GroEL/ES | <10 μM for 21 compounds | GroEL/GroES-mediated refolding cycle | [7] |
Experimental Protocols and Visualizations
Signaling Pathways and Logical Relationships
Below are diagrams illustrating the key processes and logical workflows relevant to targeting the this compound.
Caption: The GroEL-GroES reaction cycle and the point of inhibition.
Caption: A typical drug discovery workflow targeting the GroEL-GroES interaction.
Caption: Logical flow of how mobile loop mutations impact chaperonin function.
Protocol 1: GroEL ATPase Activity Assay (Malachite Green-Based)
This protocol is for measuring the ATP hydrolysis activity of GroEL, which is a key function modulated by GroES binding. This assay can be used to screen for inhibitors that affect the chaperonin's enzymatic activity.
Materials:
-
Purified GroEL and GroES proteins
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 20 mM MgCl₂
-
ATP solution (100 mM, pH 7.0)
-
Malachite Green Reagent (commercially available kits or prepared in-house)
-
Phosphate (B84403) Standard (e.g., 1 mM KH₂PO₄)
-
96-well microplate
-
Microplate reader (620-660 nm absorbance)
Procedure:
-
Prepare Phosphate Standard Curve:
-
Prepare a series of dilutions of the Phosphate Standard in Assay Buffer (e.g., 0, 10, 20, 30, 40, 50 µM).
-
Add 40 µL of each standard to separate wells of the 96-well plate.
-
-
Set up Reactions:
-
In separate microcentrifuge tubes, prepare the reaction mixtures. For a final volume of 50 µL:
-
Control (GroEL alone): 0.1-0.5 µM GroEL in Assay Buffer.
-
Stimulated (GroEL + GroES): 0.1-0.5 µM GroEL and 0.2-1.0 µM GroES in Assay Buffer.
-
Inhibitor Screen: Pre-incubate the GroEL/GroES mixture with the desired concentration of the test compound for 10-15 minutes at 25°C.
-
-
Add Assay Buffer to bring the volume to 45 µL.
-
-
Initiate Hydrolysis:
-
Initiate the reaction by adding 5 µL of 10 mM ATP (final concentration 1 mM). Mix gently.
-
Incubate the reactions at 25°C or 37°C for a set time (e.g., 10-30 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
-
Stop Reaction and Develop Color:
-
Transfer 40 µL of each reaction mixture to a new well in the 96-well plate containing the standards.
-
Stop the reaction and develop the color by adding 200 µL of Malachite Green Reagent to all wells (standards and samples).
-
Incubate at room temperature for 20-30 minutes.
-
-
Measure Absorbance:
-
Read the absorbance of the plate at ~620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-phosphate control from all standard readings and plot the standard curve (Absorbance vs. Phosphate Concentration).
-
Use the standard curve to determine the amount of phosphate released in each sample.
-
Calculate the specific activity (e.g., in nmol phosphate/min/mg GroEL). For inhibitor studies, calculate the percent inhibition relative to the untreated GroEL/GroES control and determine the IC50 value.[8][9]
-
Protocol 2: Chaperonin-Assisted Protein Refolding Assay
This protocol measures the ability of the GroEL/ES system to refold a denatured substrate protein. It is the ultimate functional readout and is crucial for confirming the efficacy of potential inhibitors. A common model substrate is chemically denatured malate (B86768) dehydrogenase (MDH) or a slow-folding Green Fluorescent Protein (sGFP).[4][10]
Materials:
-
Purified GroEL and GroES proteins
-
Substrate protein (e.g., MDH or sGFP)
-
Denaturation Buffer: 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea in a suitable buffer.
-
Refolding Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
ATP solution (100 mM, pH 7.0)
-
For MDH: NADH Assay Solution (0.2 mM NADH, 1 mM ketomalonate in buffer).
-
Spectrophotometer or Fluorometer.
Procedure:
-
Denature Substrate Protein:
-
Incubate the substrate protein (e.g., MDH at ~20 µM) in Denaturation Buffer for at least 1 hour at 25°C to ensure complete unfolding.
-
-
Prepare Refolding Reactions:
-
Prepare the refolding mixtures in cuvettes or a microplate. The final volume will depend on the instrument used (e.g., 200 µL).
-
Spontaneous Refolding Control: Refolding buffer only.
-
Chaperonin-Assisted Refolding: Refolding buffer containing GroEL (e.g., 0.5 µM) and GroES (e.g., 1.0 µM).
-
Inhibitor Test: Pre-incubate the GroEL/GroES mixture with the test compound for 10-15 minutes before initiating the refolding.
-
Add ATP to the chaperonin-containing mixtures to a final concentration of 2-5 mM.
-
-
Initiate Refolding:
-
Initiate the reaction by diluting the denatured substrate protein 100-fold into the prepared refolding mixtures. For example, add 2 µL of denatured substrate into 198 µL of refolding mixture. Mix quickly but gently.
-
Immediately begin monitoring the signal.
-
-
Monitor Refolding:
-
For sGFP: Monitor the increase in fluorescence over time (e.g., Excitation at 480 nm, Emission at 515 nm). The fluorescence signal is directly proportional to the amount of correctly folded protein.[4]
-
For MDH: At various time points (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot of the refolding reaction and add it to the NADH Assay Solution. Measure the decrease in absorbance at 340 nm, which corresponds to the enzymatic activity of the refolded MDH.[10]
-
-
Data Analysis:
-
Plot the signal (fluorescence or % activity) versus time.
-
Calculate the refolding rate and yield for each condition.
-
For inhibitor studies, compare the rate and yield in the presence of the compound to the untreated chaperonin-assisted reaction to determine the percent inhibition.
-
References
- 1. A small molecule inhibitor selective for a variant ATP-binding site of the chaperonin GroEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Spontaneous and Chaperonin-assisted in vitro Refolding of a Slow-folding Mutant of GFP, sGFP [bio-protocol.org]
- 3. The disordered mobile loop of GroES folds into a defined beta-hairpin upon binding GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Spontaneous and Chaperonin-assisted in vitro Refolding of a Slow-folding Mutant of GFP, sGFP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Spontaneous and Chaperonin-assisted in vitro Refolding of a Slow-folding Mutant of GFP, sGFP [en.bio-protocol.org]
- 7. A biochemical screen for GroEL/GroES inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Peptides and Proteins in Their Binding to GroEL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting the GroES Mobile Loop for Novel Antibiotic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The bacterial chaperonin system GroEL/GroES, essential for the proper folding of a significant number of cellular proteins, has emerged as a promising target for the development of novel antibiotics.[1][2] This system, particularly the critical interaction between the GroEL protein folding chamber and its co-chaperone GroES, is indispensable for bacterial viability under all growth conditions.[1] A key feature of this interaction is the GroES mobile loop, a flexible region of approximately 16 amino acids that undergoes a significant conformational change from a disordered loop to a defined β-hairpin upon binding to GroEL.[3] This binding event is crucial for the encapsulation of substrate proteins and the progression of the protein folding cycle. Consequently, inhibiting the function of the this compound offers a strategic approach to disrupt the entire chaperonin machinery, leading to bacterial cell death.
These application notes provide a comprehensive overview of the experimental protocols and conceptual frameworks for targeting the this compound in the pursuit of new antibacterial agents. We detail key assays for identifying and characterizing inhibitors, present quantitative data for known GroEL/GroES inhibitors, and provide visual workflows to guide experimental design.
The GroEL/GroES Chaperonin Cycle: A Target for Inhibition
The GroEL/GroES chaperonin system functions as a two-stroke molecular machine, utilizing the energy from ATP hydrolysis to facilitate protein folding. The cycle can be summarized in the following key steps, which also represent potential points for therapeutic intervention.
Targeting the this compound
The interaction between the this compound and the apical domain of GroEL is a highly specific and dynamic process. The disordered nature of the free mobile loop and its transition to a structured β-hairpin upon binding presents a unique opportunity for therapeutic intervention.[3] While the development of small molecules that specifically target this mobile loop is still a nascent field, the principle remains a highly attractive strategy for the following reasons:
-
Specificity: The sequence of the this compound and its binding pocket on GroEL can differ between bacterial species and their human mitochondrial homolog, Hsp60/Hsp10, potentially allowing for the development of selective inhibitors with fewer off-target effects.
-
Essential Interaction: Disrupting the GroES-GroEL interaction at this critical juncture would effectively halt the entire chaperonin cycle, leading to the accumulation of misfolded proteins and ultimately, bacterial death.
The diagram below illustrates the logical workflow for the discovery of inhibitors targeting the GroES-GroEL interaction.
Quantitative Data on GroEL/ES Inhibitors
While specific inhibitors of the this compound are yet to be widely reported, several classes of small molecules have been identified that inhibit the overall GroEL/ES chaperonin system. The following tables summarize the in vitro activity, antibacterial efficacy, and cytotoxicity of representative inhibitors.
Table 1: In Vitro Inhibition of GroEL/ES Function
| Compound Class | Representative Compound | Target | Assay | IC50 (µM) | Reference |
| Sulfonamido-2-arylbenzoxazole | Compound 27R | GroEL/ES | dMDH Refolding | 1-10 | [4] |
| Hydroxybiphenylamide | Compound 1 | GroEL/ES | dMDH Refolding | ~1 | [5] |
| Benzothiazole Derivative | Compound 8 | GroEL/ES | dMDH Refolding | <10 | [6] |
| Pyrazolo-pyrimidine | EC3016 | GroEL (I493C mutant) | ATPase Activity | ~5 | [7] |
Table 2: Antibacterial Activity and Cytotoxicity of GroEL/ES Inhibitors
| Compound Class | Representative Compound | Bacterial Strain | MIC (µg/mL) | EC50 (µM) | CC50 (µM) | Reference |
| Sulfonamido-2-arylbenzoxazole | Compound 27R | S. aureus | - | 1-2 | >20 (liver & kidney cells) | [4] |
| Sulfonamido-2-arylbenzoxazole | Compound 27R | E. faecium | - | 1-2 | >20 (liver & kidney cells) | [4] |
| Hydroxybiphenylamide | Compound 1 | S. aureus | - | 0.20 | >10 (HEK293 cells) | [5] |
| Hydroxybiphenylamide | Compound 1 | E. faecium | - | 0.15 | >10 (HEK293 cells) | [5] |
| Benzothiazole Derivative | Compound 8 | S. aureus | - | ~1 | >50 (liver & kidney cells) | [6] |
| Benzothiazole Derivative | Compound 18 | S. aureus | - | ~1 | >50 (liver & kidney cells) | [6] |
Experimental Protocols
Detailed protocols for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: GroEL/ES-Mediated Protein Refolding Assay
This assay measures the ability of the GroEL/ES system to refold a denatured substrate protein, typically malate (B86768) dehydrogenase (MDH), to its active state. Inhibition of this process by a test compound results in a decrease in MDH activity.
Materials:
-
GroEL and GroES proteins
-
Denatured malate dehydrogenase (dMDH)
-
ATP solution
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
MDH substrate solution (e.g., oxaloacetate and NADH in reaction buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing GroEL and dMDH in the reaction buffer and incubate for 10-15 minutes at 25°C to allow for the formation of the GroEL-dMDH complex.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Transfer the GroEL-dMDH complex to the wells containing the test compound.
-
Initiate the refolding reaction by adding a mixture of GroES and ATP to each well.
-
Incubate the plate at 25°C for a defined period (e.g., 30-60 minutes) to allow for protein refolding.
-
Add the MDH substrate solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH by active MDH.
-
Calculate the rate of MDH activity for each compound concentration and determine the IC50 value.
Protocol 2: GroEL ATPase Activity Assay (Malachite Green Assay)
This assay quantifies the ATP hydrolysis activity of GroEL, which is a critical step in the chaperonin cycle. The amount of inorganic phosphate (B84403) released is measured using the malachite green reagent.
Materials:
-
GroEL protein
-
ATP solution
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
Malachite green reagent
-
Phosphate standards
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Add GroEL protein to the wells.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the color by adding the malachite green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at ~620 nm.
-
Generate a standard curve using the phosphate standards and determine the amount of phosphate released in each well.
-
Calculate the percent inhibition of ATPase activity for each compound concentration and determine the IC50 value.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and the GroEL/GroES complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
GroEL or GroES protein for immobilization
-
Test compounds (analyte)
-
Immobilization buffers (e.g., sodium acetate (B1210297) pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl pH 2.5)
Procedure:
-
Immobilize GroEL or GroES onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the test compound dilutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
After each injection, regenerate the sensor surface using the regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Growth medium (e.g., Mueller-Hinton broth)
-
Test compounds
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain in the growth medium.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents visible turbidity or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The GroEL/GroES chaperonin system is a validated and compelling target for the development of novel antibiotics. The essential and highly conserved nature of this system, coupled with the critical role of the this compound in its function, provides a solid foundation for inhibitor design. While current inhibitors tend to target the broader GroEL/ES machinery, the specific targeting of the this compound represents a sophisticated and promising avenue for future research. The development of peptidomimetics or small molecules that can effectively disrupt the mobile loop's interaction with GroEL could lead to a new class of antibiotics with high specificity and efficacy against drug-resistant pathogens. The protocols and data presented herein provide a valuable resource for researchers dedicated to this critical area of drug discovery.
References
- 1. GroEL/ES inhibitors as potential antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. A biochemical screen for GroEL/GroES inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Peptides and Proteins in Their Binding to GroEL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitor selective for a variant ATP-binding site of the chaperonin GroEL - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Expression of GroES Mobile Loop Mutants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the expression of GroES mobile loop mutants. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound and why is it a common target for mutagenesis?
The this compound is a flexible region of approximately 16-20 amino acids that is critical for the function of the GroEL/GroES chaperonin system.[1] This loop directly interacts with GroEL, and its flexibility is essential for the efficient binding to and capping of the GroEL cavity, which is necessary for substrate protein folding.[2] Mutations in this loop are often created to study the mechanism of chaperonin function, including the role of flexibility in GroEL binding and the subsequent steps in the protein folding cycle. Lesions in several independently isolated groES mutant alleles have been mapped to the mobile loop, highlighting its functional importance.[3]
Q2: What are the most common problems encountered when expressing this compound mutants?
Researchers expressing this compound mutants often face several challenges, including:
-
Low Yield of Soluble Protein: Mutations, particularly those that restrict the flexibility of the mobile loop, can lead to misfolding of the GroES mutant itself, resulting in lower yields of soluble, functional protein.
-
Inclusion Body Formation: Misfolded mutant GroES proteins can aggregate and form insoluble inclusion bodies within the E. coli expression host.
-
Proteolytic Degradation: Misfolded proteins are often recognized and degraded by cellular proteases. In E. coli, the Lon protease is a key enzyme involved in the degradation of misfolded proteins, and it has been shown to degrade substrates of the GroE system when the chaperonin machinery is impaired.
-
Reduced Affinity for GroEL: Some mutations in the mobile loop can decrease the binding affinity of the GroES mutant for GroEL, which can impact the overall function of the chaperonin system and may complicate downstream functional assays.
Q3: Should I co-express the this compound mutant with GroEL?
Co-expression with GroEL can sometimes aid in the proper folding and assembly of the GroES mutant. However, if the mutation impairs the interaction between GroES and GroEL, this strategy may not be effective. It is often recommended to first optimize the expression of the GroES mutant alone. If solubility and yield remain low, co-expression with GroEL can be attempted.
Troubleshooting Guides
Issue 1: Low Yield of Soluble this compound Mutant
Question: I have introduced a mutation in the this compound, and now the expression level of the soluble protein is significantly lower than the wild-type GroES. What steps can I take to improve the yield?
Answer: Low yield of soluble mutant protein is a common issue and can be addressed by optimizing several expression parameters.
Troubleshooting Steps:
-
Optimize Expression Temperature: Lowering the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.
-
Adjust Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid, overwhelming protein expression and subsequent misfolding. Titrating the inducer concentration to a lower level can often improve the yield of soluble protein.
-
Use a Different Expression Strain: Consider using an E. coli strain that is better suited for expressing challenging proteins. For example, strains like BL21(DE3)pLysS contain a plasmid that expresses T7 lysozyme, which reduces basal expression of the target gene and can be beneficial for toxic or aggregation-prone proteins.
-
Co-express with Chaperones: Over-expressing molecular chaperones like DnaK/DnaJ or even wild-type GroEL/GroES can assist in the folding of the mutant GroES.
-
Check for Proteolytic Degradation: If you suspect the mutant protein is being degraded, you can use protease-deficient E. coli strains or add protease inhibitors during cell lysis. A pulse-chase experiment can help determine the stability of your mutant protein.
Expected Outcomes of Optimization Strategies
| Strategy | Expected Impact on Soluble Yield | Rationale |
| Lower Temperature | Increase | Slower synthesis promotes proper folding. |
| Lower Inducer [ ] | Increase | Reduces the rate of protein production, preventing overwhelming of the cellular folding machinery. |
| Chaperone Co-expression | Increase | Assists in the proper folding of the mutant protein. |
| Protease-deficient Strain | Increase | Prevents degradation of misfolded or unstable mutant protein. |
Issue 2: this compound Mutant is Forming Inclusion Bodies
Question: My this compound mutant is highly expressed, but the majority of the protein is found in insoluble inclusion bodies. How can I obtain soluble, active protein?
Answer: Inclusion body formation indicates that the rate of protein aggregation is exceeding the rate of proper folding. The primary goal is to either prevent their formation or to solubilize and refold the protein from the inclusion bodies.
Troubleshooting Workflow for Inclusion Bodies
Caption: Workflow for addressing inclusion body formation.
Detailed Steps:
-
Optimize Expression to Minimize Inclusion Bodies: Before resorting to solubilization and refolding, try to increase the soluble fraction by optimizing expression conditions as described in "Issue 1".
-
Isolate and Wash Inclusion Bodies: If optimization is unsuccessful, proceed with isolating the inclusion bodies. A thorough washing step is crucial to remove contaminating proteins.
-
Solubilize Inclusion Bodies: Use strong denaturants like 8M urea (B33335) or 6M guanidine hydrochloride to solubilize the aggregated protein. The choice of denaturant and the buffer conditions (pH, additives) may need to be optimized for your specific mutant.
-
Refold the Denatured Protein: This is a critical and often challenging step. Common methods include:
-
Dialysis: Gradually remove the denaturant by dialyzing against a series of buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.
-
Refolding buffers often contain additives like L-arginine or glycerol (B35011) to suppress aggregation.
-
-
Purify the Refolded Protein: After refolding, purify the soluble, correctly folded protein using standard chromatography techniques.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the this compound
This protocol outlines a general procedure for introducing a point mutation into the this compound using a PCR-based method.
Materials:
-
Plasmid DNA containing the wild-type groES gene
-
High-fidelity DNA polymerase
-
dNTPs
-
Custom-designed mutagenic primers
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) of the primers should be ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR to amplify the entire plasmid. A typical cycling protocol is:
-
Initial denaturation: 95°C for 2 minutes
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add DpnI directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick individual colonies, grow overnight cultures, and isolate plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Experimental Workflow: Site-Directed Mutagenesis
Caption: Workflow for site-directed mutagenesis.
Protocol 2: Expression and Purification of a this compound Mutant
This protocol provides a general framework for the expression and purification of a His-tagged this compound mutant. Optimization will likely be required for each specific mutant.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the mutant groES expression plasmid
-
LB broth with appropriate antibiotic
-
IPTG (or other appropriate inducer)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Expression:
-
Inoculate a starter culture of the expression strain and grow overnight at 37°C.
-
Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 20°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 4-16 hours at the lower temperature.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to pellet cell debris and insoluble protein.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged GroES mutant with elution buffer.
-
-
Dialysis:
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
-
Purity and Concentration:
-
Assess the purity of the protein by SDS-PAGE.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Logical Relationship of Troubleshooting Steps
Caption: Interconnected troubleshooting strategies.
References
GroES Purification Protocols: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during GroES purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during GroES purification?
The most frequent challenges during GroES purification include low protein yield, contamination with host proteins (especially GroEL), protein degradation, and poor protein activity. These issues can arise from suboptimal expression conditions, inefficient cell lysis, inadequate purification strategies, or improper protein handling.
Q2: How can I improve the yield of soluble GroES?
Low yield is a common problem in protein purification.[1][2] To improve the yield of soluble GroES, consider the following:
-
Optimize Expression Conditions: Co-expression with its partner protein, GroEL, can enhance the correct folding and solubility of GroES.[3][4] Fine-tuning the inducer concentration (e.g., IPTG) and adjusting the post-induction temperature and duration can also significantly impact protein expression levels.[5]
-
Efficient Cell Lysis: Ensure complete cell disruption to release the total amount of expressed GroES. Inefficient lysis can leave a significant portion of the protein trapped within intact cells.[2][6]
-
Minimize Protein Loss During Purification: Each purification step can lead to sample loss. Optimizing buffer conditions and chromatography resins can help maximize recovery at each stage.[6]
Q3: My purified GroES is contaminated with GroEL. How can I remove it?
GroEL is a frequent contaminant in GroES preparations due to their strong in vivo interaction.[7] Here are some strategies to separate GroES from GroEL:
-
ATP-Mg²⁺ Wash: During affinity chromatography (e.g., Ni-NTA for His-tagged GroES), washing the column with a buffer containing ATP and Mg²⁺ can help dissociate GroEL from GroES.[8] The addition of purified GroES to the wash buffer can further stimulate the release of the target protein from GroEL.[8]
-
Ion-Exchange Chromatography (IEX): GroES and GroEL have different isoelectric points, allowing for their separation by IEX. A well-optimized salt gradient can effectively resolve the two proteins.[9][10]
-
Size-Exclusion Chromatography (SEC): Due to the significant size difference between the GroES heptamer (~70 kDa) and the GroEL tetradecamer (~800 kDa), SEC is an effective final polishing step to separate the two chaperonins.[11]
Q4: I'm observing degradation of my GroES protein. What can I do to prevent it?
Protein degradation can be a significant issue, often caused by proteases released during cell lysis.[12] To minimize degradation:
-
Work at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.[12]
-
Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to inactivate a broad range of proteases.[12]
-
Minimize Purification Time: A rapid purification workflow will limit the exposure of your protein to proteases.[12]
-
Consider Host Strain: Using E. coli strains deficient in certain proteases can also be beneficial.
Q5: My purified GroES shows low activity. How can I troubleshoot this?
Low biological activity can be due to misfolding, denaturation, or the presence of inhibitors. To address this:
-
Ensure Proper Folding: Co-expression with GroEL is often crucial for obtaining active GroES.[4][13]
-
Gentle Purification: Avoid harsh elution conditions (e.g., extreme pH or high concentrations of denaturants) that can irreversibly denature the protein.[14]
-
Buffer Composition: Ensure the final buffer composition is suitable for maintaining the protein's stability and activity. This includes appropriate pH, salt concentration, and the presence of any necessary co-factors.
-
Activity Assays: Use established functional assays, such as an ATPase assay in the presence of GroEL, to accurately determine the activity of your purified GroES.[15][16]
Troubleshooting Guides
Low Protein Yield
| Possible Cause | Recommendation | Experimental Protocol Link |
| Inefficient Cell Lysis | Optimize lysis method (e.g., sonication, French press). Ensure complete cell disruption by monitoring under a microscope.[6] | --INVALID-LINK-- |
| Suboptimal Expression | Co-express with GroEL. Optimize inducer concentration, temperature, and induction time.[4][5] | - |
| Protein in Inclusion Bodies | Lower induction temperature (e.g., 18-25°C). Use a weaker promoter or lower inducer concentration.[5] | - |
| Poor Binding to Resin | Check affinity tag accessibility. Ensure correct buffer pH and ionic strength for binding.[14][17] | --INVALID-LINK-- |
| Premature Elution | Increase wash stringency gradually. Ensure elution buffer components are at the correct concentration.[14] | --INVALID-LINK-- |
Protein Contamination
| Contaminant | Possible Cause | Recommendation | Experimental Protocol Link |
| GroEL | Strong natural interaction with GroES.[7] | Use an ATP-Mg²⁺ wash during affinity chromatography.[8] Perform IEX or SEC for separation.[9][11] | --INVALID-LINK--, --INVALID-LINK-- |
| Other Host Proteins | Non-specific binding to the chromatography resin. | Increase the stringency of wash buffers (e.g., add low concentrations of imidazole (B134444) for His-tag purification).[14] Add a polishing step like IEX or SEC.[18] | --INVALID-LINK--, --INVALID-LINK-- |
| Nucleic Acids | Co-purification with the protein. | Treat the cell lysate with DNase I and RNase A. | --INVALID-LINK-- |
Protein Degradation
| Possible Cause | Recommendation | Experimental Protocol Link |
| Protease Activity | Add protease inhibitor cocktail to lysis buffer.[12] | --INVALID-LINK-- |
| Extended Purification Time | Streamline the purification workflow to minimize processing time. | - |
| Sample Instability | Keep samples on ice or at 4°C throughout the purification process.[12] | - |
Experimental Protocols
Protocol 1: Cell Lysis
-
Resuspend Cell Pellet: Resuspend the E. coli cell pellet in 20-30 mL of lysis buffer per liter of culture.
-
Lysis Buffer Example: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1 mM PMSF, and a protease inhibitor cocktail.
-
-
Add Lysis Enhancers: Add DNase I (to a final concentration of ~10 µg/mL) and RNase A (to a final concentration of ~5 µg/mL) to the resuspension.
-
Cell Disruption: Lyse the cells using one of the following methods:
-
Sonication: Sonicate on ice with short bursts (e.g., 30 seconds on, 30 seconds off) until the suspension is no longer viscous.
-
French Press: Pass the cell suspension through a pre-chilled French press at an appropriate pressure (e.g., 16,000 psi).
-
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully collect the supernatant, which contains the soluble GroES protein, for further purification.
Protocol 2: Affinity Chromatography (His-tagged GroES)
-
Column Equilibration: Equilibrate a Ni-NTA or other suitable affinity column with 5-10 column volumes (CV) of binding buffer.
-
Binding Buffer Example: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole.
-
-
Load Sample: Apply the clarified cell lysate to the equilibrated column at a low flow rate to ensure efficient binding.
-
Wash Column: Wash the column with 10-20 CV of wash buffer to remove non-specifically bound proteins.
-
Wash Buffer Example: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole.
-
-
ATP Wash (Optional for GroEL removal): Wash the column with 5-10 CV of ATP wash buffer.
-
ATP Wash Buffer Example: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 5 mM ATP.
-
-
Elution: Elute the bound GroES protein with elution buffer.
-
Elution Buffer Example: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole.
-
-
Collect Fractions: Collect fractions and analyze them by SDS-PAGE to identify those containing purified GroES.
Protocol 3: Ion-Exchange Chromatography (IEX)
-
Buffer Exchange: Exchange the buffer of the affinity-purified GroES sample into the IEX binding buffer using dialysis or a desalting column.
-
Anion Exchange Binding Buffer Example (e.g., DEAE or Mono Q): 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 1 mM DTT.
-
-
Column Equilibration: Equilibrate the IEX column with 5-10 CV of binding buffer.
-
Load Sample: Load the buffer-exchanged sample onto the column.
-
Wash Column: Wash the column with 5-10 CV of binding buffer.
-
Elution: Elute the bound proteins with a linear salt gradient (e.g., from 25 mM to 500 mM NaCl over 20 CV).
-
Collect and Analyze Fractions: Collect fractions throughout the gradient and analyze by SDS-PAGE to identify fractions containing pure GroES.
Protocol 4: Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC buffer.
-
SEC Buffer Example: 20 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
-
Concentrate Sample: Concentrate the purified GroES sample from the previous step to a small volume (e.g., <5% of the column volume).
-
Load Sample: Inject the concentrated sample onto the equilibrated column.
-
Isocratic Elution: Elute the proteins with the SEC buffer at a constant flow rate.
-
Collect and Analyze Fractions: Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure GroES.
Visualizations
Caption: A typical experimental workflow for GroES purification.
Caption: A logical troubleshooting guide for low GroES yield.
References
- 1. neb.com [neb.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. GroEL-GroES assisted folding of multiple recombinant proteins simultaneously over-expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-expression of chaperonin GroEL/GroES enhances in vivo folding of yeast mitochondrial aconitase and alters the growth characteristics of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for folding of affinity tagged proteins using GroEL and osmolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. conductscience.com [conductscience.com]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 15. Stimulating the Substrate Folding Activity of a Single Ring GroEL Variant by Modulating the Cochaperonin GroES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. goldbio.com [goldbio.com]
- 18. research.fredhutch.org [research.fredhutch.org]
Technical Support Center: Optimizing Buffer Conditions for GroES-GroEL Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for GroES-GroEL binding assays.
Troubleshooting Guide
Common issues encountered during GroES-GroEL binding assays are often linked to suboptimal buffer conditions. This guide provides systematic solutions to address these challenges.
| Problem | Potential Cause | Recommended Solution |
| Low or No Binding Signal | Incorrect ATP or ADP Concentration: ATP binding is essential for the conformational changes in GroEL that allow GroES to bind. The presence of ADP can also support a stable complex, but with different kinetics.[1][2] | - Ensure ATP is fresh and its concentration is sufficient (typically in the mM range) to saturate GroEL. - For stabilizing a specific complex state, consider using a non-hydrolyzable ATP analog or ADP. - Verify the absence of contaminating phosphatases that could deplete ATP. |
| Suboptimal Mg²⁺ Concentration: Magnesium is a critical cofactor for ATP hydrolysis by GroEL and stabilizes the nucleotide-bound state.[3][4] | - Maintain a Mg²⁺ concentration that is in excess of the ATP concentration (e.g., 5-10 mM MgCl₂ for 1-2 mM ATP). - Perform a titration of Mg²⁺ to find the optimal concentration for your specific assay. | |
| Inappropriate Ionic Strength: High salt concentrations can disrupt electrostatic interactions important for binding, while low salt may increase non-specific binding. | - Start with a physiological salt concentration (e.g., 50-150 mM KCl).[5] - Test a range of KCl concentrations to determine the optimal ionic strength that maximizes the specific binding signal. Potassium ions (K⁺) have been shown to increase the affinity of GroEL for ATP.[1] | |
| Incorrect pH: The pH of the buffer affects the charge of amino acid residues at the binding interface.[6] | - The optimal pH for GroES-GroEL interaction is typically around 7.5.[5][7] - Screen a pH range (e.g., 7.0 to 8.0) using a suitable buffer (e.g., HEPES or Tris) to find the optimal condition. | |
| High Background or Non-Specific Binding | Inadequate Blocking or Detergent Concentration: Proteins can non-specifically adhere to assay surfaces or aggregate, leading to high background signals. | - Include a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.005% - 0.05%) in your wash buffers to minimize non-specific binding. - Ensure proper blocking of surfaces in assays like SPR or ELISA. |
| Protein Aggregation: GroEL and GroES may aggregate under suboptimal buffer conditions. | - Ensure the buffer contains sufficient salt (e.g., 50-150 mM KCl) to maintain protein solubility. - Visually inspect protein solutions for any signs of precipitation. | |
| Irreproducible Results | Buffer Variability: Inconsistent buffer preparation can lead to significant variations in experimental outcomes. | - Prepare a large batch of a single buffer stock for an entire set of experiments. - Always measure the pH of the buffer at the experimental temperature, as the pKa of many buffering agents is temperature-dependent.[6] |
| Temperature Fluctuations: Binding kinetics and protein stability are sensitive to temperature changes.[3][8] | - Use a temperature-controlled instrument and allow both the instrument and reagents to equilibrate to the experimental temperature before starting the assay. Most assays are performed at 25°C.[5][9] |
Frequently Asked Questions (FAQs)
Q1: What is a standard starting buffer for a GroES-GroEL binding assay?
A1: A common starting buffer is 50 mM Tris-HCl or HEPES at pH 7.5, containing 50-100 mM KCl, 5-10 mM MgCl₂, and 1-2 mM DTT. The addition of ATP is crucial for observing the dynamic interaction, typically at a concentration of 1-2 mM.[5][7]
Q2: Why is ATP necessary, and can I use ADP or a non-hydrolyzable ATP analog?
A2: ATP binding to the equatorial domain of GroEL induces a conformational change in the apical domain, which is necessary for GroES to bind.[2] ATP hydrolysis then acts as a timer for the release of GroES and the substrate protein. Using ADP can result in a more stable, but kinetically different, GroEL-GroES complex.[1] Non-hydrolyzable ATP analogs can be used to "trap" the complex in an ATP-bound state, which can be useful for structural studies.
Q3: What is the role of magnesium and potassium ions in the binding buffer?
A3: Magnesium (Mg²⁺) is an essential cofactor for the ATPase activity of GroEL. It coordinates with the phosphate (B84403) groups of ATP, and its presence is critical for efficient ATP hydrolysis.[3][4] Potassium (K⁺) has been shown to increase the affinity of GroEL for ATP, thereby influencing the kinetics of the chaperonin cycle.[1]
Q4: How does temperature affect the GroES-GroEL interaction?
A4: Temperature can influence both the stability of the proteins and the kinetics of their interaction. Studies have shown that GroEL and GroES are stable up to around 45-50°C.[3][8] Most in vitro binding assays are performed at a constant temperature, typically 25°C, to ensure reproducibility.[5][9]
Q5: Can I include detergents or other additives in my buffer?
A5: Yes, low concentrations (typically 0.005% to 0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can be beneficial in reducing non-specific binding, especially in surface-based assays like SPR. However, it is important to ensure that the chosen detergent does not interfere with the specific interaction being studied.
Quantitative Data Summary
The following tables summarize key quantitative parameters for GroES-GroEL binding assays.
Table 1: Recommended Buffer Component Concentrations
| Component | Recommended Concentration Range | Purpose | Reference(s) |
| Buffering Agent (Tris, HEPES) | 20 - 50 mM | Maintain stable pH | [5][7] |
| pH | 7.0 - 8.0 | Optimize electrostatic interactions | [5][7] |
| KCl | 50 - 150 mM | Modulate ionic strength and enhance ATP affinity | [1][5] |
| MgCl₂ | 5 - 10 mM | Cofactor for ATP hydrolysis | [3][4] |
| ATP | 1 - 10 mM | Induce conformational changes for GroES binding | [7][9] |
| DTT/β-mercaptoethanol | 1 - 2 mM | Reducing agent to prevent cysteine oxidation | [5] |
| Detergent (e.g., Tween-20) | 0.005% - 0.05% (v/v) | Minimize non-specific binding | - |
Table 2: Kinetic and Affinity Constants for GroES-GroEL Interaction
| Condition | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) | Assay Method | Reference(s) |
| With ATP (2 mM) at 25°C | 1.2 x 10⁶ | 1.7 x 10⁻² | 14.2 | Surface Plasmon Resonance | [10] |
| With ADP (2 mM) at 25°C | 1.1 x 10⁵ | 5.0 x 10⁻⁴ | 4.5 | Surface Plasmon Resonance | [10] |
| SBP peptide to apo-GroEL | - | - | 1200 | Isothermal Titration Calorimetry | [7] |
| α-lactalbumin to apo-GroEL | - | - | 27 | Isothermal Titration Calorimetry | [7] |
Experimental Protocols & Visualizations
Experimental Workflow for Buffer Optimization
The following diagram illustrates a systematic workflow for optimizing buffer conditions for a GroES-GroEL binding assay.
Caption: A logical workflow for systematically optimizing buffer components.
GroEL-GroES Functional Cycle
This diagram illustrates the key steps in the ATP-dependent functional cycle of the GroEL-GroES chaperonin system.
Caption: The cyclical interaction of GroEL, GroES, ATP, and a substrate protein.
Detailed Methodologies
1. Surface Plasmon Resonance (SPR) for Kinetic Analysis
-
Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d).
-
Instrumentation: A Biacore instrument (or equivalent).
-
Sensor Chip: CM5 sensor chip.
-
Immobilization:
-
Immobilize GroEL onto the sensor chip surface via amine coupling to achieve a response of approximately 8000-10000 response units (RU).
-
Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject GroEL (20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate remaining active groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Assay:
-
Use a running buffer of 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM ATP, and 0.005% (v/v) Tween-20.
-
Inject a series of concentrations of GroES (e.g., 0-500 nM) over the GroEL-immobilized surface at a flow rate of 30 µL/min.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary, using a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to obtain k_on, k_off, and K_d values.
2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
-
Objective: To determine the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation:
-
Dialyze both GroEL and GroES extensively against the same buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ADP). The use of ADP or a non-hydrolyzable ATP analog is recommended to prevent heat changes from ATP hydrolysis.
-
Accurately determine the concentrations of both protein solutions.
-
-
Titration:
-
Fill the sample cell (typically 1.4 mL) with GroEL (e.g., 10-20 µM).
-
Fill the injection syringe (typically 250 µL) with GroES (e.g., 100-200 µM).
-
Perform a series of injections (e.g., 20-30 injections of 10 µL each) of GroES into the GroEL solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters.
3. Fluorescence Anisotropy for Binding Affinity in Solution
-
Objective: To measure the binding affinity (K_d) in a solution-based format.
-
Principle: The binding of a small, fluorescently-labeled GroES to the much larger GroEL will result in a slower tumbling rate and thus an increase in fluorescence anisotropy.
-
Sample Preparation:
-
Label GroES with a fluorescent dye (e.g., fluorescein) according to the manufacturer's protocol.
-
Remove any unconjugated dye by size-exclusion chromatography.
-
-
Assay Procedure:
-
In a multi-well plate or cuvette, prepare a series of solutions with a fixed, low concentration of fluorescently-labeled GroES (e.g., 10-50 nM).
-
Add increasing concentrations of GroEL to these solutions.
-
The assay buffer should contain 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, and 1 mM ATP.
-
Incubate the samples to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence anisotropy of each sample using a suitable plate reader or fluorometer.
-
Plot the change in anisotropy as a function of the GroEL concentration and fit the data to a single-site binding equation to determine the K_d.
-
References
- 1. Setting the chaperonin timer: The effects of K+ and substrate protein on ATP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Temperature Regulates Stability, Ligand Binding (Mg2+ and ATP), and Stoichiometry of GroEL-GroES Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetrical interaction of GroEL and GroES in the ATPase cycle of assisted protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. nanotempertech.com [nanotempertech.com]
- 7. Analysis of Peptides and Proteins in Their Binding to GroEL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature Regulates Stability, Ligand Binding (Mg2+ and ATP), and Stoichiometry of GroEL–GroES Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triggering Protein Folding within the GroEL-GroES Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting NMR Data for Flexible Protein Loops like GroES
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR data for dynamic and flexible protein regions, with a specific focus on the GroES mobile loop.
Frequently Asked Questions (FAQs)
Q1: Why is my 1H-15N HSQC spectrum of GroES showing poor signal dispersion for the mobile loop?
A1: Poor signal dispersion in the 1H dimension is a common characteristic for intrinsically disordered or flexible regions like the this compound.[1][2] This is because the residues in these regions are exposed to a similar solvent environment, leading to overlapping chemical shifts.[2][3] While the 1H dispersion is typically limited to about 1 ppm, the 15N dimension often retains better dispersion, which is critical for resolving individual residue signals.[1]
Troubleshooting:
-
Optimize Spectrometer Conditions: Ensure you are acquiring data at a high magnetic field strength to maximize dispersion.
-
Multi-dimensional NMR: Utilize 3D and 4D experiments (e.g., HNCO, HN(CA)CO, CBCANH, CBCA(CO)NH) to resolve ambiguities and achieve sequential backbone assignments.[1]
-
Check for Unfolding: The observed spectrum should be typical of an unfolded peptide. If the entire protein shows poor dispersion, it might indicate global unfolding. Compare your spectrum with published data for unfolded GroES.[1]
Q2: I am observing significant line broadening for the this compound resonances. What could be the cause?
A2: Line broadening in flexible loops can arise from several factors:
-
Intermediate Conformational Exchange: The loop may be undergoing conformational exchange on the microsecond to millisecond (µs-ms) timescale.[4][5][6] This exchange between different conformational states can lead to significant broadening of NMR signals.
-
Interaction with GroEL: If GroEL is present, the binding and dissociation events, or conformational changes upon binding, can lead to line broadening, especially if the exchange rate is intermediate on the NMR timescale.[7][8]
-
Aggregation: The protein sample might be aggregating, leading to an increase in the overall tumbling time and consequently, broader lines.
Troubleshooting:
-
Relaxation Dispersion Experiments: Perform Carr-Purcell-Meiboom-Gill (CPMG) or R1ρ relaxation dispersion experiments. These techniques are specifically designed to characterize µs-ms timescale dynamics and can help identify the exchanging residues and the kinetics of the process.[6][9][10][11]
-
Temperature Variation: Acquiring spectra at different temperatures can help distinguish between different exchange regimes.
-
Sample Quality Control: Use techniques like Dynamic Light Scattering (DLS) to check for aggregation in your sample.
Q3: I'm having trouble obtaining enough NOE restraints to determine the structure of the this compound. What can I do?
A3: The high flexibility of the this compound leads to rapid motions that can average out Nuclear Overhauser Effects (NOEs), resulting in a scarcity of distance restraints.[5] This makes traditional NOE-based structure determination challenging.
Troubleshooting & Alternative Approaches:
-
Paramagnetic Relaxation Enhancement (PRE): Introduce a paramagnetic spin label (e.g., via a cysteine mutation) near the flexible loop. PREs provide long-range distance information (up to ~35 Å) which can be used as structural restraints, complementing the sparse NOE data.[12][13][14]
-
Residual Dipolar Couplings (RDCs): Weakly align your protein sample using an alignment medium (e.g., phage or bicelles). RDCs provide long-range orientational information about bond vectors relative to the alignment tensor, which is invaluable for defining the conformation of flexible regions.[15][16][17][18][19]
-
Transferred NOE (trNOE): If studying the GroES-GroEL interaction, trNOE experiments can be used. In this approach, NOEs are built up on the large, slowly tumbling GroEL-bound GroES and then transferred to the free, rapidly tumbling GroES, allowing for the determination of the bound conformation.[20] Studies have used this method to show the mobile loop adopts a β-hairpin structure upon binding GroEL.[20][21]
Troubleshooting Guides
Guide 1: Chemical Shift Perturbation (CSP) Mapping Issues
Problem: You are titrating a ligand (e.g., GroEL) into 15N-labeled GroES, but the chemical shift perturbations are either too small to be significant or are widespread across the protein, making it difficult to pinpoint the binding site.
| Possible Cause | Troubleshooting Steps |
| Weak Interaction/Fast Exchange | Ensure you are using a sufficiently high concentration of the titrant. Calculate the weighted chemical shift perturbation and compare it to the standard deviation of all shifts to identify significant changes.[22] |
| Allosteric Effects | Widespread CSPs can indicate conformational changes distant from the direct binding site.[8][23] This is expected for the GroES-GroEL interaction, where residues 17-32 of the mobile loop show large chemical shift changes upon binding.[7] |
| Intermediate Exchange | If peaks broaden and disappear during the titration, you are likely in the intermediate exchange regime. This makes CSP analysis difficult. Consider using relaxation dispersion techniques to analyze the kinetics of the interaction.[8] |
| Incorrect Referencing | Ensure all spectra are properly referenced to an internal standard. |
Quantitative Data Summary: Expected Chemical Shift Perturbations for this compound
| Residue Range | Observation upon GroEL Binding | Reference |
| 17-32 | Large chemical shift changes | [7] |
| Other Regions | Minimal to no chemical shift changes | [7] |
Guide 2: Analyzing Protein Dynamics with Relaxation Experiments
Problem: You have collected R1, R2, and heteronuclear NOE data for the this compound, but are unsure how to interpret the results.
| Parameter | Interpretation for a Flexible Loop | Troubleshooting |
| R1 (Spin-Lattice Relaxation) | Lower R1 values compared to the core of the protein indicate faster ps-ns timescale motions. | Ensure accurate measurement and processing. Deviations could indicate more complex dynamics. |
| R2 (Spin-Spin Relaxation) | Higher R2 values can indicate µs-ms timescale conformational exchange.[4] | If R2 is significantly elevated, this is a strong indicator for performing relaxation dispersion experiments. |
| Heteronuclear NOE | Values significantly less than ~0.6-0.8 indicate high flexibility on the ps-ns timescale.[4] For the this compound, these values are expected to be low in its free state.[1] | Low NOE values across the entire protein could indicate a problem with the sample or experiment. |
Experimental Protocols & Workflows
Protocol 1: Backbone Assignment of a Flexible Loop using Triple-Resonance NMR
-
Sample Preparation: Prepare a doubly-labeled (15N, 13C) protein sample (e.g., GroES) in a suitable NMR buffer.[1]
-
Initial Assessment: Acquire a 2D 1H-15N HSQC spectrum to assess sample quality and signal dispersion.[24]
-
Data Acquisition: Record a suite of 3D triple-resonance experiments at 25°C, such as:
-
HNCO and HN(CA)CO: To correlate the amide proton and nitrogen with the carbonyl carbon of the preceding residue.
-
CBCANH and CBCA(CO)NH: To correlate the amide proton and nitrogen with the Cα and Cβ of the current and preceding residues.[1]
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., NMRPipe). Use analysis software (e.g., CCPNmr Analysis, SPARKY) to pick peaks and link resonances across the different experiments to establish sequential backbone assignments.
Workflow for Characterizing a Flexible Loop
The following diagram illustrates a typical workflow for the NMR-based characterization of a flexible protein loop like that of GroES.
Signaling Pathway: GroEL-GroES Functional Cycle
The interaction between GroES and GroEL is a key part of the chaperonin functional cycle. The flexibility of the this compound is critical for this process.[25]
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR is Unraveling the Secrets of Intrinsically Disordered Proteins | Bruker [bruker.com]
- 4. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns in Protein Flexibility: A Comparison of NMR “Ensembles”, MD Trajectories, and Crystallographic B-Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relaxation dispersion NMR spectroscopy for the study of protein allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR analysis of a 900K GroEL GroES complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Overview of Relaxation Dispersion NMR Spectroscopy to Study Protein Dynamics and Protein-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Utilization of paramagnetic relaxation enhancements for high-resolution NMR structure determination of a soluble loop-rich protein with sparse NOE distance restraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paramagnetic relaxation enhancement of membrane proteins by incorporation of the metal-chelating unnatural amino acid 2-amino-3-(8-hydroxyquinolin-3-yl) propanoic acid (HQA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Measurement and analysis of NMR residual dipolar couplings for the study of intrinsically disordered proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Use of Residual Dipolar Coupling in Studying Proteins by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. users.cs.duke.edu [users.cs.duke.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The disordered mobile loop of GroES folds into a defined beta-hairpin upon binding GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rcsb.org [rcsb.org]
- 22. Using chemical shift perturbation to characterise ligand binding: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 23. researchgate.net [researchgate.net]
- 24. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 25. Flexibility of this compound is required for efficient chaperonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallizing the GroEL-GroES Complex with Mobile Loop Mutants
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the crystallization of the GroEL-GroES complex, with a special focus on challenges introduced by mobile loop mutants.
Frequently Asked Questions (FAQs)
Q1: What is the function of the GroES mobile loop, and why is it critical for forming the GroEL-GroES complex?
The this compound is a highly flexible region of about 16 amino acids that is essential for the interaction between the GroES "lid" and the GroEL chaperonin.[1] In its free state, this loop is disordered.[1] However, upon binding to the apical domain of GroEL, it undergoes a significant conformational change, folding into a defined β-hairpin structure.[1][2] This induced fit is a primary mediator of the binding that caps (B75204) the GroEL chamber, trapping a substrate protein inside for folding.[3][4]
Q2: Why does mutating the this compound present a significant challenge for crystallization of the complex?
Mutating the mobile loop introduces several challenges that can hinder crystallization:
-
Increased Conformational Flexibility: Proteins with flexible regions often struggle to form the stable, ordered lattice required for a well-diffracting crystal.[5] A mutation in the mobile loop can exacerbate the inherent flexibility of this region, preventing the complex from adopting a uniform conformation.
-
Weakened Binding Affinity: The mobile loop is a "hot spot" for the binding energy in the GroEL-GroES interaction.[2] A mutation can disrupt key contacts, weakening the affinity between GroEL and the mutant GroES. This can lead to a heterogeneous population of bound and unbound species in solution, which is detrimental to crystallization.
-
Structural Heterogeneity: A single point mutation can alter the folded structure of the loop upon binding, potentially leading to a mix of conformations that inhibit the formation of a regular crystal lattice.
Q3: What are some established crystallization conditions for the wild-type GroEL-GroES complex that can serve as a starting point?
Initial screening for GroEL-GroES complex crystallization often involves sparse-matrix screens.[6] However, successful reported conditions frequently utilize 2-methyl-2,4-pentanediol (MPD) as a precipitant in the presence of MgCl2. For example, native GroEL from E. coli has been crystallized using 0.1 M imidazole (B134444) pH 8.0, 35% (v/v) MPD, and 0.2 M MgCl2.[6] The asymmetric GroEL-GroES-(ADP)7 complex has also been crystallized under various conditions.[7] Refer to the data table in the "Quantitative Data Summary" section for more examples.
Q4: How can I verify the integrity and stability of my mutant GroEL-GroES complex before attempting crystallization?
Before committing to extensive crystallization screens, it is crucial to confirm that a stable complex is forming. Recommended techniques include:
-
Size-Exclusion Chromatography (SEC): A stable complex should elute as a single, monodisperse peak at an earlier elution volume than GroEL or GroES alone.
-
Native Polyacrylamide Gel Electrophoresis (Native PAGE): This can resolve the complex from its individual components, confirming association.
-
Dynamic Light Scattering (DLS): DLS is an excellent tool to assess the monodispersity of the sample. Aggregated or heterogeneous samples are unlikely to crystallize.[5]
-
Isothermal Titration Calorimetry (ITC): ITC can quantify the binding affinity (Kd) between the mutant GroES and GroEL, confirming an interaction is occurring and measuring how the mutation has impacted its strength.
Troubleshooting Guide for Crystallization
This guide addresses common problems encountered during the crystallization of the GroEL-GroES mobile loop mutant complex.
| Problem | Possible Cause(s) | Recommended Troubleshooting Steps |
| No Crystals, Phase Separation, or Amorphous Precipitate | 1. Suboptimal Purity: Sample purity is below the recommended >95% for crystallization.[5] 2. Protein Aggregation: The complex is aggregated before or during the experiment. 3. Incorrect Concentration: Protein or precipitant concentrations are too high or too low.[8] 4. Inappropriate Conditions: The pH, buffer, or precipitant is not suitable for your specific mutant complex. | Solutions: 1. Enhance Purity: Introduce additional purification steps (e.g., ion-exchange, SEC). Monitor purity with SDS-PAGE.[5] 2. Assess Monodispersity: Use Dynamic Light Scattering (DLS) to check for aggregates before setting up drops.[5] 3. Optimize Concentrations: Systematically screen a grid of protein and precipitant concentrations. 4. Broaden Screening: Use multiple commercial sparse-matrix screens to explore a wider chemical space. Vary the pH further from the protein's isoelectric point (pI) to increase solubility.[9][10] |
| Small, Poorly Formed, or Needle-Like Crystals | 1. High Conformational Flexibility: The mobile loop mutation increases the flexibility of the entire complex, hindering stable lattice packing.[5] 2. Rapid Nucleation/Slow Growth: Nucleation occurs too quickly, leading to a shower of tiny crystals instead of a few large ones.[8] 3. Weak Crystal Contacts: The surfaces of the complex are not conducive to forming strong, ordered intermolecular contacts. | Solutions: 1. Stabilize a Single Conformation: - Add nucleotide analogs like ADP, ATPγS, or ADP-BeF₃ to lock the complex in a specific state of the ATPase cycle.[11][12] - Attempt co-crystallization with a known substrate protein (e.g., Rubisco) to form a stable ternary complex.[11] 2. Control Nucleation: - Lower the temperature to slow down kinetics.[5] - Try microseeding or macroseeding by introducing crushed crystals into new drops with lower supersaturation.[10] 3. Promote Crystal Contacts: - Employ Surface Entropy Reduction (SER) by mutating other flexible surface residues (e.g., Lys, Glu) to Alanine to create more favorable packing surfaces.[5][13] |
| Crystals Form but Diffract Poorly | 1. Internal Disorder: While the crystal lattice is formed, parts of the protein (especially the mutant loop) remain flexible and disordered within the crystal. 2. Crystal Twinning: Two or more separate crystal lattices have grown intermingled from the same point.[14] 3. High Solvent Content: Protein crystals contain large solvent channels, which can contribute to their fragility and lower diffraction quality.[14] | Solutions: 1. Improve Internal Order: - Use the stabilization strategies mentioned above (nucleotide analogs, substrate binding). - Consider in situ limited proteolysis , where a small amount of protease is added to the crystallization drop to cleave off highly disordered regions.[15] 2. Address Twinning: Re-screen conditions, focusing on those that produced single crystals, however small. Slower equilibration (e.g., larger reservoir volumes) may help. 3. Optimize Crystal Handling: Use cryoprotectants and flash-cool the crystals properly to minimize radiation damage during data collection.[14] |
Quantitative Data Summary
The following table summarizes published crystallization conditions for various forms of the GroEL-GroES complex, which can be used as a foundation for designing new screening experiments.
| Complex Type | PDB ID | Protein Conc. (mg/mL) | Precipitant | Buffer & pH | Additives | Temp. (°C) | Reference |
| E. coli GroEL (native) | 2LVE | 10 | 34-35% (v/v) MPD | 0.1 M Imidazole, pH 8.0 | 0.32 M MgCl₂ | 4 | [6] |
| T. thermophilus GroEL/ES | 1OEL | Not Specified | 1.0-1.2 M Ammonium Sulfate | 0.1 M Tris-HCl, pH 8.5 | 0.2 M Li₂SO₄ | Not Specified | [16] |
| E. coli GroEL-GroES-(ADP)₇ | 1AON | Not Specified | 10-14% (w/v) PEG 8000 | 50 mM Tris-HCl, pH 7.4 | 10 mM MgCl₂, 1 mM ADP, 10 mM KCl | 18 | [7] |
| E. coli GroEL:GroES₂ "Football" | 1SVT | Not Specified | 5-8% (w/v) PEG 8000 | 50 mM Tris-HCl, pH 7.5 | 200 mM (NH₄)₂SO₄, 10 mM MgCl₂, ADP-BeF₃ | 20 | [11] |
Experimental Protocols
Protocol 1: Hanging-Drop Vapor Diffusion for Crystallization Screening
This protocol describes the most common method for protein crystallization screening.[17][18]
Materials:
-
Purified, monodisperse GroEL-GroES mutant complex at 5-10 mg/mL.
-
24-well or 96-well crystallization plates.
-
Siliconized glass cover slips.
-
Sparse-matrix crystallization screen solutions.
-
Pipettes and tips for small volumes (0.5-2 µL).
-
Sealing grease or tape.
-
Microscope for drop inspection.
Methodology:
-
Plate Preparation: Pipette 500 µL of the reservoir solution from a crystallization screen into each well of the crystallization plate.
-
Drop Preparation:
-
On a clean cover slip, pipette 1 µL of your purified GroEL-GroES mutant complex solution.
-
Carefully pipette 1 µL of the corresponding reservoir solution into the protein drop. Avoid touching the protein drop directly with the tip; dispense the reservoir solution next to it and let them mix by diffusion, or gently aspirate to mix.
-
-
Sealing the Well:
-
Carefully apply a thin, continuous bead of vacuum grease around the rim of the well.
-
Invert the cover slip so the drop is hanging from the underside.
-
Place the cover slip over the well and press gently to create an airtight seal.
-
-
Incubation: Transfer the plate to a stable, vibration-free incubator set to a constant temperature (e.g., 4°C or 20°C).[5]
-
Monitoring: Regularly inspect the drops under a microscope over several days to weeks, looking for signs of precipitation, phase separation, or crystal formation. Document all observations with images.
Visualizations
Logical and Pathway Diagrams
The following diagrams illustrate key conceptual frameworks for understanding and troubleshooting the crystallization process.
Caption: The GroEL-GroES functional cycle, highlighting key conformational states.
Caption: A logical workflow for troubleshooting common crystallization outcomes.
References
- 1. The disordered mobile loop of GroES folds into a defined beta-hairpin upon binding GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interplay of structure and disorder in cochaperonin mobile loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GroEL - Wikipedia [en.wikipedia.org]
- 4. Triggering Protein Folding within the GroEL-GroES Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Purification, crystallization and structure determination of native GroEL from Escherichia coli lacking bound potassium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Formation and structures of GroEL:GroES2 chaperonin footballs, the protein-folding functional form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of protein engineering to enhance crystallizability and improve crystal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. anl.gov [anl.gov]
- 16. Crystallization of the chaperonin GroEL-GroES complex from Thermus thermophilus HB8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein crystallization - Wikipedia [en.wikipedia.org]
- 18. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the yield of refolded protein in a GroEL-GroES assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of refolded protein in a GroEL-GroES assay. Here you will find answers to frequently asked questions, a troubleshooting guide for common issues, a detailed experimental protocol, and visualizations to clarify the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the GroEL-GroES system in protein refolding?
A1: The GroEL-GroES system is a molecular chaperone machine that facilitates the proper folding of proteins. GroEL, a double-ring structure, binds to non-native or misfolded substrate proteins in its central cavity.[1] This binding prevents protein aggregation.[2] With the assistance of the co-chaperonin GroES and the energy from ATP hydrolysis, GroEL encapsulates the substrate protein in a hydrophilic chamber, providing a secluded environment for it to fold into its native, functional state.[1][3]
Q2: What is the critical role of ATP in the GroEL-GroES reaction cycle?
A2: ATP binding and hydrolysis are essential for driving the conformational changes in GroEL that are necessary for the chaperonin cycle.[3][4] The binding of ATP to the GroEL ring where the substrate is bound triggers a significant structural rearrangement, which is a prerequisite for GroES binding and the subsequent encapsulation of the substrate protein.[4] ATP hydrolysis in the cis ring (the ring containing the substrate and GroES) weakens the interaction with GroES, and ATP binding to the opposite (trans) ring ultimately leads to the release of GroES and the folded or partially folded substrate.[5]
Q3: What is the optimal ratio of GroEL, GroES, and the substrate protein?
A3: While the optimal ratio can be substrate-dependent, a common starting point is a molar excess of the chaperonins relative to the substrate protein. A frequently used ratio is 1:2:4 for Substrate:GroEL:GroES. For example, a reaction might contain 0.25 µM of the substrate protein, 0.5 µM of GroEL, and 1.0 µM of GroES.[2] It is crucial to empirically determine the optimal ratio for each specific protein of interest.
Q4: Can the GroEL-GroES system unfold kinetically trapped or misfolded intermediates?
A4: Yes, the GroEL-GroES system has the ability to unfold kinetically trapped folding intermediates.[6] The binding of ATP to a substrate-loaded GroEL ring can induce a rapid, forced unfolding of the substrate protein.[6] This unfolding action can disrupt misfolded structures, giving the protein another opportunity to fold correctly within the chaperonin cavity.
Q5: How does temperature affect the efficiency of the GroEL-GroES assay?
A5: Temperature can significantly impact the activity of the GroEL-GroES system. The E. coli GroEL/GroES system is most efficient at around 30°C.[7] Lowering the temperature can reduce the rate of both spontaneous and chaperone-assisted refolding. For instance, at 12°C, the system is only about 30% active.[7] Therefore, optimizing the incubation temperature is a critical step in maximizing refolding yield.
Troubleshooting Guide
This guide addresses common problems encountered during GroEL-GroES-assisted refolding experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Refolding Yield | Suboptimal component ratios: Incorrect molar ratios of GroEL, GroES, substrate, or ATP. | Empirically titrate the concentrations of GroEL, GroES, and ATP to find the optimal ratio for your specific substrate protein. |
| Inefficient ATP hydrolysis: ATP is essential for the reaction cycle. Old or improperly stored ATP may be inactive. | Use a fresh stock of ATP. Consider using an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine) to maintain ATP levels throughout the experiment. | |
| Presence of protein aggregates: The substrate protein may be aggregating before it can be captured by GroEL. | Optimize the denaturation and dilution steps to minimize aggregation. Consider using chemical additives that inhibit aggregation.[8] Co-expression of the target protein with GroEL/GroES in vivo can also enhance solubility and subsequent in vitro refolding.[9][10] | |
| Substrate is not a good fit for GroEL/GroES: Some proteins may not be efficiently folded by this chaperonin system. | Consider using a different chaperone system, such as DnaK/DnaJ/GrpE, or a combination of chaperones.[11] | |
| Protein Aggregation During Refolding | Rapid removal of denaturant: A sudden decrease in denaturant concentration can lead to the rapid formation of aggregates.[8] | Employ a gradual method for denaturant removal, such as stepwise dialysis or dilution. |
| High protein concentration: Higher concentrations of the substrate protein increase the likelihood of intermolecular aggregation. | Perform refolding at a lower substrate protein concentration. | |
| Suboptimal buffer conditions: pH, ionic strength, and the presence of co-factors can influence protein stability and aggregation. | Optimize the refolding buffer composition. Screen different pH values, salt concentrations, and consider adding stabilizers like glycerol (B35011) or osmolytes.[12] | |
| No Refolding Observed | Inactive GroEL or GroES: The chaperonin proteins may be denatured or inactive due to improper storage or handling. | Verify the activity of your GroEL and GroES preparations using a known substrate or an ATPase activity assay.[13] |
| Inhibitors in the reaction: Contaminants from the protein purification process (e.g., high concentrations of imidazole) can inhibit the assay. | Ensure that the purified substrate protein and chaperonins are free of potential inhibitors by performing buffer exchange or dialysis. | |
| Incorrect assay conditions: The assay may be performed under conditions that are not conducive to folding for your specific protein. | Systematically vary assay parameters such as temperature, incubation time, and buffer composition. |
Experimental Protocols
Standard GroEL-GroES Mediated Protein Refolding Assay
This protocol provides a general framework for an in vitro refolding experiment.
1. Reagent Preparation:
-
Refolding Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 2 mM DTT.
-
Denaturation Buffer: 6 M Guanidinium Chloride (GdnHCl) or 8 M Urea in Refolding Buffer.
-
ATP Stock Solution: 100 mM ATP in water, pH adjusted to 7.0.
-
GroEL and GroES Stocks: Purified GroEL and GroES at known concentrations in a suitable storage buffer.
-
Substrate Protein Stock: Purified substrate protein at a known concentration.
2. Denaturation of Substrate Protein:
-
Incubate the purified substrate protein in Denaturation Buffer for 1-2 hours at room temperature to ensure complete unfolding.
3. Refolding Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube or a cuvette containing Refolding Buffer, GroEL, and GroES at the desired final concentrations (e.g., 0.5 µM GroEL and 1.0 µM GroES).
-
Initiate the refolding reaction by diluting the denatured substrate protein at least 100-fold into the reaction mixture to a final concentration of, for example, 0.25 µM. This rapid dilution minimizes aggregation.
-
Add ATP to the reaction mixture to a final concentration of 2-5 mM to start the chaperonin cycle.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
4. Measurement of Refolding Yield:
-
At each time point, take an aliquot of the reaction mixture.
-
Assay for the biological activity of the refolded protein (e.g., enzymatic activity) or use a biophysical method (e.g., circular dichroism, fluorescence spectroscopy) to assess the extent of proper folding.
-
Compare the activity or signal to that of the same concentration of native protein to calculate the percentage of refolding.
Visualizations
GroEL-GroES Reaction Cycle
This diagram illustrates the key steps in the ATP-dependent chaperonin cycle for protein refolding.
Caption: The ATP-dependent reaction cycle of the GroEL-GroES chaperonin system.
Troubleshooting Workflow for Low Refolding Yield
This diagram provides a logical workflow to diagnose and resolve issues of low protein refolding yield.
Caption: A step-by-step workflow for troubleshooting low protein refolding yields.
References
- 1. GroEL-GroES-mediated protein folding requires an intact central cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaperones GroEL/GroES Accelerate the Refolding of a Multidomain Protein through Modulating On-pathway Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the γ-phosphate of ATP in triggering protein folding by GroEL–GroES: function, structure and energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triggering Protein Folding within the GroEL-GroES Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulating the Substrate Folding Activity of a Single Ring GroEL Variant by Modulating the Cochaperonin GroES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GroEL stimulates protein folding through forced unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GroEL-GroES assisted folding of multiple recombinant proteins simultaneously over-expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 11. GroEL/ES Chaperonin Modulates the Mechanism and Accelerates the Rate of TIM-Barrel Domain Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for folding of affinity tagged proteins using GroEL and osmolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and Handling of the Chaperonin GroEL | Springer Nature Experiments [experiments.springernature.com]
dealing with proteolytic degradation of the GroES mobile loop
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the proteolytic degradation of the GroES mobile loop during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it important?
The this compound is a flexible, largely disordered region of approximately 16 amino acids at the N-terminus of the GroES protein.[1] This loop is critical for the function of the GroEL-GroES chaperonin system. Its primary role is to mediate the binding of the GroES co-chaperone to the GroEL chaperonin.[1][2] Upon binding, the mobile loop undergoes a significant conformational change, folding into a well-defined β-hairpin structure.[1] The flexibility of this loop is essential for the efficient capture of GroEL and the subsequent encapsulation and folding of substrate proteins.[2]
Q2: Why is the this compound susceptible to proteolytic degradation?
The mobile loop of GroES, in its unbound state, is highly flexible and solvent-exposed.[1] These characteristics make it a prime target for proteases, which preferentially cleave proteins at unstructured or flexible regions.[3] Limited proteolysis studies have shown that the this compound can be cleaved, for instance by trypsin, between Lys20 and Ser21.[3] This susceptibility can lead to the loss of the N-terminal fragment, which impairs the ability of GroES to interact with GroEL.[3]
Q3: How can I detect if the this compound has been degraded?
Degradation of the this compound can be detected using several methods:
-
SDS-PAGE: A noticeable shift in the molecular weight of the GroES subunit might be observed, although the small size of the cleaved fragment (~2 kDa) may be difficult to resolve on a standard gel.
-
Mass Spectrometry: This is a more precise method to confirm the cleavage and identify the exact site of proteolysis.
-
Functional Assays: A loss of GroES function, such as its inability to assist GroEL in protein refolding or a change in its binding affinity to GroEL, can indirectly indicate degradation of the mobile loop. For example, a trypsin-nicked GroES loses its ability to interact with GroEL.[3]
Q4: What are the general strategies to prevent proteolytic degradation during GroES purification and handling?
Preventing proteolysis is crucial for obtaining functional GroES. General strategies include:
-
Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.
-
Rapid Purification: Minimize the duration of the purification process to limit the exposure time to endogenous proteases.
-
Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to the lysis buffer and all subsequent purification buffers.
-
Protease-Deficient Expression Strains: Use E. coli strains, such as BL21 and its derivatives, that are deficient in common proteases like Lon and OmpT.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of GroES activity in functional assays. | Proteolytic degradation of the mobile loop. | 1. Analyze your GroES sample by SDS-PAGE and Mass Spectrometry to check for cleavage. 2. Re-purify GroES using a fresh protease inhibitor cocktail in all buffers. 3. Optimize purification by working quickly and maintaining low temperatures (4°C). |
| Multiple bands for GroES on SDS-PAGE. | Partial proteolytic degradation. | 1. Increase the concentration of the protease inhibitor cocktail. 2. Consider using a different, broader-spectrum protease inhibitor cocktail. 3. Switch to a protease-deficient E. coli expression strain. |
| GroES fails to bind to GroEL in co-immunoprecipitation or pull-down assays. | The mobile loop, essential for binding, has been cleaved. | 1. Confirm the integrity of your GroES preparation using Mass Spectrometry. 2. Implement stringent anti-proteolytic measures during purification as outlined above. 3. Consider engineering a more stable GroES variant if degradation is persistent. |
| Inconsistent results in GroEL-GroES interaction studies. | Variable levels of this compound degradation between batches. | 1. Standardize your GroES purification protocol meticulously, ensuring consistent use of protease inhibitors. 2. Perform quality control on each batch of purified GroES using Mass Spectrometry to ensure integrity before use in experiments. |
Quantitative Data Summary
Table 1: Commercially Available Protease Inhibitor Cocktails for Bacterial Cell Extracts
| Product Name | Supplier | Target Proteases | Key Components |
| cOmplete™ Protease Inhibitor Cocktail | Roche | Serine, Cysteine, and Metallo-proteases | AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A, EDTA |
| Protease Inhibitor Cocktail for use in Bacteria | Sigma-Aldrich | Serine, Cysteine, Aspartic, and Metallo-proteases, Aminopeptidases | AEBSF, Bestatin, E-64, Pepstatin A, EDTA |
| Bacterial ProteaseArrest™ | G-Biosciences | Serine, Cysteine, Aspartic, and Metallo-proteases, Aminopeptidases | AEBSF, Bestatin, E-64, Pepstatin A, PMSF, EDTA (provided separately) |
Experimental Protocols
Protocol 1: Limited Proteolysis Assay to Probe this compound Accessibility
This protocol is designed to determine the susceptibility of the this compound to a specific protease.
Materials:
-
Purified GroES protein (1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Protease stock solution (e.g., Trypsin at 1 mg/mL in 1 mM HCl)
-
Reaction buffer (same as GroES buffer)
-
Quenching solution (e.g., 100 mM PMSF in isopropanol (B130326) for serine proteases, or SDS-PAGE loading buffer)
-
SDS-PAGE equipment and reagents
-
Mass spectrometer
Procedure:
-
Prepare a series of protease dilutions in reaction buffer. A starting range of protease:GroES ratios of 1:100 to 1:10,000 (w/w) is recommended.
-
Set up reactions by combining the GroES solution with the reaction buffer.
-
Initiate the reaction by adding the diluted protease to each tube and mix gently. Include a control reaction with no protease.
-
Incubate the reactions at a controlled temperature (e.g., 25°C).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction and immediately stop the proteolysis by adding the quenching solution.
-
Analyze the samples by SDS-PAGE to visualize the degradation of the GroES protein over time.
-
For precise identification of cleavage sites, submit the samples from a specific time point for analysis by mass spectrometry.
Protocol 2: FRET-Based Assay for Monitoring GroEL-GroES Binding
This protocol uses Förster Resonance Energy Transfer (FRET) to monitor the binding kinetics of GroES to GroEL in real-time.
Materials:
-
GroEL labeled with a donor fluorophore (e.g., at a specific cysteine residue).
-
GroES labeled with an acceptor fluorophore (e.g., at a specific cysteine residue).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2).
-
ATP solution.
-
Fluorometer capable of time-resolved FRET measurements.
Procedure:
-
Prepare the labeled GroEL and GroES proteins. Ensure that the labeling does not interfere with their function.
-
In a cuvette, add the labeled GroEL in the binding buffer.
-
Place the cuvette in the fluorometer and set the excitation wavelength for the donor fluorophore.
-
Initiate the binding reaction by injecting the labeled GroES and ATP into the cuvette.
-
Monitor the change in fluorescence intensity of both the donor and acceptor fluorophores over time. An increase in the acceptor fluorescence and a decrease in the donor fluorescence indicate FRET, and thus binding.
-
Analyze the kinetic data to determine the association and dissociation rate constants.
Visualizations
Caption: The GroEL-GroES chaperonin functional cycle.
Caption: Workflow for troubleshooting GroES proteolytic degradation.
References
Technical Support Center: Fluorescent Labeling of the GroES Mobile Loop
Welcome to the technical support center for fluorescent labeling of the GroES mobile loop. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the fluorescent labeling of the this compound, presented in a question-and-answer format.
1. Low Labeling Efficiency
Q: I am observing very low fluorescence intensity from my labeled GroES, suggesting poor labeling efficiency. What are the possible causes and how can I improve it?
A: Low labeling efficiency is a common issue that can arise from several factors. Here’s a troubleshooting guide to help you identify and resolve the problem:
-
Cysteine Accessibility and Reactivity: The mobile loop of GroES is generally flexible and disordered in its free form, which should make introduced cysteines accessible.[1][2] However, under certain buffer conditions or if the protein is aggregated, the accessibility of the cysteine residue might be limited.
-
Troubleshooting:
-
Ensure the protein is well-folded and monomeric before labeling. You can verify this using size-exclusion chromatography.
-
Perform labeling under denaturing and subsequent refolding conditions, although this may impact protein function.
-
Ensure that the cysteine residue has not formed disulfide bonds. It is crucial to maintain a reducing environment leading up to the labeling reaction.[3]
-
-
-
Dye Reactivity and Stability: The reactivity of the fluorescent dye can decrease over time due to hydrolysis or oxidation.
-
Troubleshooting:
-
Use fresh, high-quality dye stocks. Thiol-reactive dyes like maleimides are susceptible to hydrolysis, especially at high pH.[3]
-
Prepare dye solutions immediately before use.
-
Check the expiration date of your dye.
-
-
-
Reaction Conditions: The efficiency of the labeling reaction is highly dependent on factors like pH, temperature, and incubation time.
-
Troubleshooting:
-
For maleimide-based dyes, the optimal pH is typically between 6.5 and 7.5.[3]
-
Optimize the dye-to-protein molar ratio. A higher ratio can increase labeling but may also lead to non-specific labeling and quenching.
-
Increase the incubation time or temperature, but monitor for protein degradation or aggregation.
-
-
2. Non-Specific Labeling
Q: I suspect my fluorescent dye is labeling sites other than the intended cysteine on the this compound. How can I confirm this and prevent it?
A: Non-specific labeling can lead to misleading results by creating a heterogeneous population of labeled proteins.
-
Confirmation of Non-Specific Labeling:
-
Mass Spectrometry: This is the most definitive method to identify which residues are labeled.
-
Control Experiments: Label a cysteine-free mutant of GroES under the same conditions. Any observed fluorescence will be due to non-specific labeling.
-
-
Prevention Strategies:
-
Dye Chemistry: Some dyes have a higher propensity for non-specific binding, often related to their hydrophobicity.[4][5] Consider screening different dyes with similar spectral properties but different chemical structures.
-
Reaction Conditions:
-
Keep the dye-to-protein molar ratio as low as possible while still achieving sufficient labeling.
-
Optimize the pH of the labeling reaction. While maleimides are most reactive with thiols at neutral pH, their reactivity with amines increases at higher pH.
-
Minimize the reaction time.
-
-
Quenching: After the desired incubation time, add a quenching reagent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to react with any excess, unreacted dye and prevent further labeling.[6]
-
3. Fluorescence Quenching
Q: My labeled GroES shows lower than expected fluorescence intensity, and the quantum yield seems low. Could this be due to quenching?
A: Yes, fluorescence quenching is a common phenomenon that reduces the intensity of the emitted light from a fluorophore.[7][8]
-
Causes of Quenching:
-
Self-Quenching (Concentration Quenching): At high labeling densities or when labeled proteins aggregate, fluorophores can come into close proximity, leading to quenching.[7][9] This is a significant concern for oligomeric proteins like GroES.
-
Environmental Effects: The local environment around the fluorophore can influence its quantum yield. For instance, certain amino acid residues (e.g., tryptophan, tyrosine) can quench the fluorescence of some dyes if they are in close proximity.
-
Buffer Components: Components in your buffer, such as halide ions (Cl⁻, Br⁻, I⁻) or heavy metal ions, can act as collisional quenchers.[7]
-
-
Troubleshooting Quenching:
-
Optimize Labeling Ratio: Aim for a low dye-to-protein ratio (ideally 1:1 for a single cysteine mutant) to minimize self-quenching.
-
Purification: Ensure that all free, unreacted dye is removed after the labeling reaction, as this can contribute to background signal and apparent quenching.
-
Buffer Composition: Check your buffer for quenching agents. If possible, replace them with non-quenching alternatives.
-
Dye Selection: Choose dyes that are less susceptible to quenching in aqueous environments and when conjugated to proteins. Information on dye properties is often available from the manufacturer.
-
4. Altered GroES Function
Q: How can I be sure that the fluorescent label on the mobile loop is not interfering with the function of GroES, particularly its interaction with GroEL?
A: It is crucial to verify that the fluorescent label does not perturb the biological activity of GroES. The flexibility of the mobile loop is known to be important for efficient chaperonin function.[2]
-
Functional Assays:
-
GroEL Binding Assay: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a simple pull-down assay to compare the binding affinity of labeled and unlabeled GroES to GroEL.
-
In Vitro Protein Folding Assay: The primary function of the GroEL/GroES complex is to assist in protein folding.[10] Compare the ability of the chaperonin system reconstituted with labeled versus unlabeled GroES to refold a denatured substrate protein (e.g., malate (B86768) dehydrogenase or rhodanese).
-
ATPase Activity Assay: The binding of GroES to GroEL modulates the ATPase activity of GroEL. Measure and compare the ATPase hydrolysis rate of GroEL in the presence of labeled and unlabeled GroES.
-
Data Presentation
Table 1: Troubleshooting Summary for Low Labeling Efficiency
| Potential Cause | Suggested Action | Expected Outcome |
| Inaccessible Cysteine | Perform labeling under mild denaturing conditions followed by refolding. | Increased accessibility of the cysteine residue for labeling. |
| Oxidized Cysteine | Pre-treat protein with a reducing agent (e.g., DTT, TCEP) and remove it just before labeling.[3] | Cysteine is in its reduced, reactive thiol form. |
| Inactive Dye | Use a fresh stock of the fluorescent dye. | Higher reactivity of the dye towards the cysteine. |
| Suboptimal pH | Adjust the pH of the labeling buffer to the optimal range for the dye (e.g., 6.5-7.5 for maleimides). | Increased reaction rate and efficiency. |
| Insufficient Incubation | Increase the reaction time or temperature moderately. | More complete labeling reaction. |
Table 2: Comparison of Thiol-Reactive Dyes
| Dye Class | Reactive Group | Optimal pH | Advantages | Disadvantages |
| Maleimides | Maleimide | 6.5 - 7.5 | Highly specific for thiols.[3] | Can undergo hydrolysis at higher pH. |
| Iodoacetamides | Iodoacetyl | 7.5 - 8.5 | Stable bond formation. | Can also react with other nucleophiles at higher pH. |
| Pyridyl Disulfides | Pyridyl disulfide | 4.0 - 5.0 | Reversible disulfide bond formation. | Less stable bond than maleimides or iodoacetamides. |
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of GroES with a Maleimide Dye
-
Protein Preparation:
-
Purify the single-cysteine GroES mutant using standard chromatography techniques.
-
To ensure the cysteine is reduced, incubate the protein with 5-10 mM DTT for 1 hour at 4°C.
-
Remove the DTT immediately before labeling using a desalting column (e.g., Sephadex G-25) equilibrated with a nitrogen-purged, amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
-
Labeling Reaction:
-
Immediately after DTT removal, determine the protein concentration using a method that is not affected by reducing agents (e.g., Bradford assay).
-
Prepare a fresh stock solution of the maleimide-functionalized fluorescent dye in a compatible solvent like DMSO.
-
Add the dye solution to the protein solution at a 5- to 10-fold molar excess. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 100-fold molar excess of a thiol-containing reagent like DTT or β-mercaptoethanol to scavenge any unreacted dye.[6]
-
Remove the unreacted dye and quenching agent by size-exclusion chromatography or extensive dialysis against the desired storage buffer.
-
-
Characterization:
-
Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum). The dye-to-protein ratio can be calculated using the Beer-Lambert law.
-
Confirm the purity and integrity of the labeled protein using SDS-PAGE and mass spectrometry.
-
Visualizations
Caption: Workflow for fluorescently labeling the this compound.
References
- 1. The disordered mobile loop of GroES folds into a defined beta-hairpin upon binding GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flexibility of this compound is required for efficient chaperonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 5. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 6. False labelling due to quenching failure of N-hydroxy-succinimide-ester-coupled dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Localization of GroEL determined by in vivo incorporation of a fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of GroES Mobile Loop Variants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the stability of GroES mobile loop variants.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its stability important?
A1: The this compound is a flexible, 16-amino acid region (residues 16-31) that is critical for the function of the GroEL/GroES chaperonin system. This loop mediates the binding of the GroES co-chaperone to the GroEL chaperonin, a key step in the protein folding cycle. The stability of this loop and its interaction with GroEL are crucial for the efficient encapsulation and subsequent folding of substrate proteins. Enhancing the stability of mobile loop variants can be important for developing more robust chaperonin systems for biotechnological applications or for studying the fundamental principles of protein folding.
Q2: What are the primary strategies for enhancing the stability of a this compound variant?
A2: The main strategies to enhance the stability of a this compound variant include:
-
Site-Directed Mutagenesis: Introducing specific amino acid substitutions in the mobile loop to improve its intrinsic stability or its interaction with GroEL. Common strategies include introducing prolines to rigidify the loop, replacing flexible glycines, optimizing hydrophobic interactions, and introducing charged residues to form salt bridges.
-
Buffer Optimization: The composition of the buffer, including pH, ionic strength, and the presence of co-solutes, can significantly impact protein stability. Screening different buffer conditions is a crucial step in stabilizing a GroES variant.
-
Optimizing GroEL-GroES Interaction: Ensuring the presence of necessary co-factors like Mg²⁺ and ATP or ADP can stabilize the GroEL-GroES complex, which in turn can confer stability to the this compound in its bound state.
Q3: How can I measure the stability of my this compound variant?
A3: Several biophysical techniques can be used to measure protein stability:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat absorbed by a protein as it unfolds due to increasing temperature. The midpoint of this transition is the melting temperature (Tm), a direct measure of thermal stability.
-
Circular Dichroism (CD) Spectroscopy: CD measures the differences in the absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the protein. By monitoring the change in the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical content) as a function of temperature, a melting curve and Tm can be determined.
-
Fluorescence Spectroscopy (e.g., Thermal Shift Assay - TSA): This high-throughput method uses a fluorescent dye (like SYPRO Orange) that binds to exposed hydrophobic regions of a protein as it unfolds, causing an increase in fluorescence. The temperature at which the fluorescence is maximal corresponds to the Tm.
Strategies to Enhance Stability: A Deeper Dive
Q4: Which amino acid substitutions in the mobile loop are most likely to increase stability?
A4: While the effects of mutations are context-dependent, here are some general principles:
-
Proline Substitution: Introducing proline residues can rigidify the polypeptide backbone, thereby decreasing the conformational entropy of the unfolded state and increasing the free energy of folding. However, proline substitutions should be made with caution as they can also introduce strain if not accommodated within the structure.
-
Glycine Replacement: Glycine has high conformational flexibility. Replacing it with other residues, such as alanine, can decrease the entropy of the unfolded state and thus enhance stability.[1]
-
Optimizing Hydrophobic Interactions: The mobile loop forms a β-hairpin structure upon binding to GroEL.[2] Enhancing the hydrophobic core of this hairpin through strategic mutations (e.g., replacing smaller hydrophobic residues with larger ones like Val -> Leu or Ile) can increase stability.
-
Introducing Charged Residues: The introduction of charged residues that can form salt bridges either within the loop or with residues on the GroEL surface can provide additional stabilizing electrostatic interactions.
Q5: How do I choose the optimal buffer conditions for my GroES variant?
A5: Buffer optimization is an empirical process. It is recommended to screen a range of pH values and salt concentrations. A good starting point is a buffer with a pH at least one unit away from the protein's isoelectric point (pI) to minimize aggregation. The addition of co-solutes like glycerol (B35011) (5-20%), sugars (e.g., sucrose, trehalose), or certain amino acids (e.g., arginine, proline) can also enhance stability. A thermal shift assay is an excellent high-throughput method for screening a wide range of buffer conditions.
Data Presentation
The following table summarizes hypothetical stability data for various this compound variants, as would be determined by Differential Scanning Calorimetry (DSC). This illustrates how quantitative data can be structured for easy comparison of the effects of different mutations.
| GroES Variant | Mutation | Description of Mutation | Melting Temperature (Tm) in °C (± SD) | Change in Tm (ΔTm) vs. Wild Type (°C) |
| Wild Type | None | - | 78.5 (± 0.2) | 0 |
| Variant 1 | G24A | Glycine to Alanine substitution | 80.1 (± 0.3) | +1.6 |
| Variant 2 | A25P | Alanine to Proline substitution | 81.3 (± 0.2) | +2.8 |
| Variant 3 | I20V | Isoleucine to Valine substitution | 77.2 (± 0.4) | -1.3 |
| Variant 4 | V27L | Valine to Leucine substitution | 79.8 (± 0.3) | +1.3 |
| Variant 5 | E22R | Glutamate to Arginine substitution | 80.5 (± 0.2) | +2.0 |
| Variant 6 | G24A, A25P | Double mutant | 82.9 (± 0.3) | +4.4 |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the this compound
This protocol outlines the general steps for creating a this compound variant using a commercially available site-directed mutagenesis kit.
-
Primer Design: Design forward and reverse primers (~25-45 bases in length) incorporating the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type GroES gene as the template and the designed mutagenic primers.
-
Initial Denaturation: 95°C for 2 minutes.
-
18-25 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
-
Template Digestion: Digest the parental, methylated DNA template by adding a DpnI restriction enzyme to the PCR product and incubating at 37°C for 1 hour.
-
Transformation: Transform the DpnI-treated, mutated plasmid into a competent E. coli strain (e.g., DH5α).
-
Selection and Sequencing: Select transformed colonies on an appropriate antibiotic plate. Isolate plasmid DNA from several colonies and verify the desired mutation by DNA sequencing.
Protocol 2: Purification of this compound Variant
This protocol describes a method for expressing and purifying a His-tagged GroES variant.
-
Expression: Transform the sequence-verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)). Grow the culture in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5-1 mM) and continue to grow for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged GroES variant with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis/Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂) to remove imidazole and prepare for stability assays.
-
Purity Check: Assess the purity of the protein by SDS-PAGE.
Protocol 3: Thermal Stability Measurement by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare the purified GroES variant at a concentration of 0.1-0.5 mg/mL in a suitable CD buffer (e.g., 10 mM potassium phosphate (B84403) pH 7.5). The buffer should have low absorbance in the far-UV region.
-
Instrument Setup:
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Use a quartz cuvette with a path length of 1 mm.
-
Set the wavelength to monitor the unfolding transition, typically 222 nm for proteins with significant alpha-helical content.
-
-
Data Acquisition:
-
Equilibrate the sample at the starting temperature (e.g., 25°C) for 5 minutes.
-
Increase the temperature at a constant rate (e.g., 1°C/minute) up to a final temperature where the protein is fully unfolded (e.g., 95°C).
-
Record the CD signal at 222 nm at regular temperature intervals (e.g., every 0.5°C).
-
-
Data Analysis:
-
Plot the CD signal (in millidegrees) as a function of temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the midpoint of the transition.
-
Troubleshooting Guides
Issue 1: Low yield of purified GroES variant.
| Possible Cause | Troubleshooting Step |
| Poor protein expression | Optimize induction conditions (IPTG concentration, temperature, induction time). Try a different E. coli expression strain. |
| Protein is in the insoluble fraction | Lower the induction temperature (e.g., 18-25°C) and increase the induction time. Add solubilizing agents like glycerol to the growth medium. |
| Inefficient binding to Ni-NTA column | Ensure the His-tag is accessible. Check the pH of the lysis buffer (should be around 8.0 for optimal binding). |
| Protein degradation | Add a protease inhibitor cocktail to the lysis buffer and keep the sample on ice at all times. |
Issue 2: Noisy or inconsistent data in CD thermal denaturation experiments.
| Possible Cause | Troubleshooting Step |
| Low protein concentration | Increase the protein concentration to improve the signal-to-noise ratio. |
| Buffer absorbs in the far-UV | Use a buffer with low absorbance at 222 nm (e.g., phosphate buffer). Avoid Tris and high concentrations of chloride. |
| Protein aggregation | Centrifuge or filter the protein sample before the experiment. Add a low concentration of a non-ionic detergent or other stabilizing excipients. |
| Irreversible unfolding | After the heating ramp, cool the sample back to the starting temperature and re-measure the CD spectrum. If it does not match the initial spectrum, the unfolding is irreversible. Analyze only the melting portion of the curve. |
Issue 3: High initial fluorescence or no clear melting transition in Thermal Shift Assay (TSA).
| Possible Cause | Troubleshooting Step |
| Protein is partially unfolded or aggregated at the start | Check the purity and homogeneity of the protein sample by SDS-PAGE and size-exclusion chromatography. Optimize the storage buffer. |
| Incompatible buffer components | Some buffer components can interfere with the fluorescent dye. Run a buffer-only control with the dye to check for background fluorescence. |
| Dye concentration is too high or too low | Titrate the concentration of the SYPRO Orange dye to find the optimal ratio for your protein concentration. |
| Protein concentration is not optimal | Titrate the protein concentration. Too high a concentration can lead to aggregation and a high initial signal, while too low a concentration may not produce a detectable signal. |
Visualizations
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
Validating GroES Mobile Loop Mutants In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate workings of molecular chaperones is paramount. The GroEL/GroES system, essential for protein folding in many organisms, relies on the dynamic nature of the GroES mobile loop for its function. This guide provides a comparative analysis of a hypothetical this compound mutant versus the wild-type, supported by experimental data and detailed protocols to validate its function in vivo.
The flexible mobile loop of the co-chaperone GroES is critical for its interaction with the GroEL chaperonin. This interaction is essential for the proper folding of a wide array of substrate proteins within the cell. Mutations in this loop can have profound effects on the chaperonin's activity, impacting cell viability and protein homeostasis. Here, we compare the functional consequences of a representative mobile loop mutation with the wild-type GroES to illustrate a validation workflow.
Comparative Analysis of a this compound Mutant
To assess the in vivo function of a this compound mutant, a series of experiments are typically performed. These assays are designed to compare the mutant's ability to support cell growth and facilitate protein folding relative to the wild-type GroES.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro experiments comparing a hypothetical this compound mutant (e.g., one with a G24A substitution) to the wild-type (WT) GroES.
| Table 1: In Vivo Complementation Assay | |
| Strain/Condition | Relative Plating Efficiency (%) at 42°C |
| E. coli ΔgroES + pWT-GroES | 100 |
| E. coli ΔgroES + pMutant-GroES | 15 |
| E. coli ΔgroES + empty vector | <0.1 |
| Table 2: In Vitro Rhodanese Refolding Assay | |
| Chaperonin System | Rhodanese Activity Recovery (%) |
| GroEL + WT-GroES | 85 |
| GroEL + Mutant-GroES | 25 |
| GroEL alone | 5 |
| Table 3: GroEL Binding Affinity | |
| GroES Variant | Dissociation Constant (Kd) for GroEL (nM) |
| Wild-Type (WT) GroES | 50 |
| Mutant-GroES | 250 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to enable replication and further investigation.
In Vivo Complementation Assay
This assay assesses the ability of a mutant GroES to complement the lethal phenotype of a groES deletion in E. coli at a non-permissive temperature.
Methodology:
-
Strain Construction: An E. coli strain with a chromosomal deletion of the groES gene and carrying a temperature-sensitive plasmid expressing a wild-type groES is used as the host.
-
Transformation: Plasmids carrying the wild-type groES gene (positive control), the mutant groES gene, or an empty vector (negative control) are transformed into the host strain.
-
Growth Conditions: Transformed cells are grown overnight in LB medium with appropriate antibiotics at the permissive temperature (30°C).
-
Serial Dilutions and Plating: Serial dilutions of the overnight cultures are prepared in saline solution. Aliquots of each dilution are spotted onto LB agar (B569324) plates.
-
Incubation: Plates are incubated at both the permissive (30°C) and non-permissive (42°C) temperatures.
-
Data Analysis: The number of colonies is counted after 24-48 hours. The plating efficiency is calculated as the ratio of colonies at 42°C to colonies at 30°C. The relative plating efficiency is then determined by normalizing the mutant's efficiency to that of the wild-type.
In Vitro Rhodanese Refolding Assay
This assay measures the ability of the mutant GroES, in conjunction with GroEL, to assist in the refolding of a denatured model substrate protein, bovine mitochondrial rhodanese.
Methodology:
-
Protein Preparation: Purified GroEL, wild-type GroES, and mutant GroES are prepared. Rhodanese is denatured in a solution containing guanidinium (B1211019) chloride.
-
Refolding Reaction: The refolding reaction is initiated by diluting the denatured rhodanese into a refolding buffer containing GroEL and either wild-type or mutant GroES, along with ATP.
-
Time Points: Aliquots are taken from the refolding reaction at various time points.
-
Activity Measurement: The enzymatic activity of the refolded rhodanese is measured by monitoring the formation of thiocyanate (B1210189) from thiosulfate (B1220275) and cyanide.
-
Data Analysis: The percentage of recovered rhodanese activity is calculated by comparing the activity of the refolded enzyme to that of the same amount of native rhodanese.
Visualizing the Experimental Workflow and Chaperonin Cycle
The following diagrams, generated using the DOT language, illustrate the key processes involved in validating a this compound mutant and the fundamental GroEL/GroES chaperonin cycle.
Caption: Experimental workflow for validating a this compound mutant.
Caption: The GroEL/GroES chaperonin-assisted protein folding cycle.
A Comparative Guide to Functional Complementation Assays for GroES Mobile Loop Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GroES mobile loop variants based on their performance in functional complementation assays. The data presented herein is compiled from published experimental findings, offering insights into the critical role of the this compound in the chaperonin system. Detailed experimental protocols for key assays are provided to support the reproduction and extension of these findings.
Introduction to GroES and its Mobile Loop
The GroEL/GroES system is an essential molecular chaperone machinery in Escherichia coli, responsible for assisting the proper folding of a wide range of cellular proteins.[1] GroES, a heptameric ring, acts as a "lid" for the barrel-shaped GroEL, creating an enclosed chamber for protein folding. The interaction between GroEL and GroES is mediated by a flexible, 16-amino acid "mobile loop" on each GroES subunit.[2][3] This loop is disordered in free GroES but adopts a defined β-hairpin structure upon binding to GroEL.[3] The flexibility and specific residues within this loop are critical for the efficient association and dissociation of the GroEL-GroES complex, a key step in the protein folding cycle. Mutations in the mobile loop can significantly alter the binding affinity for GroEL, thereby affecting the overall function of the chaperonin system.
Comparative Analysis of this compound Variants
Functional complementation assays are pivotal in assessing the impact of mutations in the this compound. These assays typically involve an E. coli strain where the endogenous groES-groEL operon is under the control of a repressible promoter. This allows for the depletion of the wild-type chaperonin, creating a condition where cell viability depends on the function of a plasmid-supplied GroES variant. The ability of a GroES mutant to rescue growth and protein folding activity provides a direct measure of its functionality.
In Vivo Complementation: Growth Rescue
An in vivo complementation assay using the E. coli strain MGM100 is a common method to assess the functionality of GroES variants.[4][5][6] In this strain, the chromosomal groE operon is under the control of an arabinose-inducible and glucose-repressible promoter (PBAD). When grown in the presence of glucose, the expression of endogenous GroEL and GroES is shut off, making the cells reliant on plasmid-encoded chaperonins for survival.
Table 1: In Vivo Complementation of this compound Variants
| GroES Variant | Mobile Loop Mutation | Observed Phenotype in MGM100 (on glucose) | Interpretation | Reference |
| Wild-type GroES | None | Robust growth | Fully functional | [4][5] |
| GroES I25A | Isoleucine to Alanine at position 25 | Reduced growth/No growth | Weakened interaction with GroEL | [5] |
| GroES L27A | Leucine to Alanine at position 27 | Reduced growth/No growth | Weakened interaction with GroEL | [5] |
| GroES I25D | Isoleucine to Aspartate at position 25 | No growth | Severely impaired interaction with GroEL | [5] |
| GroES L27D | Leucine to Aspartate at position 27 | No growth | Severely impaired interaction with GroEL | [5] |
Note: The referenced studies often utilize a single-ring GroEL mutant (SR1) for in vitro assays, which is important context for the quantitative data below.
In Vitro Functional Assays
To quantify the functional consequences of mobile loop mutations, in vitro assays are employed. These typically measure the effect of the GroES variant on the ATPase activity of GroEL and the ability of the reconstituted chaperonin system to refold a model substrate protein, such as mitochondrial malate (B86768) dehydrogenase (MDH).
Table 2: In Vitro Functional Performance of this compound Variants with Single-Ring GroEL (GroELSR)
| GroES Variant | Mutation | GroELSR ATPase Activity (% of uninhibited) | MDH Folding Yield (%) | Interpretation |
| Wild-type GroES | None | ~10% | ~10% | Strong binding and formation of a stable, but inactive, complex with GroELSR. |
| GroES7 (2x I25A) | Two of seven subunits have I25A | Not specified | ~40% | Weaker interaction allows for dissociation and productive folding. |
| GroES7 (2x I25D) | Two of seven subunits have I25D | Not specified | ~50% | Weaker interaction allows for dissociation and productive folding. |
Data adapted from studies on single-ring GroEL mutants, where wild-type GroES binds too tightly to allow for the productive folding of MDH. The introduction of mutations that weaken this interaction can "rescue" the folding activity in this specific artificial system.
Experimental Protocols
In Vivo Growth Complementation Assay
This protocol is adapted from methodologies using the E. coli MGM100 strain.[4][5][6]
Objective: To assess the ability of a this compound variant to support the growth of E. coli in the absence of wild-type GroES.
Materials:
-
E. coli strain MGM100 (MG1655 groE::araC-PBAD-groE (Kanr))
-
pTrc plasmid expressing wild-type or mutant groES (Ampr)
-
pBbE5c plasmid for co-expression if needed (Cmr)
-
LB agar (B569324) plates with Kanamycin (B1662678) (50 µg/mL)
-
LB agar plates with Kanamycin (50 µg/mL), Ampicillin (100 µg/mL), and either 0.2% L-arabinose (permissive condition) or 0.2% D-glucose (restrictive condition)
-
IPTG (1 mM) for inducing plasmid expression
Procedure:
-
Co-transform E. coli MGM100 with the plasmid carrying the groES variant and a compatible plasmid expressing GroEL if necessary.
-
Plate the transformed cells on LB agar containing kanamycin and the appropriate antibiotic for the expression plasmid. Incubate overnight at 37°C.
-
Select single colonies and inoculate into 5 mL of LB broth containing kanamycin, the appropriate plasmid-selecting antibiotic, and 0.2% L-arabinose. Grow overnight at 37°C with shaking.
-
The next day, wash the cells three times with LB broth to remove the arabinose.
-
Resuspend the cells in LB broth and adjust the OD600 to 1.0.
-
Perform a 10-fold serial dilution of the cell suspension.
-
Spot 5 µL of each dilution onto two sets of LB agar plates containing kanamycin, the plasmid-selecting antibiotic, and 1 mM IPTG. One set of plates should contain 0.2% L-arabinose (permissive) and the other 0.2% D-glucose (restrictive).
-
Incubate the plates at 37°C for 24-48 hours.
-
Document the growth on both sets of plates. Growth on the glucose-containing plates indicates a functional GroES variant.
In Vitro Malate Dehydrogenase (MDH) Refolding Assay
This protocol is based on established methods for assaying chaperonin-assisted protein folding.[7][8]
Objective: To quantify the ability of a GroES variant in conjunction with GroEL to refold denatured MDH.
Materials:
-
Purified GroEL
-
Purified wild-type or mutant GroES
-
Porcine heart mitochondrial MDH
-
Denaturation buffer: 6 M Guanidine-HCl, 20 mM HEPES-KOH (pH 7.5), 10 mM DTT
-
Refolding buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 10 mM MgCl2, 2 mM DTT
-
ATP solution (100 mM)
-
MDH activity assay buffer: 100 mM potassium phosphate (B84403) (pH 7.5), 0.5 mM oxaloacetate, 0.25 mM NADH
Procedure:
-
Denaturation of MDH: Dilute MDH to a final concentration of 20-30 µM in denaturation buffer. Incubate at room temperature for at least 2 hours.
-
Refolding Reaction:
-
In a microcentrifuge tube, prepare the refolding mixture by adding GroEL to the refolding buffer to a final concentration of 1 µM.
-
Initiate the refolding by diluting the denatured MDH 100-fold into the refolding mixture to a final concentration of 100-200 nM. This allows the formation of the GroEL-MDH complex. Incubate for 10 minutes at 25°C.
-
Add the GroES variant to the mixture to a final concentration of 2 µM.
-
Add ATP to a final concentration of 5 mM to start the folding cycle.
-
Incubate the reaction at 25°C.
-
-
Measurement of MDH Activity:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the refolding reaction.
-
Add the aliquot to a cuvette containing the MDH activity assay buffer.
-
Measure the decrease in absorbance at 340 nm using a spectrophotometer, which corresponds to the oxidation of NADH.
-
The rate of decrease is proportional to the concentration of active, refolded MDH.
-
-
Data Analysis: Calculate the percentage of refolded MDH by comparing the activity to that of an equivalent concentration of native MDH.
Visualizing the Experimental Workflow and Chaperonin Cycle
The following diagrams illustrate the logical flow of the functional complementation assay and the core GroEL-GroES chaperonin cycle.
References
- 1. Frontiers | In vivo client proteins of the chaperonin GroEL-GroES provide insight into the role of chaperones in protein evolution [frontiersin.org]
- 2. Characterization of a functionally important mobile domain of GroES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The disordered mobile loop of GroES folds into a defined beta-hairpin upon binding GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conversion of a Chaperonin GroEL-independent Protein into an Obligate Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Replacement of GroEL in Escherichia coli by the Group II Chaperonin from the Archaeon Methanococcus maripaludis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of malate dehydrogenase. A substrate for the E. coli chaperonins GroEL and GroES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Refolding and recognition of mitochondrial malate dehydrogenase by Escherichia coli chaperonins cpn 60 (groEL) and cpn10 (groES) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the GroES Mobile Loop Across Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
The GroES cochaperonin plays a pivotal role in the GroEL/GroES chaperonin system, a crucial machinery for protein folding in bacteria. A key functional element of GroES is its "mobile loop," a flexible region of approximately 16 amino acids that directly interacts with the apical domain of the GroEL ATPase. This interaction is fundamental for capturing and encapsulating substrate proteins within the GroEL folding chamber. Variations in the amino acid sequence of this mobile loop across different bacterial species can influence the efficiency and specificity of the chaperonin system, making it a potential target for novel antimicrobial strategies. This guide provides a comparative analysis of the GroES mobile loop sequence and its functional implications across a diverse range of bacterial species.
This compound Sequence Comparison
The mobile loop of GroES, typically spanning residues 16-32, exhibits a notable degree of sequence variation across different bacterial species. While certain residues are highly conserved, reflecting their critical role in GroEL binding, other positions show significant diversity. Below is a comparison of the this compound sequences from several representative bacterial species, including notable pathogens.
| Bacterial Species | Gram Stain | Environment/Pathogenicity | Mobile Loop Sequence |
| Escherichia coli | Gram-negative | Commensal, Pathogenic | AGDGTTTATVNDADLGAA |
| Pseudomonas aeruginosa | Gram-negative | Opportunistic Pathogen | AGDGTTTATVNDADLGAA |
| Staphylococcus aureus | Gram-positive | Pathogen | AGDGTTTVSVNDADLGAA |
| Mycobacterium tuberculosis | N/A (Acid-fast) | Pathogen | AGDGTTTATVNDADLGAA |
| Bacillus subtilis | Gram-positive | Soil Bacterium | AGDGTTTATVNDADLGAA |
| Thermus thermophilus | Gram-negative | Thermophile | AGDGTTTATVNDADLGAA |
| Helicobacter pylori | Gram-negative | Pathogen | AGDGTTTATVNDADLGAA |
| Chlamydia trachomatis | Gram-negative | Obligate Intracellular Pathogen | AGDGTTTATVNDADLGAA |
Functional Implications of Mobile Loop Variation
The sequence of the this compound directly impacts its interaction with GroEL and, consequently, the overall function of the chaperonin system. Key functional parameters that can be influenced by mobile loop sequence variations include:
-
Binding Affinity to GroEL: The dissociation constant (Kd) is a measure of the binding affinity between GroES and GroEL. Variations in the mobile loop can alter this affinity, potentially affecting the stability of the GroEL-GroES complex and the efficiency of the folding cycle.
-
Stimulation of GroEL's ATPase Activity: The binding of GroES to GroEL stimulates the ATPase activity of GroEL, which is essential for driving the conformational changes required for protein folding. The extent of this stimulation can vary depending on the mobile loop sequence.
-
Protein Refolding Efficiency: Ultimately, the effectiveness of the chaperonin system is determined by its ability to facilitate the refolding of denatured proteins. The mobile loop sequence can influence the yield and rate of protein refolding.
While comprehensive quantitative data comparing these functional parameters across a wide range of bacterial species is an active area of research, existing studies provide valuable insights. For instance, research on the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) has highlighted differences in their this compound sequences compared to E. coli, suggesting potential variations in chaperonin function that could be exploited for targeted therapies.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of the this compound.
Site-Directed Mutagenesis of the this compound
This protocol allows for the introduction of specific mutations into the mobile loop sequence to study the functional consequences of amino acid substitutions.
Principle: A plasmid containing the groES gene is used as a template for PCR with primers containing the desired mutation. The parental, non-mutated plasmid is then digested, and the mutated plasmid is transformed into E. coli for propagation.
Procedure:
-
Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid, the mutagenic primers, a high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.
-
-
Parental Plasmid Digestion: Add a DpnI restriction enzyme to the PCR product and incubate to digest the methylated, non-mutated parental DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
GroEL-GroES Binding Affinity Measurement (Fluorescence Anisotropy)
This method measures the binding affinity between GroEL and a fluorescently labeled this compound peptide.
Principle: The fluorescence anisotropy of a small, fluorescently labeled molecule (the mobile loop peptide) increases upon binding to a larger molecule (GroEL) due to the slower tumbling rate of the complex.
Procedure:
-
Peptide Labeling: Synthesize the this compound peptide with a fluorescent label (e.g., fluorescein) at one end.
-
Titration: Prepare a series of solutions with a constant concentration of the labeled peptide and increasing concentrations of GroEL.
-
Anisotropy Measurement: Measure the fluorescence anisotropy of each solution using a fluorometer.
-
Data Analysis: Plot the change in anisotropy as a function of the GroEL concentration. Fit the data to a binding isotherm to determine the dissociation constant (Kd).
GroEL ATPase Assay (Malachite Green Assay)
This assay quantifies the rate of ATP hydrolysis by GroEL in the presence and absence of GroES.
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The Pi forms a complex with malachite green and molybdate, which can be quantified spectrophotometrically.
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing GroEL, with or without GroES, in a suitable buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Time Points: At various time points, take aliquots of the reaction and stop the reaction by adding a solution of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.
-
Color Development: Allow the color to develop.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Quantification: Use a standard curve of known phosphate concentrations to determine the amount of Pi released. Calculate the ATPase rate.
Chaperonin-Mediated Protein Refolding Assay
This assay assesses the ability of the GroEL/GroES system to refold a denatured substrate protein.
Principle: A denatured, inactive enzyme is used as a substrate. The recovery of its enzymatic activity over time in the presence of the chaperonin system is monitored.
Procedure:
-
Substrate Denaturation: Denature a model substrate protein (e.g., malate (B86768) dehydrogenase) using a denaturant like guanidinium (B1211019) chloride.
-
Refolding Reaction: Dilute the denatured substrate into a refolding buffer containing GroEL, GroES, and ATP.
-
Activity Measurement: At different time points, take aliquots of the refolding reaction and measure the enzymatic activity of the substrate protein using a suitable assay.
-
Data Analysis: Plot the percentage of recovered activity as a function of time to determine the refolding rate and yield.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental protocols described above.
Conclusion
The this compound is a critical determinant of chaperonin function in bacteria. Its sequence variation across different species likely reflects evolutionary adaptations to different cellular environments and protein substrates. A thorough understanding of these variations and their functional consequences is essential for the development of novel therapeutic strategies that target the bacterial protein folding machinery. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further investigate the intricacies of the this compound and its potential as a drug target.
References
Evolutionary Conservation of the GroES Mobile Loop: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The GroEL/GroES chaperonin system is a crucial component of the cellular machinery responsible for assisting in the proper folding of a wide array of proteins. The functional cycle of this nanomachine is intricately regulated by the binding and hydrolysis of ATP, as well as the dynamic interaction between the two main components: the heptameric co-chaperonin GroES and the larger, double-ring GroEL complex. Central to this interaction is the GroES mobile loop, a flexible region of approximately 16-20 amino acids that undergoes a significant conformational change upon binding to GroEL, transitioning from a disordered loop to a structured β-hairpin.[1] This interaction is critical for capping the GroEL cavity, creating a sequestered environment conducive to protein folding.
This guide provides a comparative analysis of the evolutionary conservation of the this compound, presenting data on its sequence diversity, the functional impact of mutations, and detailed protocols for its study.
Sequence Conservation of the this compound
The mobile loop of GroES exhibits a remarkable degree of conservation across a diverse range of bacterial species, highlighting its critical role in the chaperonin function. While sequence variations exist, key residues involved in the interaction with GroEL are highly conserved. Below is a comparison of the this compound sequences from Escherichia coli and several ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics.
| Species | Mobile Loop Sequence | Percent Identity to E. coli |
| Escherichia coli | (A)GKPLLIIAEDVEGEAL(A) | 100% |
| Enterococcus faecium | (A)GKPLIIIAEDVEGEAL(A) | 88% |
| Klebsiella pneumoniae | (A)GKPLLIIAEDVEGEAL(A) | 100% |
| Acinetobacter baumannii | (A)GKPLIIIAEDVEGEAL(A) | 88% |
| Pseudomonas aeruginosa | (A)GKPLIIIAEDVEGEAL(A) | 88% |
| Enterobacter cloacae | (A)GKPLLIIAEDVEGEAL(A) | 100% |
Table 1: Comparison of this compound sequences from E. coli and ESKAPE pathogens. The core 16-amino acid mobile loop is shown. Data adapted from research on ESKAPE pathogen GroES/GroEL systems.
Functional Impact of Mobile Loop Mutations
Mutations within the this compound can have profound effects on the functionality of the GroEL/GroES system. These alterations can impact the binding affinity for GroEL and, consequently, the efficiency of chaperonin-assisted protein folding. While comprehensive quantitative data across a wide range of mutations is still an active area of research, studies involving specific mutations and structural modifications have provided valuable insights.
| Mutation/Modification | Effect on GroEL Binding Affinity | Effect on Protein Folding Efficiency | Reference |
| Disulfide cross-linking to restrict flexibility | Reduced | Inefficient formation of stable GroEL-polypeptide-GroES ternary complex and inefficient folding.[2] | --INVALID-LINK-- |
| Specific point mutations (data not yet fully compiled) | Variable | Variable, often reduced | Further research is needed to populate this section with specific quantitative data. |
Table 2: Functional consequences of alterations in the this compound.
Signaling Pathways and Experimental Workflows
The interaction between the this compound and GroEL is a key regulatory step in the chaperonin cycle. The following diagrams illustrate the logical flow of this interaction and a typical experimental workflow for investigating its conservation.
References
A Comparative Analysis of GroES Mobile Loops: Structure, Sequence, and Flexibility Across Diverse Organisms
For researchers, scientists, and drug development professionals, understanding the structural nuances of the GroES mobile loop is critical for elucidating the mechanism of chaperonin-assisted protein folding and for the development of novel therapeutics targeting this essential cellular machinery. This guide provides a comparative analysis of the structural alignment of GroES mobile loops from various organisms, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this critical protein component.
The this compound, a flexible region of approximately 16 amino acids, plays a pivotal role in the function of the GroEL/GroES chaperonin system.[1] In its unbound state, this loop is largely disordered. However, upon binding to the apical domain of the GroEL subunit, it undergoes a significant conformational change, folding into a well-defined β-hairpin structure.[1] This induced fit is crucial for the encapsulation of substrate proteins within the GroEL chamber, creating a protected environment for proper folding. The flexibility of this loop is not a random characteristic but a highly conserved feature essential for efficient chaperonin function.[2]
Quantitative Comparison of GroES Mobile Loops
Table 1: Sequence Alignment and Properties of GroES Mobile Loops from Various Bacteria
| Organism | Mobile Loop Sequence | Loop Length (amino acids) | % Identity to E. coli |
| Escherichia coli | AGDGTTTATVNVQPN | 16 | 100% |
| Enterococcus faecium | AGDGTTTATVNVQPN | 16 | 100% |
| Klebsiella pneumoniae | AGDGTTTATVNVQPN | 16 | 100% |
| Acinetobacter baumannii | AGDGTTTAVVNVQPN | 16 | 93.8% |
| Pseudomonas aeruginosa | AGDGTTTAVVNVQPN | 16 | 93.8% |
| Enterobacter cloacae | AGDGTTTATVNVQPN | 16 | 100% |
Note: The sequence alignment is based on a published image and may represent a consensus sequence for the ESKAPE pathogens.[3] RMSD values are typically calculated for the entire protein or complex and are not commonly reported for individual loops in a comparative table format.
Structural Alignment and Functional Implications
The structural alignment of GroES mobile loops reveals a high degree of conservation in the β-hairpin fold upon binding to GroEL. However, even minor variations in the amino acid sequence, as seen between E. coli and pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, can potentially influence the interaction with GroEL and the overall efficiency of the chaperonin system. These subtle differences could be exploited for the development of species-specific inhibitors.
The following diagram illustrates the logical workflow of structural alignment and its importance in understanding the functional relationship of GroES mobile loops from different organisms.
Experimental Protocols
The determination of the three-dimensional structure of the GroEL-GroES complex and the characterization of the mobile loop's dynamics rely on a combination of biophysical techniques. Below are overviews of the key experimental protocols.
X-ray Crystallography
X-ray crystallography provides high-resolution static snapshots of the GroEL-GroES complex, revealing the detailed atomic interactions between the this compound and the GroEL apical domain.
Methodology:
-
Protein Expression and Purification: Overexpress and purify GroEL and GroES proteins, often from E. coli.
-
Crystallization: Form the GroEL-GroES complex in the presence of nucleotides (e.g., ADP or ATP analogs). Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-ordered crystals.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Determination: Process the diffraction data to determine the electron density map. A molecular model is then built into this map and refined to yield the final atomic coordinates.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the visualization of the GroEL-GroES complex in a near-native, frozen-hydrated state, capturing different conformational states of the chaperonin machinery in action.
Methodology:
-
Sample Preparation: Apply a small volume of the purified GroEL-GroES complex to an EM grid and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
Data Acquisition: Collect a large number of images of the frozen particles at different orientations using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Computationally align and classify the particle images to generate 2D class averages. Reconstruct a 3D model from these classes and refine it to high resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of the this compound in solution, providing insights into its flexibility and conformational changes upon binding to GroEL.
Methodology:
-
Isotope Labeling: Prepare GroES samples uniformly labeled with ¹⁵N and/or ¹³C by growing the expression host in a minimal medium containing ¹⁵N-ammonium chloride and/or ¹³C-glucose as the sole nitrogen and carbon sources.
-
NMR Data Collection: Acquire a series of NMR experiments, such as ¹H-¹⁵N HSQC spectra, to monitor the chemical environment of each backbone amide proton. Titrate unlabeled GroEL into the labeled GroES sample to observe changes in the spectra upon complex formation.
-
Data Analysis: Analyze the changes in chemical shifts and line broadening of the mobile loop residues to map the binding interface and characterize the dynamics of the loop in its free and bound states.
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the GroEL-GroES functional cycle and a generalized experimental workflow for structural determination.
References
GroES Mobile Loop Flexibility: A Comparative Analysis Between Thermophiles and Mesophiles
A deep dive into the structural dynamics of the GroES co-chaperonin reveals a fascinating interplay between temperature adaptation and the flexibility of its crucial mobile loop. This comparative guide synthesizes findings from structural biology and biophysical studies to illuminate the differences in mobile loop dynamics between GroES from thermophilic and mesophilic organisms, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental context.
The GroES co-chaperonin plays a vital role in the GroEL/GroES chaperonin system, which assists in the proper folding of a wide array of cellular proteins. A key structural feature of GroES is a highly flexible "mobile loop," approximately 16 amino acids in length, which is disordered in the free co-chaperonin. This loop is instrumental in the interaction with the GroEL chaperonin, undergoing a significant conformational change to a β-hairpin structure upon binding. This binding event caps (B75204) the GroEL cavity, creating a secluded chamber for substrate protein folding. The flexibility of this mobile loop is not merely a passive feature; it is essential for the efficient formation of the stable GroEL-GroES complex and subsequent protein folding.
Temperature as a Driving Force for Structural Adaptation
A general principle in protein science is that proteins from thermophilic organisms, which thrive at high temperatures, exhibit increased structural stability and reduced flexibility compared to their counterparts from mesophilic organisms that live at moderate temperatures. This adaptation is crucial to prevent protein denaturation at elevated temperatures. Molecular dynamics simulations and comparative structural analyses have consistently shown that thermophilic proteins possess structural features that contribute to their thermostability, often at the expense of the conformational flexibility observed in their mesophilic homologs. These adaptations can include an increased number of ion pairs, improved hydrophobic packing, and shorter loop regions.
Comparative Flexibility of the GroES Mobile Loop: A Qualitative Assessment
The following table summarizes the expected qualitative differences in the properties of the this compound from thermophilic and mesophilic organisms.
| Feature | Thermophilic GroES | Mesophilic GroES | Rationale |
| Mobile Loop Flexibility | Reduced | Higher | To maintain structural integrity and prevent unfolding at elevated temperatures. |
| Conformational Entropy | Lower | Higher | A more restricted conformational landscape contributes to the thermostability of the folded state. |
| Binding Affinity to GroEL | Potentially higher at optimal temperature | Potentially lower at elevated temperatures | The mobile loop's structure may be optimized for tighter binding to its partner chaperonin at the organism's physiological temperature. |
| Amino Acid Composition | Potentially a higher proportion of residues that stabilize loop structures (e.g., proline) or form intramolecular interactions. | A higher proportion of residues allowing for greater conformational freedom. | Sequence adaptations contribute to the desired level of flexibility and stability. |
Experimental Protocols for Assessing Mobile Loop Flexibility
Several biophysical techniques can be employed to experimentally investigate and quantify the flexibility of protein loops like the this compound. Below are detailed methodologies for two key experiments.
X-ray Crystallography: Analysis of B-factors
Objective: To determine the crystal structure of GroES and analyze the crystallographic B-factors (temperature factors) of the mobile loop residues as an indicator of their flexibility.
Methodology:
-
Protein Expression and Purification:
-
Clone the groES gene from the thermophilic and mesophilic organisms of interest into suitable expression vectors.
-
Overexpress the GroES proteins in an appropriate host, such as Escherichia coli.
-
Purify the recombinant GroES proteins to homogeneity using a combination of chromatography techniques (e.g., ion exchange, size exclusion).
-
-
Crystallization:
-
Screen for crystallization conditions for both thermophilic and mesophilic GroES using vapor diffusion methods (hanging drop or sitting drop).
-
Optimize the identified crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Expose the crystals to a synchrotron X-ray source and collect diffraction data.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement, using a known GroES structure as a search model.
-
Refine the atomic coordinates and B-factors against the experimental data.
-
-
Data Analysis:
-
Compare the refined B-factors for the residues within the mobile loop of the thermophilic and mesophilic GroES structures. Higher B-factors indicate greater flexibility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Measurement of Order Parameters
Objective: To measure the backbone amide N-H bond order parameters (S²) of the mobile loop residues as a quantitative measure of their flexibility in solution.
Methodology:
-
Isotope Labeling:
-
Express and purify the thermophilic and mesophilic GroES proteins in minimal media supplemented with ¹⁵N-labeled ammonium (B1175870) chloride and, if desired, ¹³C-labeled glucose to produce isotopically labeled protein suitable for NMR studies.
-
-
NMR Data Acquisition:
-
Dissolve the labeled GroES samples in a suitable NMR buffer.
-
Acquire a series of heteronuclear NMR experiments, including ¹H-¹⁵N HSQC, T₁, T₂, and heteronuclear NOE experiments, on an NMR spectrometer equipped with a cryoprobe.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., NMRPipe).
-
Assign the backbone resonances of the GroES proteins.
-
Calculate the T₁, T₂, and NOE values for each assigned residue in the mobile loop.
-
Use the relaxation data to calculate the model-free order parameter (S²) for each residue. An S² value of 1 indicates a completely rigid bond, while a value of 0 indicates unrestricted motion.
-
Visualizing the Chaperonin Cycle and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Logical relationship between temperature adaptation and this compound flexibility.
A Comparative Guide to Validating Substrate Interaction with the GroES Mobile Loop
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methodologies to validate and characterize the critical interaction between a substrate protein and the mobile loop of the co-chaperonin GroES. Understanding this interaction is fundamental to elucidating the mechanism of chaperonin-assisted protein folding and can inform the development of novel therapeutics targeting protein misfolding diseases.
The GroEL/GroES chaperonin system is a vital component of the cellular machinery responsible for assisting the proper folding of a wide range of proteins. The binding of the lid-like GroES to the GroEL chamber, a process mediated by the flexible GroES mobile loops, is a crucial step that triggers the encapsulation and subsequent folding of the substrate protein. The dynamics and affinity of this interaction are key determinants of folding efficiency.
Comparative Analysis of Validation Methods
A variety of biophysical and biochemical techniques can be employed to study the intricate interactions within the GroEL/GroES/substrate ternary complex. The choice of method depends on the specific information required, such as binding affinity, kinetics, or enzymatic activity. Below is a comparison of key techniques.
Data Presentation: Quantitative Comparison of Methodologies
| Technique | Principle | Key Parameters Measured | Advantages | Limitations | Commercial Platforms/Kits |
| ATPase Activity Assay | Measures the rate of ATP hydrolysis by GroEL, which is allosterically regulated by GroES and substrate binding. | Vmax, Km, kcat | High-throughput, sensitive, provides functional readout of the chaperonin cycle. | Indirect measure of binding, can be affected by factors other than direct interaction. | QuantiChrom™ ATPase/GTPase Assay Kit, Transcreener® ADP² ATPase Assay, ATPase Assay Kit (Abcam, Novus Biologicals).[1][2] |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy between two fluorophores (donor and acceptor) to determine the proximity of labeled molecules. | FRET efficiency, binding kinetics (kon, koff), conformational changes. | Provides real-time kinetic data, can be performed in solution, applicable to single-molecule studies. | Requires labeling of proteins which may affect function, distance-dependent (1-10 nm range). | Custom-built and commercial TIRF microscopes. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand. | Binding affinity (KD), association and dissociation rates (ka, kd). | Label-free, real-time kinetic data, high sensitivity. | Requires immobilization of one binding partner which may alter its properties, potential for mass transport limitations. | Biacore (Cytiva), Reichert Technologies, Nicoya. |
| Bio-Layer Interferometry (BLI) | Measures the interference pattern of white light reflected from a biosensor tip to monitor biomolecular interactions. | Binding affinity (KD), association and dissociation rates (ka, kd). | Label-free, real-time, higher throughput than SPR, less susceptible to mass transport limitations. | Lower sensitivity than SPR, requires immobilization. | Octet (Sartorius), Gator (ProbeLife). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules in solution to determine thermodynamic parameters. | Binding affinity (KD), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). | Label-free, solution-based, provides a complete thermodynamic profile of the interaction. | Requires large amounts of pure sample, lower throughput. | Malvern Panalytical, TA Instruments. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes the chemical environment of atomic nuclei to determine the structure and dynamics of molecules in solution. | Conformational changes upon binding, identification of interaction interfaces. | Provides atomic-level structural information in solution. | Requires high concentrations of isotopically labeled protein, limited to smaller proteins or protein domains. | Bruker, JEOL, Thermo Fisher Scientific. |
The Crucial Role of the GroES Mobile Loop Flexibility
Studies have demonstrated that the flexibility of the this compound is essential for efficient chaperonin function. Restricting the mobility of this loop, for instance through disulfide cross-linking, has been shown to lead to:
-
Inefficient formation of the stable GroEL-polypeptide-GroES ternary complex.
-
Reduced folding efficiency of the substrate protein. [3]
This underscores the importance of the mobile loop's ability to adopt a specific conformation upon binding to GroEL, a transition that is critical for displacing the substrate from the GroEL apical domains and into the folding chamber. The higher the binding affinity of the substrate to GroEL, the more critical the flexibility of the mobile loop becomes for efficient encapsulation and folding.[3]
Experimental Workflows and Signaling Pathways
GroEL-GroES Chaperonin Cycle
The following diagram illustrates the key steps in the ATP-dependent GroEL-GroES chaperonin cycle, highlighting the role of the this compound in substrate encapsulation.
Caption: The ATP-dependent reaction cycle of the GroEL/GroES chaperonin.
Experimental Workflow: ATPase Activity Assay
This diagram outlines a typical workflow for an ATPase activity assay to assess the functional consequences of the substrate-GroES mobile loop interaction.
Caption: Workflow for a colorimetric ATPase activity assay.
Experimental Protocols
ATPase Activity Assay (Malachite Green-based)
This protocol is adapted from established methods for measuring the steady-state ATP hydrolysis rate of GroEL.
Materials:
-
Purified GroEL, wild-type GroES, and GroES with mobile loop mutations.
-
Substrate protein of interest.
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 20 mM MgCl₂.
-
ATP solution: 100 mM ATP in water, pH 7.0.
-
Malachite Green Reagent: 0.045% Malachite Green, 4.2% Ammonium Molybdate in 4N HCl.
-
Citric Acid Solution: 34% (w/v) citric acid.
-
Phosphate Standard: 1 mM KH₂PO₄.
-
96-well microplate and plate reader.
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in a 96-well plate. For each condition, the final reaction volume will be 50 µL.
-
Add Reaction Buffer to each well.
-
Add GroEL to a final concentration of 0.25 µM (tetradecamer).
-
Add GroES (wild-type or mutant) to a final concentration of 0.5 µM (heptamer).
-
Add the substrate protein to the desired final concentration.
-
Include control wells: GroEL alone, GroEL + wild-type GroES, GroEL + mutant GroES, GroEL + substrate.
-
Incubate the plate at 25°C for 10 minutes to allow for complex formation.
-
-
Initiate Reaction:
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Start a timer and incubate at 25°C.
-
-
Time Points and Detection:
-
At various time points (e.g., 0, 2, 4, 6, 8, 10 minutes), take a 10 µL aliquot from each reaction and transfer it to a new plate containing 800 µL of Malachite Green Reagent. This stops the reaction.
-
After adding the aliquot, immediately add 100 µL of 34% Citric Acid Solution to stabilize the color.
-
Incubate for 20 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance at 650 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using the Phosphate Standard (0 to 40 nmol).
-
Convert the absorbance values to the amount of phosphate released (nmol).
-
Plot the amount of phosphate released over time for each condition. The slope of the linear portion of the graph represents the rate of ATP hydrolysis.
-
Calculate the specific activity (nmol Pi released/min/mg of GroEL) and compare the values for wild-type and mutant GroES in the presence of the substrate.
-
Fluorescence Resonance Energy Transfer (FRET) for Binding Kinetics
This protocol provides a general framework for a stopped-flow FRET experiment to measure the kinetics of substrate release from GroEL upon GroES binding.
Materials:
-
GroEL.
-
Wild-type GroES and GroES with mobile loop mutations.
-
Substrate protein labeled with a donor fluorophore (e.g., Alexa Fluor 488).
-
GroES labeled with an acceptor fluorophore (e.g., Alexa Fluor 594).
-
Stopped-flow fluorescence spectrometer.
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 20 mM MgCl₂.
-
ATP solution.
Procedure:
-
Complex Formation:
-
Form a binary complex of GroEL and the donor-labeled substrate by incubating them together in the reaction buffer.
-
-
Stopped-Flow Experiment:
-
Load one syringe of the stopped-flow instrument with the GroEL-substrate complex.
-
Load the second syringe with a mixture of acceptor-labeled GroES (wild-type or mutant) and ATP in the reaction buffer.
-
-
Data Acquisition:
-
Rapidly mix the contents of the two syringes.
-
Excite the donor fluorophore and monitor the fluorescence emission of both the donor and acceptor over time.
-
A decrease in donor fluorescence and a corresponding increase in acceptor fluorescence indicate FRET, signifying the binding of GroES to the GroEL-substrate complex.
-
-
Data Analysis:
-
The change in the FRET signal over time can be fitted to a kinetic model (e.g., single or double exponential) to determine the observed rate constants (k_obs) for GroES binding.
-
By performing the experiment at different concentrations of GroES, the association rate constant (k_on) can be determined from the slope of a plot of k_obs versus [GroES]. The dissociation rate constant (k_off) can be determined from the y-intercept or in separate dissociation experiments.
-
Compare the kinetic parameters for wild-type and mutant GroES to quantify the effect of the mobile loop mutation on the interaction with the substrate-bound GroEL.
-
This guide provides a foundational framework for researchers to select and implement appropriate methodologies for validating and characterizing the interaction between substrates and the this compound. The combination of functional assays, real-time binding kinetics, and structural methods will provide the most comprehensive understanding of this critical molecular interaction.
References
A Comparative Guide to Cross-Linking Experiments for Confirming GroES Mobile Loop-GroEL Contacts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various cross-linking methodologies used to elucidate the critical interactions between the mobile loop of the co-chaperonin GroES and the chaperonin GroEL. Understanding this interface is paramount for deciphering the mechanism of protein folding and for the development of therapeutics targeting this essential cellular machinery. This document outlines detailed experimental protocols and presents quantitative data from different cross-linking strategies, offering a valuable resource for selecting the most appropriate method for specific research questions.
Introduction to GroES-GroEL Interaction and the Role of Cross-Linking
The GroEL-GroES chaperonin system is a vital component of the cellular machinery responsible for assisting the proper folding of a wide range of proteins. The interaction between the heptameric GroES cap and the double-ring GroEL complex is a dynamic process involving significant conformational changes. A key feature of this interaction is the binding of the flexible "mobile loop" of each GroES subunit to the apical domain of a corresponding GroEL subunit. This binding event is crucial for the encapsulation of substrate proteins within the GroEL folding chamber.
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to map these transient and dynamic interactions. By covalently linking residues in close proximity, researchers can gain valuable distance constraints to model the three-dimensional architecture of the GroEL-GroES complex and pinpoint the specific contact points of the GroES mobile loop.
Comparison of Cross-Linking Strategies
This guide compares four distinct cross-linking approaches that have been or could be applied to study the this compound-GroEL interface:
-
Amine-Reactive Cross-Linking with a Medium-Length Spacer: Utilizing reagents like 1,3-diformyl-5-ethynylbenzene (DEB) that target primary amines (lysine residues and N-termini).
-
Site-Directed Disulfide Cross-Linking: A targeted approach involving the introduction of cysteine residues at specific sites to form a disulfide bond upon oxidation.
-
Zero-Length Cross-Linking: Employing reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to directly link carboxyl and amine groups without introducing a spacer.
-
Photo-Affinity Cross-Linking: A site-specific method using a genetically incorporated photo-activatable amino acid, such as p-benzoyl-L-phenylalanine (pBpa).
The following sections provide a detailed overview of each method, including their underlying principles, experimental protocols, and a summary of the quantitative data they can provide.
Amine-Reactive Cross-Linking with 1,3-diformyl-5-ethynylbenzene (DEB)
This method employs a homobifunctional cross-linker that reacts with primary amines. The defined spacer arm length provides distance constraints for structural modeling.
Experimental Protocol
The following protocol is based on the work of Trnka et al. (2010)[1][2][3].
1. Protein Preparation and Complex Formation:
-
GroEL and GroES are exchanged into a HEPES buffer (50 mM HEPES, 20 mM Mg(OAc)₂, 10 mM KCl, pH 8.0).
-
The GroEL-GroES complex is formed by incubating 33 µg of GroEL and 17 µg of GroES (final concentrations of 11 µM and 33 µM, respectively) in a 50 µl reaction volume.
-
1 mM ADP is added to stabilize the complex.
2. Cross-Linking Reaction:
-
2.5 mM of 1,3-diformyl-5-ethynylbenzene (DEB) from a stock in DMSO is added to the protein complex.
-
The reaction mixture is equilibrated to 37 °C.
-
The Schiff base adducts are reduced and the cross-linking is initiated by adding NaCNBH₃ to a final concentration of 20 mM.
-
The reaction is incubated for 1 hour at 37 °C.
3. Quenching and Sample Preparation for Mass Spectrometry:
-
The reaction is terminated by acetone (B3395972) precipitation.
-
The protein pellet is washed and then subjected to in-solution trypsin digestion.
4. Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Cross-linked peptides are identified using specialized software that can search for peptide pairs linked by the mass of the cross-linker.
Quantitative Data Presentation
The table below summarizes the identified cross-links between the this compound and GroEL as reported by Trnka et al. (2010)[1][2][3].
| GroES Residue | GroEL Residue | Cross-linker | Spacer Arm Length | Reference |
| Lys13 | Lys20 (GroES) | DEB | ~9.7 Å | [1] |
| Lys13 | N-terminus (GroES) | DEB | ~9.7 Å | [1] |
| Lys20 | N-terminus (GroES) | DEB | ~9.7 Å | [1] |
| Lys24 | Lys241 (GroEL) | DEB | ~9.7 Å | [1] |
| Lys27 | Lys241 (GroEL) | DEB | ~9.7 Å | [1] |
Note: The original study identified numerous other cross-links within the GroEL-GroES complex. This table specifically highlights those involving the mobile loop region of GroES (residues ~16-32).
Experimental Workflow
Site-Directed Disulfide Cross-Linking
This highly specific method involves introducing cysteine residues at desired locations in both proteins. The formation of a disulfide bond upon oxidation confirms the proximity of the engineered sites.
Experimental Protocol
The following is a generalized protocol based on the principles of disulfide cross-linking, with specific residues informed by studies on GroEL-GroES interactions.
1. Site-Directed Mutagenesis:
-
Generate mutants of GroES and GroEL with single cysteine substitutions at the desired positions (e.g., GroES S30C and GroEL E308C).
-
Express and purify the mutant proteins.
2. Complex Formation:
-
Mix the purified GroES and GroEL mutants in a suitable buffer.
-
Add nucleotide (e.g., ATP or ADP and BeFx) to promote complex formation.
3. Oxidation and Cross-Linking:
-
Induce disulfide bond formation by removing reducing agents (e.g., DTT) via dialysis or ultrafiltration, and/or by adding a mild oxidizing agent (e.g., copper (II) phenanthroline).
-
The reaction is typically performed at room temperature for a defined period.
4. Analysis of Cross-Linking:
-
The cross-linked complex is analyzed by non-reducing SDS-PAGE. The appearance of a higher molecular weight band corresponding to the GroEL-GroES covalent dimer confirms cross-linking.
-
The efficiency of cross-linking can be quantified by densitometry of the protein bands.
Quantitative Data Presentation
| GroES Mutant | GroEL Mutant | Cross-linking Condition | Cross-linking Efficiency | Reference |
| GroES(S30C) | GroEL(E308C) | ATP and BeFx | High | [1] |
| GroES(S30C) | GroEL(E308C) | ATP | Low | [1] |
Experimental Workflow
Zero-Length Cross-Linking with EDC
This approach creates a direct covalent bond between a carboxyl group (aspartic or glutamic acid) and a primary amine (lysine) without any intervening spacer atoms, providing very precise distance constraints.
Experimental Protocol
The following is a generalized protocol for using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) for protein cross-linking.
1. Protein Preparation and Complex Formation:
-
Prepare the GroEL-GroES complex in a suitable buffer (e.g., MES or HEPES) at a pH between 6.0 and 7.5, avoiding amine- and carboxyl-containing buffers.
-
Add ADP to stabilize the complex.
2. Cross-Linking Reaction:
-
Add freshly prepared EDC and NHS to the protein complex. Typical final concentrations are in the low millimolar range.
-
Incubate the reaction for a defined period (e.g., 1-2 hours) at room temperature.
3. Quenching and Sample Preparation for Mass Spectrometry:
-
Quench the reaction by adding a reagent that reacts with excess EDC, such as β-mercaptoethanol or hydroxylamine.
-
Prepare the sample for mass spectrometry analysis by in-solution or in-gel trypsin digestion.
4. Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify cross-linked peptides using specialized software that can detect the mass loss corresponding to the formation of an amide bond.
Quantitative Data Presentation
Currently, there is a lack of published, detailed quantitative mass spectrometry data for the specific application of EDC to map the this compound-GroEL interface. Such an experiment would yield a table of directly linked aspartic/glutamic acid and lysine (B10760008) residues.
Logical Relationship Diagram
Photo-Affinity Cross-Linking with p-benzoyl-L-phenylalanine (pBpa)
This technique involves the site-specific incorporation of a photo-activatable unnatural amino acid, pBpa, into one of the interacting proteins. Upon UV irradiation, pBpa forms a covalent bond with nearby residues, providing high-resolution contact information.
Experimental Protocol
The following is a generalized protocol for photo-affinity cross-linking.
1. Genetic Incorporation of pBpa:
-
Using an orthogonal tRNA/aminoacyl-tRNA synthetase pair, genetically encode the incorporation of pBpa at a specific site within the this compound in response to an amber stop codon.
-
Express and purify the pBpa-containing GroES mutant.
2. Complex Formation:
-
Incubate the purified pBpa-GroES with wild-type GroEL in a suitable buffer to form the complex.
-
Add ADP to stabilize the complex.
3. Photo-Cross-Linking:
-
Irradiate the complex with UV light (typically ~365 nm) for a defined period on ice to induce cross-linking.
4. Analysis of Cross-Linking:
-
Analyze the cross-linked products by SDS-PAGE to visualize the formation of a higher molecular weight GroEL-GroES conjugate.
-
For identification of the cross-linked residue on GroEL, the cross-linked band is excised, subjected to in-gel trypsin digestion, and analyzed by mass spectrometry.
Quantitative Data Presentation
Experimental Workflow
Concluding Remarks
The choice of cross-linking strategy to investigate the this compound-GroEL interface depends on the specific research question. Amine-reactive cross-linkers like DEB provide a broad overview of lysine proximities within the complex. Site-directed disulfide cross-linking offers a highly specific method to test predicted interactions between two particular residues. Zero-length cross-linking with EDC can provide the most precise distance constraints for high-resolution structural modeling. Finally, photo-affinity cross-linking with pBpa allows for the mapping of interaction partners of a specific residue with high spatial resolution.
This guide provides the foundational knowledge and experimental frameworks to aid researchers in designing and interpreting cross-linking experiments aimed at unraveling the intricacies of the GroEL-GroES machinery. As new cross-linking reagents and mass spectrometry techniques become available, the ability to map these dynamic protein-protein interactions will continue to improve, offering deeper insights into the fundamental processes of life.
References
- 1. Topographic Studies of the GroEL-GroES Chaperonin Complex by Chemical Cross-linking Using Diformyl Ethynylbenzene: THE POWER OF HIGH RESOLUTION ELECTRON TRANSFER DISSOCIATION FOR DETERMINATION OF BOTH PEPTIDE SEQUENCES AND THEIR ATTACHMENT SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topographic studies of the GroEL-GroES chaperonin complex by chemical cross-linking using diformyl ethynylbenzene: the power of high resolution electron transfer dissociation for determination of both peptide sequences and their attachment sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Nucleotide State Dictates GroES Mobile Loop Conformation in the Chaperonin Complex: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate conformational changes within the GroEL/GroES chaperonin system is paramount for harnessing its potential in protein folding and therapeutic applications. This guide provides a detailed comparison of the GroES mobile loop conformation under different nucleotide states of the GroEL chaperonin, supported by experimental data and methodologies.
The binding of nucleotides, particularly ATP and ADP, to the GroEL chaperonin orchestrates a series of dramatic conformational changes that regulate its interaction with the co-chaperonin GroES and substrate proteins. A critical element in this molecular dance is the mobile loop of GroES, a flexible region that directly engages with GroEL. The nucleotide state of GroEL profoundly influences the structure and dynamics of this loop, ultimately determining the fate of the encapsulated substrate protein.
Comparative Analysis of this compound Conformation
The conformation of the this compound transitions from a disordered state in solution to a more ordered structure upon binding to GroEL. This transition is exquisitely sensitive to the nucleotide bound to the GroEL ring.
| Nucleotide State of GroEL | This compound Conformation | Functional Implication | Experimental Evidence |
| ATP-bound | Ordered β-hairpin structure | Productive folding: This conformation is essential for the proper docking of GroES onto the ATP-bound GroEL, creating a stable, enclosed chamber for substrate protein folding. The formation of the β-hairpin contributes to the high-affinity binding required for this active state. | NMR spectroscopy reveals a distinct folded structure.[1] Increased binding affinity (over tenfold compared to ADP) is observed in NMR titrations.[2] |
| ADP-bound | Distinct, less ordered conformation | Primed for dissociation: While an interaction occurs, the conformation of the mobile loop in the ADP-bound state is different from the productive β-hairpin. This state is not competent for initiating protein folding and represents a post-hydrolysis complex that is poised for disassembly and release of GroES and the folded substrate. | Cryo-electron microscopy (cryo-EM) has resolved the structure of the GroEL-GroES complex with ADP bound in both rings to a resolution of 3.4 Å, revealing a unique conformation.[3][4][5] FRET studies show different efficiency values compared to the ATP-bound state, indicating a different average distance between labeled residues. |
| Apo (no nucleotide) | Disordered/Weakly bound | Substrate binding: In the absence of nucleotide, GroES binding to GroEL is weak and transient. The mobile loop remains largely disordered. This state is primarily associated with the initial capture of unfolded substrate proteins by the apical domains of GroEL. | NMR studies show that in the absence of nucleotide, the mobile loop of GroES remains flexible. |
Visualizing the Conformational Cycle
The following diagrams illustrate the key stages of the GroEL/GroES functional cycle and the experimental workflow commonly used to investigate these conformational changes.
Detailed Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the conformational states of the this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein structure and dynamics in solution.[1] For the GroEL/GroES system, it has been instrumental in characterizing the disordered nature of the free this compound and its transition to a folded state upon binding to GroEL.
-
Sample Preparation: Isotopically labeled (¹⁵N or ¹³C) GroES is produced by expressing the protein in minimal media containing ¹⁵NH₄Cl or ¹³C-glucose as the sole nitrogen or carbon source, respectively. GroEL is typically left unlabeled to reduce spectral complexity.
-
Titration Experiments: A series of 2D ¹H-¹⁵N HSQC spectra of the labeled GroES are acquired upon incremental addition of unlabeled GroEL in the presence of either ATP or ADP.
-
Data Analysis: Changes in the chemical shifts and intensities of the amide signals corresponding to the mobile loop residues are monitored. Significant chemical shift perturbations and line broadening upon addition of GroEL indicate binding and a change in the chemical environment of the loop residues. The disappearance of signals for the free form and the appearance of new signals for the bound form in the slow-exchange regime provide evidence for a stable interaction and a distinct bound conformation. Binding affinities can be calculated from the titration curves.[2]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the high-resolution structural determination of large protein complexes in a near-native state. It has been crucial in visualizing the overall architecture of the GroEL/GroES complex in different nucleotide states.[6]
-
Sample Preparation: The GroEL-GroES complex is formed in the presence of the desired nucleotide (e.g., ADP or a non-hydrolyzable ATP analog). A small aliquot of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual particles are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are aligned and classified to generate 2D class averages. These are then used to reconstruct a 3D map of the complex.
-
Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined to high resolution. This allows for the detailed analysis of the conformation of all components, including the this compound.[7][8][9]
Förster Resonance Energy Transfer (FRET) Spectroscopy
FRET is a spectroscopic technique that can measure the distance between two fluorescent probes, providing insights into conformational changes and protein-protein interactions.
-
Protein Labeling: Cysteine mutations are introduced at specific sites in GroEL and GroES. These mutant proteins are then labeled with donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores. The labeling sites are chosen such that the distance between them is expected to change upon complex formation or conformational changes.
-
FRET Measurement: The labeled proteins are mixed in the presence of different nucleotides. The sample is excited at the donor's excitation wavelength, and the emission spectra are recorded. The FRET efficiency is calculated from the ratio of acceptor to donor fluorescence intensity.
-
Data Interpretation: A change in FRET efficiency upon addition of different nucleotides reflects a change in the distance between the donor and acceptor probes, indicating a conformational change in the complex. By comparing the FRET efficiencies in the presence of ATP and ADP, the relative conformational states of the this compound can be inferred.[10]
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to study the dynamic behavior of biomolecules at an atomic level.
-
System Setup: An initial atomic model of the GroEL/GroES complex with either ATP or ADP bound is prepared based on existing crystal or cryo-EM structures. The complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Simulation: The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to simulate the movement of the atoms over time. These simulations are typically run for hundreds of nanoseconds to microseconds.
-
Analysis: The trajectory of the simulation is analyzed to determine the conformational dynamics of the this compound. This includes calculating the root-mean-square deviation (RMSD) from the initial structure, analyzing dihedral angles of the loop backbone, and identifying key interactions between the loop and GroEL. By comparing the simulations with ATP and ADP, the nucleotide-dependent differences in the loop's conformational landscape can be characterized.[11][12][13]
References
- 1. Nuclear magnetic resonance approaches for characterizing interactions between the bacterial chaperonin GroEL and unstructured proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of the chaperonin complex studied by 2D NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. EMDB-13293: Cryo-EM structure of the GroEL-GroES complex with ADP bound to bo... - Yorodumi [pdbj.org]
- 5. Novel cryo-EM structure of an ADP-bound GroEL–GroES complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-Triggered Conformational Changes Delineate Substrate-Binding and -Folding Mechanics of the GroEL Chaperonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EMDB-13308: Cryo-EM structure of the GroEL-GroES complex with ADP bound to bo... - Yorodumi [pdbj.org]
- 9. researchgate.net [researchgate.net]
- 10. Application of fluorescence resonance energy transfer to the GroEL-GroES chaperonin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational Sampling and Nucleotide-Dependent Transitions of the GroEL Subunit Probed by Unbiased Molecular Dynamics Simulations | PLOS Computational Biology [journals.plos.org]
- 12. Mimicking the action of GroEL in molecular dynamics simulations: Application to the refinement of protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational sampling and nucleotide-dependent transitions of the GroEL subunit probed by unbiased molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the GroES Mobile Loop as a Target for Specific Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bacterial chaperonin system, GroEL/GroES, is an essential molecular machine responsible for assisting in the proper folding of a wide array of cellular proteins. Its critical role in bacterial viability, particularly under stress conditions, makes it an attractive target for the development of novel antibiotics. This guide provides a comparative analysis of the GroES mobile loop as a specific target for inhibitors, evaluating its potential against other targeting strategies within the GroEL/GroES system.
The this compound: A Key Protein-Protein Interaction Interface
The interaction between the co-chaperonin GroES and the main GroEL chaperonin is fundamental to the protein folding cycle. This interaction is mediated by a flexible, 16-amino acid "mobile loop" on each of the seven GroES subunits. In its unbound state, this loop is disordered, but upon binding to the apical domain of GroEL, it adopts a distinct β-hairpin conformation.[1] This binding event is a critical trigger for the conformational changes in GroEL that lead to the encapsulation and subsequent folding of substrate proteins. The essential and specific nature of this protein-protein interaction (PPI) makes the this compound a compelling, yet challenging, target for therapeutic intervention.
Comparison of Targeting Strategies
Targeting the GroEL/GroES system can be approached from several angles. The most prominent strategies include inhibiting the ATPase activity of GroEL and disrupting the GroEL-GroES protein-protein interaction.
| Feature | Targeting this compound (PPI) | Targeting GroEL ATPase Site |
| Mechanism of Action | Prevents GroES binding to GroEL, stalling the chaperonin cycle and preventing substrate protein folding and release. | Competitively or allosterically inhibits ATP hydrolysis, preventing the conformational changes necessary for GroES binding and substrate folding. |
| Potential for Specificity | High. The mobile loop interaction site is specific to the GroEL/GroES system. Differences in the mobile loop sequences between bacterial species could potentially allow for the development of narrow-spectrum antibiotics. | Moderate to High. ATPase domains are common across many proteins, but specific inhibitors targeting unique features of the GroEL ATP binding pocket can be developed. |
| Known Inhibitors | Primarily peptide-based mimics of the mobile loop used for research purposes. Specific, potent small-molecule inhibitors are not yet well-characterized in publicly available literature. | Several classes of small-molecule inhibitors have been identified through high-throughput screening, with some exhibiting potent inhibition of the GroEL/GroES system. |
| Challenges | Developing small molecules to inhibit protein-protein interactions is notoriously difficult due to the large, flat, and dynamic nature of the interface. Cell permeability and bioavailability of inhibitors can be challenging. | Potential for off-target effects on other ATP-binding proteins. Development of resistance through mutations in the ATPase domain is a possibility. |
Quantitative Data on Inhibitors and Binding Moieties
While specific small-molecule inhibitors targeting only the this compound are not yet widely reported, data from general GroEL/GroES inhibitors and peptide mimics provide a basis for comparison. A high-throughput screen of 700,000 compounds identified 235 inhibitors of the overall GroEL/GroES refolding cycle, with 21 showing potent activity.[2]
| Compound/Peptide Class | Target | Method | Quantitative Value | Reference |
| Small Molecule Hits (21 compounds) | GroEL/GroES System | Biochemical Refolding Assay | IC50 < 10 µM | 2 |
| Strongly Binding Peptide (SBP) | GroEL Apical Domain (mimics this compound) | Not Specified | Binds to the same region as the mobile loop | 1 |
| GroEL-GroES Interaction | GroEL-GroES Complex | Surface Plasmon Resonance (in presence of ATP) | K_D = 1.3 x 10^-8 M | 3 |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Screening Inhibitors of the GroES-GroEL Interaction
This assay is designed to identify compounds that disrupt the binding of a fluorescently labeled peptide mimicking the this compound to GroEL.
Materials:
-
Purified GroEL protein
-
Custom-synthesized, fluorescently-labeled peptide corresponding to the this compound sequence (e.g., with a 5-FAM tag).
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Test compounds dissolved in DMSO.
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
Methodology:
-
Determine Optimal Tracer Peptide and GroEL Concentrations:
-
Serially dilute the fluorescently labeled mobile loop peptide in assay buffer.
-
Add a fixed, saturating concentration of GroEL.
-
Measure fluorescence polarization to identify a peptide concentration in the linear response range.
-
Using the optimal peptide concentration, titrate GroEL to determine the concentration that yields 80% of the maximum polarization signal (EC₈₀). This concentration will be used for screening.
-
-
Compound Screening:
-
In a 384-well plate, add 1 µL of test compound at various concentrations. Include DMSO-only wells as a negative control (maximum binding) and a known GroEL binder (if available) or buffer-only wells as a positive control (minimum polarization). .
-
Add GroEL (at the predetermined EC₈₀ concentration) and the fluorescently labeled mobile loop peptide to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using the plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for active compounds.
-
Surface Plasmon Resonance (SPR) for Characterizing Binding Kinetics
SPR can be used to measure the real-time binding kinetics and affinity of potential inhibitors to the GroEL-GroES complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Purified GroEL and GroES proteins.
-
Amine coupling kit for protein immobilization.
-
Running Buffer: HBS-EP+ (or similar), pH 7.4.
-
Test compounds.
Methodology:
-
GroEL Immobilization:
-
Immobilize GroEL onto the surface of a sensor chip using standard amine coupling chemistry. Aim for a density that will yield a response of ~10,000 RU.
-
Block a reference flow cell with ethanolamine (B43304) to subtract non-specific binding.
-
-
GroES Binding and Inhibition:
-
Inject a saturating concentration of GroES in the presence of ATP over both the GroEL and reference flow cells to form the GroEL-GroES complex.
-
Inject a series of concentrations of the test compound over the chip surface.
-
Regenerate the surface between compound injections with a short pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).
-
Visualizations
Caption: The GroEL/GroES chaperonin cycle for protein folding.
Caption: Experimental workflow for inhibitor validation.
Conclusion
The this compound presents a promising, albeit challenging, target for the development of novel antibacterial agents. Its essential role in the specific protein-protein interaction that drives the chaperonin cycle offers an opportunity for high-specificity inhibitors. However, the current lack of well-characterized small-molecule inhibitors highlights the difficulties in targeting such an interface. Future efforts in this area will likely require a combination of rational design, advanced screening techniques, and structural biology to identify and optimize compounds that can effectively disrupt this critical interaction. The experimental protocols outlined in this guide provide a framework for pursuing the validation of the this compound as a viable therapeutic target.
References
Safety Operating Guide
Proper Disposal of GroES Mobile Loop: A Guide for Laboratory Professionals
New Haven, CT – December 3, 2025 – For researchers and drug development professionals working with the GroES mobile loop, a key component of the bacterial chaperonin system, adherence to proper disposal protocols is essential for maintaining laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound-containing materials, ensuring a secure and efficient workflow.
The this compound is a flexible segment of the GroES protein, comprised of approximately 16 amino acids, that plays a critical role in the protein folding process by interacting with the GroEL chaperonin.[1][2] As a non-hazardous biological material, its disposal falls under standard laboratory protocols for protein waste. However, careful consideration must be given to the associated reagents and potential contaminants.
Essential Safety and Handling
Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including laboratory coats, safety glasses, and gloves, to minimize exposure risks. All handling of this compound solutions and contaminated materials should be conducted within a designated laboratory area.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a two-step process of decontamination followed by disposal. The choice of method will depend on the nature of the waste (liquid or solid) and the presence of other chemical or biological agents.
Liquid Waste Disposal
Liquid waste containing the this compound, such as protein solutions and buffer rinsates, must be decontaminated before being discarded.
Experimental Protocol: Chemical Decontamination of Liquid Waste
-
Collection: Collect all liquid waste containing the this compound in a clearly labeled, leak-proof container.
-
Chemical Inactivation: Add a freshly prepared 10% solution of bleach (sodium hypochlorite) to the liquid waste. Ensure the final concentration of bleach is sufficient to achieve complete decontamination.
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure the inactivation of all biological material.
-
Neutralization (if required): If required by local regulations, neutralize the pH of the decontaminated solution to a range of 6.0-8.0 before disposal.
-
Sewer Disposal: Pour the decontaminated and neutralized liquid down a sanitary sewer drain with a copious amount of running water.[3]
Alternative Protocol: Autoclaving of Liquid Waste
-
Collection: Collect liquid waste in an autoclavable, leak-proof container. Do not seal the container tightly to prevent pressure buildup.
-
Autoclaving: Process the waste in a validated autoclave cycle, typically at 121°C for a minimum of 30 minutes. The exact time may vary depending on the volume of the waste.
-
Disposal: After cooling, the autoclaved liquid waste can be safely poured down the sanitary sewer.
Solid Waste Disposal
Solid waste, including contaminated consumables such as pipette tips, microfuge tubes, and gloves, requires decontamination before being discarded with regular trash.
Experimental Protocol: Decontamination of Solid Waste
-
Collection: Place all solid waste contaminated with the this compound into a designated, autoclavable biohazard bag.
-
Autoclaving: Process the biohazard bag in a validated autoclave cycle (121°C for at least 30 minutes). It is good practice to place the bag in a secondary, rigid, autoclavable container during the cycle.
-
Disposal: Once the autoclaved bag has cooled, it can be placed in the regular laboratory trash, provided it does not contain any other hazardous materials.[4] The biohazard symbol on the bag should be defaced or covered.[5]
Data Presentation: Decontamination Parameters
For clarity and easy reference, the following table summarizes the key quantitative parameters for the recommended decontamination procedures.
| Parameter | Chemical Decontamination | Autoclaving |
| Decontaminant | 10% Bleach Solution | Steam |
| Contact Time/Cycle Time | Minimum 30 minutes | Minimum 30 minutes |
| Temperature | Ambient | 121°C |
| Pressure | N/A | ~15 psi |
| Applicable Waste | Liquid | Liquid and Solid |
Disposal of Associated Chemical Waste
It is crucial to consider the disposal requirements of any chemicals used in conjunction with the this compound, such as buffers (e.g., Tris-HCl, HEPES) and other reagents. While many common buffers are considered non-hazardous and can be disposed of down the drain after decontamination of the biological material, it is essential to consult the Safety Data Sheet (SDS) for each chemical to ensure proper disposal.[6][7] Do not mix incompatible waste streams.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing the this compound.
By following these procedures, laboratories can ensure the safe and responsible disposal of materials related to this compound research, thereby fostering a secure research environment and maintaining the trust of the scientific community.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. Decontamination and Disposal - FAA USA Safety and Health Programs [uwm.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling GroES Mobile Loop
This document provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals working with the GroES mobile loop, a key component of the GroES chaperonin. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy. The this compound is a flexible region of the GroES protein, crucial for its interaction with the GroEL chaperonin in mediating protein folding.[1][2][3][4] While recombinant GroES is not classified as a hazardous substance, proper handling procedures are necessary to minimize any potential risks.[5]
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of the this compound. The following table outlines the minimum recommended PPE for various laboratory tasks involving this protein.
| Task | Required PPE | Optional/Additional PPE (Based on Risk Assessment) |
| Receiving and Storage | • Laboratory Coat• Nitrile Gloves• Safety Glasses | • Face shield if there is a risk of splashing |
| Sample Preparation (e.g., reconstitution, dilution) | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields | • Face shield for larger volumes or splash-prone procedures |
| Experimental Use (e.g., binding assays, protein folding studies) | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields | • Chemical splash goggles when working with hazardous reagents |
| Spill Cleanup | • Laboratory Coat• Double Nitrile Gloves• Chemical Splash Goggles• Face Shield | • Respirator (if significant aerosols are generated) |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Operational Plan:
-
Receiving and Storage : Upon receipt, visually inspect the packaging for any signs of damage. Wear a lab coat, nitrile gloves, and safety glasses when opening the package.[5] Lyophilized GroES protein should be stored desiccated at 2-8°C for long-term stability.[5][6] Reconstituted protein solutions should be aliquoted and stored at -20°C or below; avoid repeated freeze-thaw cycles.[7][8]
-
Handling : All procedures should be conducted in a well-ventilated area. To prevent contamination and exposure, do not eat, drink, or smoke in the laboratory.[9] Avoid the generation of aerosols during mixing and pipetting. Always wash hands thoroughly after handling the material, even if gloves were worn.[10]
-
Spill Response : In the event of a spill, alert personnel in the immediate area. Evacuate if the spill is large or poses an aerosolization risk. Don the appropriate PPE as outlined in the table above. Contain the spill using absorbent materials. Clean the affected area with a 10% bleach solution and dispose of all contaminated materials as biohazardous waste.[11]
Disposal Plan:
-
Solid Waste : All materials that have come into contact with the GroES protein, such as pipette tips, tubes, and gloves, should be considered biohazardous waste. Collect these materials in a designated biohazard bag and decontaminate via autoclaving before disposal.
-
Liquid Waste : Unused protein solutions and contaminated buffers should be decontaminated before disposal. Add bleach to achieve a final concentration of 10% and allow a contact time of at least 30 minutes. The decontaminated liquid can then be disposed of down the sanitary sewer with a large volume of water.
Experimental Protocol: In Vitro GroEL/GroES-Mediated Protein Refolding Assay
This protocol provides a detailed methodology for a common experiment involving the this compound: assessing the chaperonin-assisted refolding of a denatured protein.
Reagents and Buffers:
| Reagent/Buffer | Composition | Purpose |
| Refolding Buffer | 50 mM HEPES (pH 7.6), 5 mM Potassium Acetate, 10 mM Magnesium Acetate, 2 mM DTT | Provides optimal conditions for the GroEL/GroES machinery.[12] |
| Denaturation Buffer | 6 M Guanidine Hydrochloride or 8 M Urea in Refolding Buffer | To unfold the substrate protein completely. |
| ATP Stock Solution | 100 mM ATP in sterile water, pH adjusted to 7.0 | Energy source for the chaperonin cycle.[12] |
| Substrate Protein | e.g., Rhodanese or Malate Dehydrogenase (MDH) at 10-20 mg/mL | The protein to be refolded. |
Procedure:
-
Preparation of Denatured Substrate:
-
Dilute the substrate protein into the denaturation buffer to a final concentration of 1 mg/mL.
-
Incubate at room temperature for a minimum of 2 hours to ensure complete denaturation.
-
-
Chaperonin-Substrate Complex Formation:
-
In a reaction tube, prepare a solution containing GroEL at a final concentration of 1 µM in refolding buffer.
-
Add the denatured substrate to the GroEL solution to a final concentration of 0.1 µM.
-
Incubate at 25°C for 15 minutes to allow the binding of the unfolded substrate to GroEL.
-
-
Initiation of Assisted Refolding:
-
To start the refolding reaction, add GroES to a final concentration of 2 µM, immediately followed by the addition of ATP to a final concentration of 2 mM.
-
For a negative control (spontaneous refolding), dilute the denatured substrate to the same final concentration in refolding buffer without the chaperonins.
-
-
Time-Course Analysis of Refolding:
-
At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw aliquots from the reaction mixture.
-
Immediately quench the chaperonin activity by placing the aliquot on ice or by adding a specific inhibitor if available.
-
Measure the activity of the refolded substrate protein using a relevant enzymatic assay (e.g., monitoring NADH consumption for MDH).
-
Plot the recovery of enzymatic activity against time to determine the refolding kinetics.
-
Visual Workflow of GroEL/GroES-Mediated Protein Folding
Caption: Experimental workflow for a GroEL/GroES protein refolding assay.
References
- 1. Stability of the chaperonin system GroEL–GroES under extreme environmental conditions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06468K [pubs.rsc.org]
- 2. Purification and Handling of the Chaperonin GroEL | Springer Nature Experiments [experiments.springernature.com]
- 3. Assembly and Disassembly of GroEL and GroES Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. labunlimited.com [labunlimited.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. prospecbio.com [prospecbio.com]
- 8. mclab.com [mclab.com]
- 9. Strategies for folding of affinity tagged proteins using GroEL and osmolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GroEL-GroES assisted folding of multiple recombinant proteins simultaneously over-expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Back to GroEL-Assisted Protein Folding: GroES Binding-Induced Displacement of Denatured Proteins from GroEL to Bulk Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GroEL stimulates protein folding through forced unfolding - PMC [pmc.ncbi.nlm.nih.gov]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
